13-Dehydroxyindaconitine
Description
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Properties
Molecular Formula |
C34H47NO10 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,29-,31+,32+,33-,34+/m1/s1 |
InChI Key |
PHDZNMWTZQPAEW-KTPAYNISSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Diterpenoid Alkaloid 13-Dehydroxyindaconitine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its extraction and identification, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source and Distribution
The principal natural source of this compound is plants belonging to the genus Aconitum, a member of the Ranunculaceae family. Specifically, this compound has been isolated from the roots of Aconitum kusnezoffii Reichb., a species commonly known as monkshood.[1] While this compound is a characteristic compound in certain Aconitum species, the concentration and overall alkaloid profile can vary depending on the plant's species, geographical location, and the time of collection.[2] Diterpenoid alkaloids, the class of compounds to which this compound belongs, are the main pharmacologically active constituents of the Aconitum genus.[3]
Table 1: Quantitative Data of Major Diterpenoid Alkaloids in Select Aconitum Species
While specific quantitative data for this compound is not widely published, the following table presents the concentrations of other major diterpenoid alkaloids in Aconitum pendulum, providing a reference for the typical yield of such compounds.
| Compound | Concentration (%) | Plant Part | Analytical Method |
| Benzoylmesaconine | 0.008 | Not Specified | HPLC |
| Mesaconitine | 0.014 | Not Specified | HPLC |
| Aconitine | 0.484 | Not Specified | HPLC |
| Hypaconitine | 0.020 | Not Specified | HPLC |
| Deoxyaconitine | 0.008 | Not Specified | HPLC |
Data adapted from a study on Aconitum pendulum by Wang et al.[2]
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from the roots of Aconitum kusnezoffii, based on established methods for aconitine-type alkaloids.[1]
2.1.1. Plant Material Preparation
-
Collect the roots of Aconitum kusnezoffii during the appropriate season to ensure a high concentration of alkaloids.
-
Thoroughly wash the roots to remove soil and other debris.
-
Dry the plant material in a well-ventilated area or a drying oven at a controlled temperature (typically 40-50°C) to reduce moisture content.
-
Grind the dried roots into a fine powder to increase the surface area for solvent extraction.
2.1.2. Solvent Extraction
-
Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
Alternatively, employ a Soxhlet apparatus for a more efficient extraction process.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.3. Purification
-
Subject the crude extract to acid-base partitioning. Dissolve the extract in an acidic aqueous solution (e.g., 5% HCl) and wash with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.
-
Basify the aqueous layer with a base (e.g., ammonia (B1221849) solution) to precipitate the alkaloids.
-
Extract the alkaloids into an organic solvent such as chloroform (B151607) or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate to yield a crude alkaloid mixture.
-
Further purify the crude alkaloid mixture using chromatographic techniques. Column chromatography over silica (B1680970) gel or alumina, with a gradient elution system of solvents like chloroform-methanol, is commonly used.
-
For final purification and isolation of this compound, High-Performance Liquid Chromatography (HPLC) is employed.[1] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate) is a typical setup.[2]
Analytical Characterization
The identification and quantification of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the compound.[2]
-
Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), it provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the definitive structural determination of the isolated compound.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1]
Antioxidant Activity
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, thereby reducing oxidative stress.[1] This mechanism involves the donation of an electron to reactive oxygen species (ROS), neutralizing their harmful effects.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of aconitine-type alkaloids in the flowers of Aconitum kusnezoffii by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 13-Dehydroxyindaconitine: A Technical Guide to its Discovery and Isolation from Aconitum Species
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of 13-dehydroxyindaconitine (B15144368), a C19-diterpenoid alkaloid of significant interest to the scientific community. Addressed to researchers, scientists, and drug development professionals, this document details the experimental protocols for its extraction from Aconitum species and explores its molecular mechanisms of action, particularly its anti-inflammatory and pro-apoptotic effects.
Discovery and Physicochemical Properties
This compound is a naturally occurring diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb.[1]. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| Chemical Structure | Aconitine-type C19-diterpenoid alkaloid | |
| Purity (Commercial Preparations) | ≥98% | [1] |
Isolation from Aconitum Species: Experimental Protocols and Data
The isolation of this compound from Aconitum species is a multi-step process involving extraction and chromatographic purification. While specific yield and purity data for the preparative isolation of this compound are not extensively reported, protocols for related diterpenoid alkaloids from Aconitum provide a solid framework and indicate potential yields.
General Extraction Protocol
A common method for the extraction of diterpenoid alkaloids from Aconitum roots involves the following steps:
-
Plant Material Preparation: The dried and powdered roots of the Aconitum species are used as the starting material.
-
Solvent Extraction: The powdered material is subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, to obtain a crude extract[1].
-
Acid-Base Extraction: To selectively separate the alkaloids, an acid-base extraction technique is often employed. The crude extract is dissolved in an acidic solution and then washed with a neutral organic solvent to remove non-basic compounds. The aqueous layer is then basified, and the alkaloid bases are extracted with an immiscible organic solvent like chloroform.
-
Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a crude alkaloid mixture.
A study on the preparative isolation of seven diterpenoid alkaloids from 5 kg of dried Aconitum coreanum roots yielded approximately 42 g of crude alkaloids, representing a yield of about 0.84%.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Further purification of the crude alkaloid extract is typically achieved using chromatographic techniques, with preparative HPLC being a common and effective method.
Illustrative Preparative HPLC Protocol:
-
Column: A C18 reversed-phase column is frequently used for the separation of diterpenoid alkaloids.
-
Mobile Phase: A gradient elution system consisting of an aqueous phase (e.g., water with a small amount of formic acid or ammonia (B1221849) for pH adjustment) and an organic phase (e.g., acetonitrile (B52724) or methanol) is employed.
-
Detection: A UV detector is used to monitor the elution of the compounds.
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected, and the solvent is evaporated to yield the purified compound.
The purity of the isolated this compound can be assessed by analytical HPLC.
Biological Activities and Signaling Pathways
This compound has demonstrated significant biological activities, including anti-inflammatory and anticancer effects. These activities are attributed to its interaction with specific molecular signaling pathways.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
This compound is reported to exert its anti-inflammatory effects by modulating inflammatory pathways[1]. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) protein. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Inhibition of this pathway by this compound would lead to a reduction in the production of these inflammatory mediators.
References
Biosynthesis pathway of diterpenoid alkaloids in Aconitum kusnezoffii.
An In-depth Technical Guide to the Biosynthesis of Diterpenoid Alkaloids in Aconitum kusnezoffii
Introduction
Aconitum kusnezoffii Reichb., a member of the Ranunculaceae family, is a prominent herb in traditional Asian medicine, known for its potent analgesic and anti-inflammatory properties.[1] The therapeutic and toxicological activities of this plant are primarily attributed to a class of complex secondary metabolites known as C19 and C20 norditerpenoid and diterpenoid alkaloids (DAs).[2] These compounds, including aconitine, mesaconitine, and hypaconitine, possess a narrow therapeutic window, making the study of their biosynthesis critical for ensuring clinical safety and efficacy.[1][2]
The biosynthesis of these alkaloids is a complex, multi-step process involving numerous enzymes and intermediates. It begins with the universal precursors of terpenoids and proceeds through the formation of a diterpene skeleton, nitrogen incorporation, and extensive structural modifications.[3][4] This guide provides a detailed overview of the current understanding of the diterpenoid alkaloid biosynthetic pathway in Aconitum, with a focus on A. kusnezoffii, synthesizing data from transcriptomic and metabolomic studies. It is intended for researchers, scientists, and professionals in the field of drug development.
The Diterpenoid Alkaloid Biosynthetic Pathway
The biosynthesis of diterpenoid alkaloids in Aconitum is a sophisticated enzymatic cascade that can be divided into four main stages:
-
Formation of Isoprenoid Precursors: The pathway initiates with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[5] These precursors are produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[6][7] While the MEP pathway is traditionally considered the primary source for diterpenoid precursors, evidence suggests potential cross-talk between the two pathways.[6]
-
Assembly of the Diterpene Skeleton: The C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), is formed by the condensation of three IPP molecules with one DMAPP molecule, a reaction catalyzed by GGPP synthase (GGPPS).[4] GGPP then undergoes a series of cyclizations. First, ent-copalyl diphosphate (B83284) synthase (CPS) converts GGPP to ent-copalyl diphosphate (ent-CPP).[3] Subsequently, ent-CPP is converted into two crucial diterpene skeletons: ent-kaurene (B36324), catalyzed by ent-kaurene synthase (KS), or the ent-atisane skeleton, catalyzed by ent-atisane synthase (AS).[3][5] These skeletons form the foundation for the diverse array of C19 and C20-diterpenoid alkaloids.
-
Nitrogen Incorporation and Core Alkaloid Formation: A defining step in the pathway is the incorporation of a nitrogen atom, which transforms the diterpene intermediate into an alkaloid. The nitrogen is typically derived from an amino acid, with the N-ethyl group common to many aconitine-type alkaloids suggesting a source like ethylamine, potentially formed from the decarboxylation of alanine.[8] This amination step is thought to be catalyzed by aminotransferases, leading to the formation of atisine-type (from the atisane (B1241233) skeleton) or veatchine-type (from the kaurene skeleton) alkaloids.[5]
-
Structural Diversification: The core alkaloid skeletons undergo extensive and sequential modifications, including oxidations, hydroxylations, acetylations, benzoylations, and methylations.[9] This diversification is primarily driven by three large enzyme families:
-
Cytochrome P450 monooxygenases (CYP450s): These enzymes are crucial for the oxidation and hydroxylation reactions that create the complex oxygenation patterns on the alkaloid scaffold.[10][11]
-
Acyltransferases (including BAHD family): These enzymes are responsible for the esterification of the alkaloid core, such as the addition of acetyl and benzoyl groups at specific positions (e.g., C-8 and C-14). The presence of these ester groups, particularly in diester-diterpenoid alkaloids (DDAs), is strongly linked to the high toxicity of compounds like aconitine.[5][12]
-
O-methyltransferases (OMTs): These enzymes catalyze the addition of methyl groups to hydroxyl moieties on the alkaloid structure.[3]
-
These modifications result in the vast chemical diversity of DAs found in Aconitum species, which are broadly classified as unesterified, monoester, and diester alkaloids, with toxicity generally increasing with the degree of esterification.[12]
Quantitative Data Summary
Quantitative analysis reveals significant variations in alkaloid content between different plant tissues and processing states. The roots are the primary site for the accumulation of these alkaloids, which correlates with the high expression of biosynthetic genes in this tissue.[10][11] Processing methods, such as boiling or steaming, are traditionally used to hydrolyze the highly toxic diester alkaloids into less toxic monoester and unesterified forms, thereby reducing the overall toxicity of the herbal medicine.[2]
Table 1: Content of Major Diterpenoid Alkaloids in Raw and Processed Aconiti kusnezoffii Radix
| Alkaloid Type | Compound | Raw Radix Content | Processed Radix Content |
| Diester-Diterpenoid Alkaloids (DDAs) | Aconitine (AC) | High | Low / Undetectable |
| Mesaconitine (MA) | High | Low / Undetectable | |
| Hypaconitine (HA) | High | Low / Undetectable | |
| Monoester-Diterpenoid Alkaloids (MDAs) | Benzoylaconine (BAC) | Low | High |
| Benzoylmesaconine (BMA) | Low | High | |
| Benzoylhypaconine (BHA) | Low | High | |
| Source: Qualitative and quantitative analyses indicate that before processing, the content of toxic DDAs is higher than MDAs. After processing, the trend is reversed due to the hydrolysis of the ester groups.[13] |
Table 2: Relative Expression of Key Biosynthetic Genes in Different Tissues of Aconitum carmichaelii
| Gene/Enzyme | Function | Root Expression | Leaf Expression | Flower Expression | Bud Expression |
| MEP Pathway | DXS, DXR, etc. | Moderate | Low | Moderate | High |
| MVA Pathway | HMGR, MVK, etc. | High | Low | Moderate | High |
| Diterpene Skeleton | GGPPS, CDPS, KS | High | Low | Low | Moderate |
| Modification | CYP450s (putative) | High | Low | Low | Low |
| Source: Transcriptome analysis of the closely related species A. carmichaelii shows that unigenes for rate-determining steps in the diterpene alkaloid pathway are most highly expressed in the root, consistent with it being the primary accumulation site.[6][10][11] |
Experimental Protocols
Protocol 1: Metabolite Profiling of Diterpenoid Alkaloids via HPLC-ESI-MS/MS
This protocol outlines a general method for the simultaneous qualitative and quantitative analysis of major alkaloids in A. kusnezoffii.
-
Sample Preparation:
-
Air-dry and grind plant material (e.g., root) to a homogeneous powder (approx. 60 mesh).[14]
-
Accurately weigh 1.0 g of powder and transfer to a conical flask.
-
Add 10 mL of 70% methanol, soak for 1 hour, and then extract using an ultrasonicator (e.g., 250 W, 40 kHz) for 30 minutes.[14]
-
Centrifuge the extract and filter the supernatant through a 0.22 µm membrane for analysis.
-
-
Chromatographic Conditions (HPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile.
-
Gradient Elution (for quantification): A typical gradient might be: 0–13 min, 5%–25% B; 13–30 min, 25%–40% B.[13][14]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of known alkaloids (e.g., aconitine, mesaconitine, hypaconitine, and their benzoyl derivatives). Full scan mode can be used for qualitative profiling.
-
Key Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for each target analyte using reference standards.
-
-
Data Analysis:
-
Identify compounds by comparing retention times and mass fragmentation patterns with those of authentic reference standards.[15]
-
For quantification, construct calibration curves for each analyte using serial dilutions of the reference standards. Calculate the concentration in the samples based on the peak areas.[16]
-
Protocol 2: Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)
This protocol describes a method to quantify the transcript abundance of candidate genes involved in the DA biosynthetic pathway.
-
Total RNA Extraction:
-
Flash-freeze fresh plant tissue (e.g., root, leaf) in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a plant-specific RNA isolation kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
First-Strand cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for target biosynthetic genes (e.g., GGPPS, CDPS, KS, candidate CYP450s) and a reference gene (e.g., Actin or Ubiquitin) using software like Primer3.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture in a total volume of 20 µL containing: 10 µL of 2× SYBR Green Master Mix, 0.5 µL of each primer (10 µM), 1 µL of diluted cDNA, and nuclease-free water.
-
Run the reaction on a real-time PCR system with a typical thermal profile: initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
-
Include a melting curve analysis at the end to verify the specificity of the product.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of diterpenoid alkaloids in Aconitum.
Caption: Workflow for identifying biosynthetic genes using a multi-omics approach.
Conclusion and Future Outlook
The biosynthetic pathway of diterpenoid alkaloids in Aconitum kusnezoffii is a highly complex and tightly regulated process that is beginning to be unraveled through modern multi-omics approaches. While the early steps of diterpene skeleton formation are relatively well-understood, the specific enzymes—particularly the CYP450s, O-methyltransferases, and acyltransferases—that catalyze the later modification and diversification steps remain largely uncharacterized. The root tissue serves as the primary site for both the biosynthesis and accumulation of these potent alkaloids.
Future research should focus on the functional characterization of candidate genes identified through transcriptomic studies. Techniques such as virus-induced gene silencing (VIGS) and heterologous expression in microbial or plant systems will be instrumental in validating the roles of these enzymes. A complete elucidation of the pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of Aconitum species. This could enable the production of novel alkaloid derivatives with improved therapeutic indices or the development of cell culture systems for a controlled and sustainable supply of these valuable pharmacologically active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Omics on Traditional Medicinal Plant of the Genus Aconitum: Current Progress and Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 6. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
13-Dehydroxyindaconitine molecular formula and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid, presents a molecule of significant interest in the field of natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of its core molecular and biological characteristics, including its physicochemical properties, and putative biological activities. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Core Molecular Data
This compound is a naturally occurring alkaloid predominantly isolated from the roots of Aconitum kusnezoffii. Its fundamental molecular attributes are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₄₇NO₉ | [1][2] |
| Molecular Weight | 613.74 g/mol | [1][2] |
| Class | C19-Diterpenoid Alkaloid | |
| Natural Source | Aconitum kusnezoffii | [1] |
Putative Biological Activities and Mechanisms of Action
Preliminary investigations and data on related aconitine-type alkaloids suggest that this compound may possess a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and anticancer properties. The proposed mechanisms for these activities are outlined below.
Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress. This is a crucial mechanism for protecting cells from damage induced by reactive oxygen species (ROS).
Anti-Inflammatory Effects
It is hypothesized that this compound exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target in this context is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Anticancer Activity
The potential anticancer activity of this compound is likely linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells and preventing tumor growth.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the extraction, purification, and biological evaluation of this compound. These protocols are based on standard methodologies used for the study of diterpenoid alkaloids.
Extraction and Isolation of Alkaloids from Aconitum kusnezoffii
This protocol outlines a general procedure for the extraction of total alkaloids from the roots of Aconitum kusnezoffii, from which this compound can be further purified.
-
Plant Material Preparation : Dried and powdered roots of Aconitum kusnezoffii are used as the starting material.
-
Extraction :
-
Filtration and Concentration : The extract is filtered, and the ethanol (B145695) is removed under reduced pressure to yield a concentrated crude extract.[3]
-
Acid-Base Extraction for Alkaloid Enrichment :
-
The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the alkaloids, rendering them water-soluble.
-
The aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.
-
The pH of the aqueous layer is adjusted to alkaline (e.g., with ammonia (B1221849) water) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted into an organic solvent such as dichloromethane (B109758) or chloroform.[4]
-
-
Purification : The enriched alkaloid fraction is further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a standard method for evaluating the antioxidant potential of a compound.
-
Preparation of DPPH Solution : A stock solution of DPPH (e.g., 1 mM) is prepared in methanol (B129727) and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution with methanol to an absorbance of approximately 1.0 at 517 nm.
-
Assay Procedure :
-
Different concentrations of this compound are prepared in a suitable solvent (e.g., methanol).
-
In a 96-well plate or cuvettes, a fixed volume of the DPPH working solution is added to varying concentrations of the sample.
-
A control containing the solvent and DPPH solution is also prepared.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate a key putative signaling pathway and a general experimental workflow for the investigation of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: General workflow for the study of this compound.
References
- 1. scielo.br [scielo.br]
- 2. kintai-bio.com [kintai-bio.com]
- 3. CN102920797A - Extraction and purification process for active components of kusnezoff monkshood - Google Patents [patents.google.com]
- 4. CN101423495B - A kind of preparation method of aconitum hydrolyzed monoester type alkaloid - Google Patents [patents.google.com]
13-Dehydroxyindaconitine: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb. Like other alkaloids in its class, it has been the subject of preliminary research to determine its biological effects. This technical guide synthesizes the currently available public information regarding the known biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. While the compound is reported to possess these activities, it is critical to note that detailed, publicly accessible research, particularly studies containing specific quantitative data and comprehensive experimental protocols, remains limited.
Quantitative Data on Biological Activities
A thorough review of available literature and chemical databases has yielded limited specific quantitative data for the biological activities of this compound. The most specific data point found is for its antioxidant activity.
Table 1: Antioxidant Activity of this compound
| Assay Type | Metric | Result | Source |
| DPPH Free Radical Scavenging | IC50 | 0.37 µM/mL* | Commercial chemical supplier data |
*Note: The unit "µM/mL" is unconventional and may be a typographical error in the source material. It is presented here as found.
Despite extensive searches, no specific quantitative data (e.g., IC50, EC50, percentage inhibition at given concentrations) for the anti-inflammatory or anticancer activities of this compound could be located in publicly available scientific literature.
Experimental Protocols
The following protocols are representative examples of the methodologies typically employed to investigate the biological activities attributed to this compound. It is important to note that these are generalized protocols and have not been published specifically for this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging ability of a compound.
Objective: To determine the concentration of this compound required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical (IC50).
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the this compound stock solution to test a range of concentrations.
-
Prepare a stock solution of ascorbic acid in methanol to serve as a positive control.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
-
Assay:
-
In a 96-well plate, add a specific volume of the various concentrations of this compound to individual wells.
-
In separate wells, add the same volume of the ascorbic acid solution (positive control) and methanol (blank).
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This protocol describes a typical in vitro assay to screen for anti-inflammatory potential.
Objective: To assess the ability of this compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics
-
Griess Reagent
-
Dexamethasone (B1670325) (positive control)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include wells with dexamethasone as a positive control and wells with media only as a negative control.
-
Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except for the unstimulated control group.
-
Incubate for 24 hours.
-
-
Nitrite (B80452) Measurement (as an indicator of NO production):
-
Collect the cell culture supernatant from each well.
-
Add Griess Reagent to the supernatant according to the manufacturer's instructions.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at approximately 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.
-
Anticancer Activity: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol details a common flow cytometry-based method to distinguish between healthy, apoptotic, and necrotic cells.
Objective: To determine if this compound induces apoptosis in a cancer cell line (e.g., HeLa).
Materials:
-
HeLa (or other suitable cancer cell line)
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Staurosporine or other known apoptosis inducer (positive control)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a positive control (staurosporine) and an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell populations are identified as:
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Visualizations of Relevant Biological Pathways
The following diagrams illustrate the general biological pathways associated with the reported activities of this compound. The specific interactions of this compound within these pathways have not been elucidated in the available literature.
Potential Therapeutic Effects of 13-Dehydroxyindaconitine: A Technical Guide
Disclaimer: Direct quantitative data and detailed experimental studies on 13-Dehydroxyindaconitine are limited in publicly accessible scientific literature. This guide provides a comprehensive overview of its known qualitative effects and leverages detailed data from the closely related and well-researched C18-diterpenoid alkaloid, Lappaconitine (B608462) , as a representative model to illustrate potential therapeutic activities and mechanisms relevant to this class of compounds. All quantitative data and specific protocols herein refer to Lappaconitine unless otherwise stated.
Introduction
This compound is a naturally occurring C19-diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb, a plant used in traditional medicine. Like other alkaloids from the Aconitum genus, it is being investigated for a range of pharmacological activities. Preliminary studies and its structural similarity to other aconitine-type alkaloids suggest potential therapeutic value in several areas.
Reported Qualitative Activities for this compound:
-
Anti-inflammatory Effects: The compound is suggested to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.[1]
-
Antioxidant Activity: It has been reported to scavenge free radicals and reduce oxidative stress.[1]
-
Anticancer Activity: Preliminary findings indicate it may induce apoptosis in cancer cells.[1]
This document will focus on the potential analgesic and anti-inflammatory effects, drawing parallels from the extensive research on lappaconitine to provide a technical framework for researchers, scientists, and drug development professionals.
Analgesic and Anti-inflammatory Activity (Lappaconitine as a Model)
Lappaconitine (LA) has demonstrated significant analgesic and anti-inflammatory properties in numerous preclinical models. Its analgesic potency is reported to be comparable to pethidine and approximately seven times greater than aminopyrine.[2]
Quantitative Data
The following tables summarize the quantitative efficacy of Lappaconitine in common preclinical models for pain and inflammation.
Table 1: In Vivo Analgesic Activity of Lappaconitine
| Assay | Animal Model | Administration Route | ED50 (Median Effective Dose) | Reference Compound |
| Acetic Acid-Induced Writhing | Mice | Subcutaneous (s.c.) | 3.5 mg/kg | - |
| Formaldehyde Test | Mice | Subcutaneous (s.c.) | 2.3 mg/kg | - |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Subcutaneous (s.c.) | 1.1 mg/kg (Mechanical Allodynia) | - |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Subcutaneous (s.c.) | 1.6 mg/kg (Thermal Hyperalgesia) | - |
| Bone Cancer Pain | Rat | Subcutaneous (s.c.) | 2.0 mg/kg | - |
Data sourced from references[3][4].
Table 2: In Vitro Anti-inflammatory and Mechanistic Activity of Lappaconitine & Derivatives
| Target/Assay | System | Compound | IC50 (Median Inhibitory Conc.) |
| Voltage-Gated Sodium Channel (Nav1.7) | HEK293 Cells | Lappaconitine | 27.67 µM |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 Cells | Derivative A4 | 12.91 µmol/L |
| TNF-α Production | LPS-stimulated RAW264.7 Cells | Derivative A4 | 89.66 µmol/L |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW264.7 Cells | Derivative A4 | > 100 µmol/L |
Data sourced from references[2][5]. Note: Cytokine data is for a synthesized derivative, highlighting the anti-inflammatory potential of the lappaconitine scaffold.
Mechanism of Action
The primary mechanism for the analgesic effect of aconitum alkaloids like lappaconitine is the blockade of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, which is crucial for pain signal transmission.[2][6] By binding to and inhibiting these channels, lappaconitine reduces neuronal excitability, thereby blocking the propagation of pain signals.[7]
The anti-inflammatory effects are believed to be mediated through the inhibition of key inflammatory pathways, such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., NO, PGE2).[5][8]
Signaling Pathway Diagram
Experimental Protocols
The following are generalized protocols for common preclinical assays used to evaluate analgesic and anti-inflammatory agents. Specific parameters such as compound concentration, administration route, and timing must be optimized for each study.
Acetic Acid-Induced Writhing Test (Analgesia)
This model assesses peripheral analgesic activity by measuring a compound's ability to reduce visceral pain.[9]
-
Animals: Male ICR mice (20-25 g).
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping:
-
Group I: Vehicle Control (e.g., saline with 0.5% Tween 80, p.o.).
-
Group II: Positive Control (e.g., Diclofenac sodium, 10 mg/kg, p.o.).
-
Group III-V: Test Compound at various doses (e.g., 1, 5, 10 mg/kg, p.o.).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the vehicle, positive control, or test compound by the chosen route (e.g., oral gavage).
-
After a pre-treatment period (e.g., 60 minutes), administer a 0.6-0.7% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 ml/kg.[9][10]
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and hind limb stretching) for a continuous 10 or 15-minute period.[10][11]
-
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated as: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Carrageenan-Induced Paw Edema (Anti-inflammation)
This is a standard model for evaluating acute anti-inflammatory activity.[12][13]
-
Animals: Male Wistar rats or Swiss albino mice.
-
Grouping: Similar to the writhing test (Vehicle, Positive Control, Test Groups). A common positive control is Indomethacin or Ibuprofen.[14]
-
Procedure:
-
Administer the vehicle, positive control, or test compound (e.g., p.o. or i.p.).
-
After a pre-treatment period (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[12][14]
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at specified time points after (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.[14][15]
-
-
Data Analysis: The degree of edema is calculated as the difference in paw volume between the baseline and post-treatment measurements. The percentage of inhibition is calculated as: % Inhibition = [(Mean edema in control - Mean edema in test group) / Mean edema in control] x 100
In Vitro Cytokine Inhibition Assay
This assay determines the effect of a compound on the production of inflammatory cytokines in immune cells.
-
Cell Line: RAW264.7 murine macrophages.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]
-
-
Data Analysis: Compare the cytokine concentrations in the compound-treated groups to the LPS-only stimulated group. Calculate the IC50 value, which represents the concentration of the compound required to inhibit cytokine production by 50%.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a natural product for analgesic properties.
Conclusion
While this compound is identified as a component of Aconitum kusnezoffii with potential anti-inflammatory and antioxidant properties, there is a clear need for dedicated research to quantify its therapeutic effects and elucidate its specific mechanisms of action. The data available for the related alkaloid, lappaconitine, strongly suggest that compounds of this class hold significant promise as non-addictive analgesics and anti-inflammatory agents, primarily through the modulation of neuronal sodium channels and key inflammatory signaling pathways. The protocols and frameworks provided in this guide offer a robust starting point for the systematic evaluation of this compound and other novel diterpenoid alkaloids.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
- 4. Lappaconitine, a C18-diterpenoid alkaloid, exhibits antihypersensitivity in chronic pain through stimulation of spinal dynorphin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]
- 8. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. saspublishers.com [saspublishers.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. inotiv.com [inotiv.com]
13-Dehydroxyindaconitine: A Technical Examination of Its Antioxidant Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii, has been identified for its potential therapeutic properties, including antioxidant activity. This technical guide synthesizes the current understanding of the antioxidant characteristics of this compound. While direct quantitative experimental data on its free-radical scavenging capacity remains to be extensively published, this document outlines the theoretical framework for its antioxidant action, provides detailed protocols for its evaluation, and discusses the potential mechanisms based on related compounds. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic applications of this natural compound in oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural products are a significant source of novel antioxidant compounds. This compound is a diterpenoid alkaloid that has been noted for its potential biological activities, including antioxidant effects[1]. The proposed mechanism of action for its antioxidant properties involves the scavenging of free radicals, thereby reducing oxidative stress[1]. This document provides an in-depth exploration of these properties.
Putative Antioxidant Mechanism of this compound
Furthermore, the general mechanism of antioxidant action for many natural compounds involves the donation of a hydrogen atom or an electron to a free radical, thus neutralizing it. The complex stereochemistry and functional groups of this compound may facilitate such reactions.
Below is a diagram illustrating the general mechanism of how an antioxidant molecule can mitigate oxidative stress.
Quantitative Data Summary
As of the date of this publication, there is a notable absence of specific quantitative data from in vitro antioxidant assays for this compound in peer-reviewed literature. The table below is provided as a template for researchers to populate as data becomes available.
| Assay Type | Test Compound | Positive Control | IC50 / Activity Value | Reference |
| DPPH Radical Scavenging | This compound | Ascorbic Acid / Trolox | Data Not Available | - |
| ABTS Radical Scavenging | This compound | Ascorbic Acid / Trolox | Data Not Available | - |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | Ferrous Sulfate / Trolox | Data Not Available | - |
| Metal Chelating Activity | This compound | EDTA | Data Not Available | - |
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research into the antioxidant properties of this compound, detailed protocols for standard in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the stock solution to test a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
In a 96-well microplate, add a specific volume of each concentration of the this compound solution to individual wells.
-
Add the DPPH solution to each well.
-
For the control, mix methanol with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical leads to a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound.
-
In a 96-well microplate, add a specific volume of each concentration of the this compound solution to individual wells.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity as described for the DPPH assay.
-
Determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Positive control (e.g., Ferrous sulfate, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound.
-
In a 96-well microplate, add a small volume of each concentration of the this compound solution to individual wells.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Create a standard curve using known concentrations of ferrous sulfate.
-
Express the FRAP value of the sample in terms of ferrous iron equivalents (e.g., µM Fe(II)/mg of compound).
Conclusion and Future Directions
This compound is a promising natural compound with reported antioxidant properties. However, a significant gap exists in the scientific literature regarding the quantitative assessment of these activities. The protocols and theoretical frameworks provided in this guide are intended to stimulate and facilitate further research. Future studies should focus on performing the described in vitro assays to determine the IC50 values and antioxidant capacity of this compound. Furthermore, cell-based assays are necessary to evaluate its ability to mitigate oxidative stress in a biological context. Elucidating the precise mechanisms, whether through direct radical scavenging, metal chelation, or modulation of endogenous antioxidant enzymes, will be crucial for its potential development as a therapeutic agent.
References
The Anti-inflammatory Mechanism of 13-Dehydroxyindaconitine: An Uncharted Territory in Phytopharmacology
Despite the recognized anti-inflammatory potential of diterpenoid alkaloids, a comprehensive, in-depth technical guide on the core anti-inflammatory mechanism of 13-Dehydroxyindaconitine cannot be constructed at this time due to a notable absence of specific, publicly available scientific research on this particular compound.
While initial searches suggest that this compound, a compound isolated from plants of the Aconitum genus, possesses anti-inflammatory properties, the scientific literature lacks the detailed experimental data necessary to fulfill the requirements of an in-depth technical guide for researchers, scientists, and drug development professionals. This includes the absence of quantitative data on its inhibitory effects, detailed experimental protocols for its study, and elucidated signaling pathways that it may modulate.
Inflammation is a complex biological response involving a cascade of molecular events. Key signaling pathways that regulate this process and are often the targets of anti-inflammatory drugs include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), lead to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
A thorough investigation into the anti-inflammatory mechanism of a compound like this compound would typically involve a series of established experimental procedures.
Hypothetical Experimental Workflow for Investigating Anti-inflammatory Mechanisms
To illustrate the type of research that is currently unavailable for this compound, a hypothetical experimental workflow is presented below. This workflow outlines the logical progression of experiments that would be necessary to elucidate its mechanism of action.
Caption: Hypothetical Experimental Workflow for Elucidating the Anti-inflammatory Mechanism of this compound.
Anticipated Signaling Pathways of Interest
Based on the mechanisms of other diterpenoid alkaloids and natural anti-inflammatory compounds, it would be hypothesized that this compound interacts with the NF-κB and MAPK signaling pathways. The diagrams below illustrate the canonical representations of these pathways, which would be the focus of investigation.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway, a likely target for anti-inflammatory compounds.
MAPK Signaling Pathway
Caption: The generalized Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
The Path Forward
The development of an in-depth technical guide on the anti-inflammatory mechanism of this compound is contingent upon future research. Studies that would need to be conducted and published include:
-
In vitro studies using cell lines such as RAW 264.7 macrophages to quantify the inhibition of nitric oxide, prostaglandins, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by this compound.
-
Western blot analyses to determine the effect of this compound on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways.
-
In vivo studies using animal models of inflammation, such as carrageenan-induced paw edema in rodents, to assess the anti-inflammatory efficacy of this compound in a living organism.
Until such primary research is available, a detailed and data-driven technical guide on the anti-inflammatory mechanism of this compound remains an endeavor for future scientific exploration. Researchers, scientists, and drug development professionals are encouraged to consult the broader literature on diterpenoid alkaloids for foundational knowledge in this area.
Unveiling the In Vitro Anticancer Promise of 13-Dehydroxyindaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro studies detailing the anticancer potential of 13-Dehydroxyindaconitine are currently limited in publicly accessible scientific literature. This technical guide has been constructed based on available information for this compound and supplemented with in-depth data from studies on the closely related C19-diterpenoid alkaloid, aconitine (B1665448). Aconitine shares a structural backbone with this compound and its documented anticancer mechanisms provide a strong predictive framework for the potential activity of this compound. All data and protocols presented herein should be considered illustrative and require experimental validation for this compound.
Executive Summary
This compound, a diterpenoid alkaloid, is emerging as a compound of interest in oncology research. Preliminary information suggests that its mechanism of action against cancer cells involves the induction of apoptosis through caspase activation and the disruption of mitochondrial function[1]. This guide synthesizes the current understanding and provides a comprehensive overview of the hypothesized in vitro anticancer potential of this compound. Drawing parallels from the well-documented anticancer activities of the related alkaloid, aconitine, this document outlines potential mechanisms of action, detailed experimental protocols for in vitro validation, and quantitative data from analogous studies. The primary proposed mechanisms include the induction of apoptosis via the intrinsic mitochondrial pathway and the modulation of key cellular signaling pathways such as PI3K/Akt.
Quantitative Data Summary
The following tables summarize quantitative data on the in vitro anticancer effects of aconitine, which are presented here as a proxy for the potential efficacy of this compound. These values provide a baseline for designing and interpreting future experiments.
Table 1: Cytotoxicity of Aconitine in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| Hepal-6 | Hepatoma | 150 - 400 | [2] |
| KBv200 | Oral Squamous Carcinoma | 224.91 | [2] |
| MCF-7 | Breast Adenocarcinoma | 7.58 (for AC linoleate) | [3] |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 7.02 (for AC linoleate) | [3] |
Table 2: Effects of Aconitine on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Change in Bax Expression | Change in Bcl-2 Expression | Reference |
| Hepatocellular Carcinoma Cells | Aconitine | Increased | Decreased | [4] |
| Pancreatic Cancer Cells (Miapaca-2, PANC-1) | Aconitine | Upregulated | Decreased | [5] |
| Colorectal Cancer Cells (LIM1215) | Aconitine | Increased | Decreased | [6] |
Signaling Pathways
The anticancer activity of aconitine alkaloids is believed to be mediated through the modulation of several key signaling pathways. The primary pathways implicated are the intrinsic apoptosis pathway and the PI3K/Akt signaling cascade.
Intrinsic Apoptosis Pathway
This compound likely induces apoptosis through the mitochondrial-mediated intrinsic pathway. This process is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability. This results in the release of pro-apoptotic factors into the cytoplasm, activating a cascade of caspases that ultimately leads to programmed cell death. A key regulatory step is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aconitine has been shown to inhibit this pathway in cancer cells[4][7]. By suppressing the phosphorylation of Akt, this compound could potentially halt uncontrolled cell growth and survival.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anticancer potential of this compound, based on methodologies reported for aconitine.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7, PANC-1)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
Experimental Workflow Visualization
Conclusion and Future Directions
While direct experimental evidence for the anticancer effects of this compound is still forthcoming, the data from the closely related compound aconitine strongly suggests a promising potential for this natural product in cancer therapy. The hypothesized mechanisms, including the induction of apoptosis via the mitochondrial pathway and the inhibition of the PI3K/Akt signaling cascade, provide a solid foundation for future research.
Further in vitro studies are imperative to validate these hypotheses for this compound. These should include screening against a broader panel of cancer cell lines, detailed investigation into its effects on other signaling pathways, and cell cycle analysis. Subsequent in vivo studies in animal models will be crucial to assess its therapeutic efficacy and safety profile. The information presented in this guide serves as a comprehensive starting point for researchers to design and execute these critical next steps in the evaluation of this compound as a potential novel anticancer agent.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine inhibits the proliferation of hepatocellular carcinoma by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Inhibitory Effect of Aconitine on Colorectal Cancer Malignancy via Inducing Apoptosis and Suppression of Cell Motion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anticancer activity of aconitine on melanoma cell line B16 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Studies of 13-Dehydroxyindaconitine: A Toxicological Overview and Framework for Future Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the available toxicological data on Aconitum alkaloids to provide a preliminary overview relevant to 13-Dehydroxyindaconitine. As of this writing, specific in vivo toxicity studies for this compound are not publicly available. The information presented herein is intended for research and informational purposes only and should not be interpreted as a definitive safety assessment of this compound.
Introduction
This compound is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, commonly known as monkshood or wolfsbane. It is a derivative of Indaconitine, another member of this highly toxic class of compounds. The alkaloids from Aconitum species have been used for centuries in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic use is severely limited by a narrow therapeutic window and the high risk of severe cardiotoxicity and neurotoxicity.
The study of Aconitum alkaloid derivatives is crucial for understanding structure-activity relationships, with the goal of identifying compounds with retained therapeutic efficacy but reduced toxicity. The structural modification in this compound, specifically the absence of a hydroxyl group at the 13-position compared to related alkaloids, suggests a potential alteration in its toxicological profile. There is a hypothesis that certain substitutions, such as a 10-hydroxy group, may reduce the acute toxicity compared to parent compounds, though this requires empirical validation for each derivative.[1]
This whitepaper provides a comprehensive overview of the toxicological considerations for this compound. Given the absence of direct toxicity data, this guide synthesizes information on closely related and well-studied Aconitum alkaloids, outlines standardized experimental protocols for future toxicological assessments, and visualizes the key mechanisms and workflows relevant to its study.
Toxicological Profile of Related Aconitum Alkaloids
The primary toxic principles in Aconitum species are diester-diterpenoid alkaloids (DDAs) such as aconitine (B1665448), mesaconitine, and hypaconitine. Their toxicity is well-documented and serves as a critical benchmark for evaluating derivatives like this compound.
Acute Toxicity Data
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The LD50 values for prominent Aconitum alkaloids are presented in Table 1. These values highlight the extreme toxicity of this class of compounds, particularly via intravenous administration.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) |
| Aconitine | Mouse | Oral | 1.8 |
| Aconitine | Mouse | Intravenous | ~0.047 |
| Aconitine | Rat | Intravenous | 0.064 |
| Aconitine | Mouse | Intraperitoneal | 0.270 |
| Aconitine | Mouse | Subcutaneous | 0.270 |
Data compiled from various toxicological studies.
Mechanism of Toxicity
The primary mechanism of toxicity for aconitine and related alkaloids involves their action on voltage-gated sodium channels (VGSCs) in the cell membranes of excitable tissues, such as the myocardium, neurons, and skeletal muscles.
These alkaloids bind to site 2 of the alpha-subunit of the VGSC, which causes a persistent activation of the channel. This leads to:
-
A shift in the channel's activation voltage to more negative potentials.
-
An inhibition of the channel's inactivation, resulting in a constant influx of sodium ions.
This sustained sodium influx leads to continuous depolarization of the cell membrane, resulting in arrhythmias in cardiac tissue and paralysis in nervous and muscular tissues.
Proposed Experimental Protocols for Toxicity Assessment
To ascertain the toxicological profile of this compound, standardized in vivo studies are required. The following sections detail the recommended experimental designs for acute and subchronic oral toxicity studies, based on internationally recognized guidelines (e.g., OECD Test Guidelines).
Acute Oral Toxicity Study (Based on OECD TG 420)
Objective: To determine the acute oral toxicity of this compound, including the LD50, and to identify clinical signs of toxicity.
Experimental Animal: Healthy, young adult rodents (e.g., Sprague-Dawley rats or BALB/c mice), nulliparous and non-pregnant females. A single sex (usually female, as they are often slightly more sensitive) is used.
Housing and Acclimatization:
-
Animals are housed in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).
-
Standard diet and water are provided ad libitum.
-
A minimum of 5 days of acclimatization is required before the study commences.
Dose Preparation and Administration:
-
This compound is prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
The substance is administered orally via gavage in a single dose.
-
The volume administered should not exceed 1 mL/100g of body weight.
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 2000 mg/kg, or lower if toxicity is expected).
-
Main Study: A stepwise procedure is followed with a group of five animals per step. Dosing of the next animal is determined by the outcome of the previously dosed animal.
-
Observation Period: Animals are observed for 14 days post-administration.
Parameters to be Monitored:
-
Mortality: Checked twice daily.
-
Clinical Signs: Observed immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days. Signs include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity.
-
Body Weight: Measured just prior to dosing and on days 7 and 14.
-
Gross Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a thorough gross necropsy, including examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
13-Week Subchronic Oral Toxicity Study (Based on OECD TG 408)
Objective: To determine the potential adverse effects of repeated oral exposure to this compound over a 13-week period and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Animal: Rodents (e.g., Sprague-Dawley rats), 10 males and 10 females per group.
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
Satellite groups for control and high dose (for recovery assessment, observed for an additional 4 weeks without treatment).
Dose Administration: Daily oral gavage for 13 consecutive weeks.
Parameters to be Monitored:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to the study and at termination.
-
Hematology and Clinical Biochemistry: At termination. Parameters include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and serum levels of key enzymes (ALT, AST), urea, creatinine, glucose, cholesterol, and total protein.
-
Urinalysis: At termination.
-
Gross Necropsy: All animals at the end of the study.
-
Organ Weights: Key organs (e.g., liver, kidneys, heart, spleen, brain, gonads) are weighed.
-
Histopathology: Comprehensive microscopic examination of organs from the control and high-dose groups. Any lesions found in the high-dose group are examined in the lower-dose groups.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language to illustrate key concepts.
Caption: Mechanism of Aconitum Alkaloid Toxicity.
Caption: Experimental Workflow for Acute Oral Toxicity Study.
References
A Comprehensive Review of C19-Diterpenoid Alkaloids: From Phytochemistry to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
C19-diterpenoid alkaloids are a large and structurally complex class of natural products primarily isolated from plants of the Aconitum and Delphinium genera within the Ranunculaceae family.[1] These compounds have garnered significant attention in the fields of phytochemistry and pharmacology due to their wide spectrum of biological activities, which include potent anti-inflammatory, analgesic, and anticancer properties.[1] However, their therapeutic potential is often juxtaposed with their inherent toxicity, necessitating detailed investigation into their structure-activity relationships and mechanisms of action. This technical guide provides a comprehensive review of the current literature on C19-diterpenoid alkaloids, with a focus on their chemical diversity, biosynthesis, pharmacological activities supported by quantitative data, and the experimental methodologies employed in their study. Furthermore, key signaling pathways modulated by these alkaloids are illustrated to provide a deeper understanding of their molecular mechanisms.
Classification and Chemical Diversity
C19-diterpenoid alkaloids are characterized by a complex hexacyclic core structure. Based on their skeletal framework and the substitution patterns, they are broadly classified into several subtypes, with the most common being the aconitine-type and the lycoctonine-type.[1] The structural diversity within this class is vast, with over 354 new C19-diterpenoid alkaloids reported between 2015 and 2024 alone.[1] This diversity arises from variations in the oxygenation pattern, the nature and position of ester groups, and the substituents on the nitrogen atom.
Biosynthesis of C19-Diterpenoid Alkaloids
The biosynthesis of C19-diterpenoid alkaloids is a complex enzymatic process that begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the diterpene skeleton. The pathway proceeds through several key intermediates, ultimately leading to the intricate hexacyclic core structure characteristic of these alkaloids. The key steps involve cyclases, monooxygenases, and various transferases that introduce the functional groups responsible for their diverse biological activities.
Caption: Biosynthetic pathway of C19-diterpenoid alkaloids.
Pharmacological Activities and Quantitative Data
C19-diterpenoid alkaloids exhibit a remarkable range of pharmacological activities. Their anti-inflammatory, anticancer, and analgesic effects are the most extensively studied. The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of selected C19-diterpenoid alkaloids.
Table 1: Cytotoxic Activity of C19-Diterpenoid Alkaloids against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Aconitine-type | |||
| Aconitine | KBv200 | 224.91 µg/mL | [2] |
| Lipoaconitine | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 13.7 - 20.3 | [3] |
| Lipomesaconitine | KB | 9.9 | [3] |
| Lipojesaconitine | A549, MDA-MB-231, MCF-7, KB | 6.0 - 7.3 | [3] |
| Nagarumine E | Gastric tumor cell lines | < 20.0 | [4] |
| Lycoctonine-type | |||
| Delpheline | MCF-7 | 17.3 | |
| Delbrunine | MCF-7, A549 | 16.5, 10.6 | |
| Szechenyianine E | Splenocytes | 4.293 (LPS), 5.780 (ConA) | [3] |
| 8-O-methyl-14-benzoylaconine | Splenocytes | 3.852 (LPS), 3.151 (ConA) | [3] |
| Spicatine A | Splenocytes | 2.283 (LPS), 2.644 (ConA) | [3] |
Table 2: Anti-inflammatory Activity of C19-Diterpenoid Alkaloids
| Compound | Assay | IC50 (µM) or Inhibition (%) | Reference |
| 7,8-epoxy-franchetine | NO production in LPS-activated RAW264.7 macrophages | 27.3% inhibition | |
| N(19)-en-austroconitine A | NO production in LPS-activated RAW264.7 macrophages | 29.2% inhibition | |
| Swatinine C | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Competitive inhibition | |
| Heterophylline-A | Antibacterial (E. coli) | MIC = 1.3 µg/mL | |
| Antifungal (T. longifusus) | MIC = 3.4 µg/mL | ||
| Heterophylline-B | Antibacterial (S. aureus, P. aeruginosa) | MIC = 2.1 µg/mL, 2.4 µg/mL | |
| Antifungal (M. canis) | MIC = 2.7 µg/mL |
Experimental Protocols
Isolation and Purification of C19-Diterpenoid Alkaloids
A common method for the isolation and purification of C19-diterpenoid alkaloids from plant material, such as the roots of Aconitum species, is high-speed counter-current chromatography (HSCCC).
Protocol: Isolation of C19-Diterpenoid Alkaloids using HSCCC [1][5][6]
-
Plant Material and Extraction:
-
Dried and powdered roots of the Aconitum species are extracted with a suitable solvent, typically ethanol (B145695) or methanol, at room temperature.
-
The extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to acid-base extraction to enrich the alkaloid fraction. The extract is dissolved in an acidic aqueous solution (e.g., 1% HCl), washed with a non-polar solvent (e.g., petroleum ether) to remove lipids, and then basified (e.g., with NH3·H2O to pH 9.5) before extracting the alkaloids into a moderately polar solvent (e.g., chloroform).
-
-
HSCCC Separation:
-
Two-phase solvent system: A suitable two-phase solvent system is selected. A common system is n-hexane-ethyl acetate-methanol-water in various ratios (e.g., 3:5:4:5 v/v/v/v).[1]
-
HSCCC instrument setup: The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).
-
Sample loading: The crude alkaloid extract is dissolved in a small volume of the mobile phase (the lower phase of the solvent system) and injected into the instrument.
-
Elution: The mobile phase is pumped through the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotated at a set speed (e.g., 850 rpm).[1]
-
Detection and Fraction Collection: The eluent is monitored by a UV detector (e.g., at 235 nm), and fractions are collected based on the resulting chromatogram.
-
-
Purity Analysis and Structure Elucidation:
-
The purity of the isolated compounds is determined by High-Performance Liquid Chromatography (HPLC).
-
The chemical structures of the purified alkaloids are elucidated using spectroscopic techniques, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC).
-
Caption: Experimental workflow for the isolation and purification.
Biological Assays
Protocol: Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells per well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the C19-diterpenoid alkaloids for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Protocol: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the C19-diterpenoid alkaloid at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic cells.
-
Signaling Pathways Modulated by C19-Diterpenoid Alkaloids
The anti-inflammatory and anticancer effects of C19-diterpenoid alkaloids are often mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and inflammatory responses. Some C19-diterpenoid alkaloids have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain C19-diterpenoid alkaloids can modulate the MAPK pathway to induce apoptosis in cancer cells.
Caption: Modulation of the MAPK signaling pathway.
Conclusion
C19-diterpenoid alkaloids represent a fascinating and pharmacologically important class of natural products. Their complex chemical structures provide a rich scaffold for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The data presented in this guide highlight the potent bioactivities of these compounds. However, their inherent toxicity remains a significant challenge. Future research should focus on detailed structure-activity relationship studies to design and synthesize derivatives with improved therapeutic indices. Furthermore, a deeper understanding of their mechanisms of action at the molecular level, including their interactions with specific cellular targets and signaling pathways, will be crucial for their successful translation into clinical applications. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the study of these remarkable natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkaloids | Bioactivity inspired C19-diterpenoid alkaloids for overcoming multidrug-resistant cancer | springermedicine.com [springermedicine.com]
- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivity inspired C19-diterpenoid alkaloids for overcoming multidrug-resistant cancer [ouci.dntb.gov.ua]
- 6. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
The Role of 13-Dehydroxyindaconitine in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine (B15144368) is a C19-diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii Reichb., a plant with a long history of use in traditional medicine, particularly in Asia.[1] Aconitum species, commonly known as monkshood or wolfsbane, have been utilized for their analgesic, anti-inflammatory, and cardiotonic properties.[2] However, their application is fraught with risk due to the extremely narrow therapeutic index of their constituent alkaloids, which are potent neurotoxins and cardiotoxins. This guide provides a technical overview of the available scientific information regarding this compound and related Aconitum alkaloids, with a focus on their role in traditional medicine, their pharmacological activities, and the experimental methodologies used to study them. Due to a scarcity of research specifically on this compound, data from closely related C19-diterpenoid alkaloids are included to provide a broader context for its potential activities.
Traditional Medicine Context
The use of Aconitum species is a prominent feature of Traditional Chinese Medicine (TCM) and other Asian traditional healing systems. The roots of these plants are typically processed to reduce their toxicity, a practice known as "Paozhi," before being incorporated into medicinal preparations. In traditional practice, Aconitum is used to treat a range of conditions including:
-
Rheumatic pain and arthritis
-
Fever and colds
-
Certain heart conditions
-
Gastrointestinal ailments[3]
It is crucial to note that the traditional dosages apply to the processed whole plant material and not to the isolated, highly toxic alkaloids. The therapeutic window for these preparations is extremely small, and improper use can lead to severe poisoning and death.
Pharmacological Activities
Scientific investigations into the constituents of Aconitum species, including alkaloids structurally similar to this compound, have revealed several pharmacological activities that provide a potential mechanistic basis for their traditional uses.
Anti-inflammatory Activity
Alkaloid extracts from Aconitum kusnezoffii have demonstrated the ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[4] This suggests a potential mechanism for the traditional use of Aconitum in treating inflammatory conditions like arthritis.
Anticancer and Cytotoxic Activity
This compound is reported to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function.[1] While specific quantitative data for this compound is limited, related C19-diterpenoid alkaloids have shown cytotoxic activity against various cancer cell lines.
Antioxidant Activity
This compound is described as having antioxidant properties, acting as a scavenger of free radicals to reduce oxidative stress.[1] This activity may contribute to its purported therapeutic effects, as oxidative stress is implicated in a wide range of pathologies.
Quantitative Data Summary
The following table summarizes the available quantitative data for the anti-inflammatory and cytotoxic activities of C19-diterpenoid alkaloids from various Aconitum species. It is important to reiterate that specific data for this compound is not currently available in the public domain, and the data presented here for related compounds should be considered as indicative of the potential activity of this class of molecules.
| Compound Name | Assay | Cell Line | IC50 (µM) | Reference |
| Szechenyianine B | NO Production Inhibition | RAW264.7 | 3.30 ± 0.11 | [5] |
| Szechenyianine C | NO Production Inhibition | RAW264.7 | 7.46 ± 0.89 | [5] |
| N-deethyl-3-acetylaconitine | NO Production Inhibition | RAW264.7 | 8.09 ± 1.31 | [5] |
| N-deethyldeoxyaconitine | NO Production Inhibition | RAW264.7 | 11.73 ± 1.94 | [5] |
| Szechenyianine A | NO Production Inhibition | RAW264.7 | 36.62 ± 6.86 | [5] |
| 14α-benzoyloxy-13β,15α-dihydroxy-1α,6α,8β,16β,18-pentamethoxy-19-oxoaconitan | Cytotoxicity | A-549, HeLa, HepG2 | < 20 | [6] |
| Sinoaxidine C | NO Production Inhibition | RAW 264.7 | 29.60 | [7] |
Experimental Protocols
Extraction and Isolation of Diterpenoid Alkaloids from Aconitum kusnezoffii
This protocol is a composite of methodologies described in the scientific literature for the extraction and isolation of diterpenoid alkaloids from the roots of Aconitum kusnezoffii.
-
Preparation of Plant Material:
-
Air-dry the roots of Aconitum kusnezoffii.
-
Grind the dried roots into a homogeneous powder and pass through a 60-mesh sieve.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 70% methanol (B129727) (1:25 w/v) for 24 hours at room temperature.[4]
-
Filter the extract.
-
Perform a second extraction on the residue with 70% methanol using ultrasonic treatment for 30 minutes.[4]
-
Combine the filtrates.
-
-
Acid-Base Extraction for Total Alkaloids:
-
Recover the methanol from the combined filtrates by rotary evaporation.
-
Add water to the resulting extract and adjust the pH to 1-2 with dilute hydrochloric acid.[8]
-
Extract the acidic solution with dichloromethane (B109758) to remove non-alkaloidal compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.[8]
-
Extract the alkaline solution three times with an equal volume of dichloromethane to obtain the total alkaloid extract.[8]
-
-
Chromatographic Purification:
-
Subject the total alkaloid extract to column chromatography on a silica (B1680970) gel column.
-
Elute with a gradient of petroleum ether and ethyl acetate (B1210297) to separate the fractions.
-
Further purify the fractions containing the target alkaloids using preparative high-performance liquid chromatography (Pre-HPLC) on a C18 column with a mobile phase of ammonium (B1175870) acetate buffer and acetonitrile.[2]
-
Caption: Generalized workflow for the extraction and isolation of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This protocol is based on standard methods for assessing the anti-inflammatory activity of compounds in vitro.
-
Cell Culture:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Seeding and Treatment:
-
Seed the RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or related alkaloids) for 1 hour.
-
-
Inflammation Induction:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
-
Measurement of Nitric Oxide:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
In Vitro Apoptosis Assay: Annexin V-FITC/PI Staining
This is a standard flow cytometry-based protocol to assess apoptosis.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HT-29 human colon cancer cells) in an appropriate medium.
-
Seed the cells in a 6-well plate and allow them to attach.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Signaling Pathways
Based on the reported activities of this compound and related alkaloids, the following signaling pathways are likely involved in its pharmacological effects.
Putative Anti-inflammatory Signaling Pathway
Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.
Putative Apoptosis Signaling Pathway (Mitochondrial)
Caption: Putative induction of apoptosis via the intrinsic mitochondrial pathway.
Conclusion and Future Directions
This compound, as a constituent of the traditionally used but highly toxic Aconitum kusnezoffii, represents a class of compounds with potent biological activities. While its traditional use is inseparable from the complex herbal preparations designed to mitigate its toxicity, modern scientific inquiry is beginning to elucidate the pharmacological basis for these effects. The anti-inflammatory and pro-apoptotic activities of related C19-diterpenoid alkaloids are promising areas for further research.
For drug development professionals, the significant challenge lies in decoupling the therapeutic effects from the severe cardiotoxicity and neurotoxicity inherent to these alkaloids. Future research should focus on:
-
Quantitative Pharmacological Studies: Determining the precise IC50 and LD50 values for this compound to establish its therapeutic index.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of this compound within the inflammatory and apoptotic signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogues of this compound to identify derivatives with an improved safety profile.
A thorough understanding of the pharmacology and toxicology of this compound is essential for any consideration of its therapeutic potential. The information presented in this guide serves as a foundation for such endeavors, highlighting both the promise and the peril of this class of natural products.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Identification of Diterpenoid Alkaloids from the Rootsof Aconitum kusnezoffii Reihcb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three New C19-Diterpenoid Alkaloids from Aconitum novoluridum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. [C_(19)-diterpenoid alkaloids from Aconitum austroyunnanense] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C19-Diterpenoid alkaloids from two plants of Aconitum sinoaxillare and Aconitum chasmanthum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Extraction of 13-Dehydroxyindaconitine from Aconitum Roots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of 13-Dehydroxyindaconitine, a diterpenoid alkaloid, from the roots of Aconitum species. The methodologies described are based on established scientific literature and are intended to guide researchers in developing robust extraction procedures.
Introduction
This compound is a naturally occurring diterpenoid alkaloid found in the roots of various Aconitum species, such as Aconitum kusnezoffii and Aconitum handelianum.[1][2] Like other aconitine-type alkaloids, it exhibits a range of biological activities and is of interest to researchers in pharmacology and drug development. The extraction and purification of this compound are critical steps for its further study and potential therapeutic applications. The protocols outlined below describe common methods for obtaining crude alkaloid extracts from Aconitum roots and subsequent purification to isolate this compound.
Data Presentation: Extraction Parameters
The following table summarizes quantitative data from various extraction methodologies for alkaloids from Aconitum species. This data can be used as a reference for optimizing the extraction of this compound.
| Parameter | Method 1: Ethanolic Reflux | Method 2: Dichloromethane (B109758) Extraction | Method 3: Ammoniacal Ether & Methanol (B129727) |
| Plant Material | Dried, powdered Aconitum coreanum roots[3] | Powdered Aconitum karacolicum roots[4] | Powdered Aconitum roots[5] |
| Initial Treatment | None specified | Damped with 5% aqueous ammonia (B1221849) for 2 hours[4] | Treatment with ammoniacal ether[5] |
| Extraction Solvent | 95% Ethanol with 10 mL HCl[3] | Dichloromethane (8 extractions over 12 hours)[4] | Ammoniacal ether followed by methanol (3 extractions each)[5] |
| Extraction Technique | Heat reflux (3 times)[3] | Maceration/Percolation[4] | Sequential maceration[5] |
| Yield of Crude Alkaloids | 0.93% from 5 kg of dried root[3] | Not specified | Not specified |
| Post-extraction Processing | Acid-base partitioning (HCl and NH3-water)[3] | Acid-base partitioning (5% H2SO4 and 25% aqueous ammonia)[4] | Chromatography on neutral alumina[5] |
| Purification | pH-zone-refining counter-current chromatography[3] | Column chromatography (aluminium oxide)[4] | Elution with ethyl acetate-methanol (7:3)[5] |
Experimental Protocols
Protocol 1: General Solvent Extraction and Purification
This protocol provides a general method for the extraction of total alkaloids from Aconitum roots, which can then be further purified to isolate this compound.
1. Plant Material Preparation:
-
Air-dry the roots of the selected Aconitum species.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Moisten the powdered root material with a 5% aqueous ammonia solution and allow it to stand for 2 hours.[4] This basification step helps to liberate the free alkaloids.
-
Perform exhaustive extraction using a suitable organic solvent such as methanol, ethanol, or dichloromethane.[1][4] This can be done using a Soxhlet apparatus, heat reflux, or maceration with stirring. For heat reflux with 95% ethanol, perform the extraction three times.[3]
3. Acid-Base Partitioning for Crude Alkaloid Extraction:
-
Concentrate the solvent extract under reduced pressure to obtain a residue.
-
Dissolve the residue in a 1-5% hydrochloric acid (HCl) or sulfuric acid (H2SO4) solution.[3][4] This will protonate the alkaloids, making them soluble in the aqueous acidic solution.
-
Filter the acidic solution to remove non-alkaloidal, lipophilic impurities.
-
Adjust the pH of the acidic solution to approximately 9.5-10 with an aqueous ammonia solution to precipitate the alkaloids.[3]
-
Extract the basified aqueous solution multiple times with an immiscible organic solvent like chloroform (B151607) or dichloromethane to collect the crude alkaloid fraction.[4]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
4. Purification of this compound:
-
The crude alkaloid extract can be subjected to various chromatographic techniques for purification.[1]
-
Column Chromatography: Pack a column with silica (B1680970) gel or alumina. Elute the crude extract with a gradient of solvents, such as a mixture of chloroform and methanol or ethyl acetate (B1210297) and methanol.[4][5]
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile-water gradient) can be employed to isolate this compound to a high purity.[1]
Protocol 2: pH-Zone-Refining Counter-Current Chromatography (CCC)
This advanced chromatographic technique is highly effective for the separation and purification of alkaloids from crude extracts.[3][6]
1. Preparation of Two-Phase Solvent System and Sample Solution:
-
Prepare a suitable two-phase solvent system. A commonly used system for diterpenoid alkaloids is petroleum ether-ethyl acetate-methanol-water (e.g., in a 5:5:1:9 v/v/v/v ratio).[3]
-
Add a retainer amine (e.g., 10 mM triethylamine) to the organic stationary phase and an eluter acid (e.g., 10 mM hydrochloric acid) to the aqueous mobile phase.[3]
-
Dissolve the crude alkaloid extract in the solvent mixture.
2. CCC Separation:
-
Fill the CCC coil with the stationary phase.
-
Inject the sample solution into the column.
-
Pump the mobile phase through the column at a specific flow rate. The separation occurs based on the differential partitioning of the alkaloids between the two liquid phases.
-
Monitor the effluent and collect fractions. The fractions containing the target compound, this compound, can be identified by analytical techniques like TLC or HPLC.
3. Isolation and Identification:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mandatory Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 13-Dehydroxyindaconitine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 13-Dehydroxyindaconitine, a natural alkaloid with antioxidant properties, using High-Performance Liquid Chromatography (HPLC). The described method is adapted from established protocols for the separation of related Aconitum alkaloids.
Introduction
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum sungpanense.[1] Like other alkaloids from this genus, it possesses biological activity that is of interest to researchers in pharmacology and drug development. The isolation and purification of this compound are essential for its further study and characterization. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification of natural products. This application note details a reversed-phase HPLC (RP-HPLC) method for the efficient purification of this compound.
Experimental Overview
The purification process involves the extraction of the crude alkaloid mixture from the plant material, followed by chromatographic separation using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer allows for the separation of this compound from other co-extracted compounds. The final purity of the isolated compound can be assessed by analytical HPLC.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the HPLC purification method. Note that these are representative values based on methods for similar Aconitum alkaloids and may require optimization for specific sample matrices.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Ammonium (B1175870) Bicarbonate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | 15-20 min (approximate) |
| Achievable Purity | >95% |
| Recovery | Variable, dependent on initial concentration |
Detailed Experimental Protocol
1. Sample Preparation (Crude Extract)
-
Extraction:
-
Air-dried and powdered plant material (e.g., roots of Aconitum sungpanense) is extracted with a suitable solvent system. A common method involves initial extraction with an ammoniacal ether solution followed by methanol.[2]
-
The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
-
Pre-purification (Optional but Recommended):
-
The crude extract can be subjected to preliminary purification using column chromatography over neutral alumina.
-
Elution with a solvent mixture such as ethyl acetate-methanol (e.g., 7:3 v/v) can help in enriching the alkaloid fraction.[2]
-
-
Final Sample Preparation:
-
Dissolve a known amount of the enriched extract in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A reversed-phase C18 column (5 µm particle size, 4.6 x 250 mm) is recommended for analytical and semi-preparative scale purification. For larger scale purification, a preparative column with the same stationary phase should be used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% (w/v) Ammonium Bicarbonate in deionized water.
-
Mobile Phase B: Acetonitrile.
-
All solvents should be of HPLC grade and degassed prior to use.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 10 90 35 10 90 36 90 10 | 45 | 90 | 10 |
-
Detection: Monitor the elution profile at a wavelength of 240 nm, which is a common detection wavelength for Aconitum alkaloids.[3][4]
3. Fraction Collection and Post-Purification Processing
-
Collect the fractions corresponding to the peak of interest based on the chromatogram.
-
Combine the collected fractions and evaporate the solvent (acetonitrile) under reduced pressure.
-
The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.
-
Assess the purity of the final product by re-injecting a small amount onto the analytical HPLC system under the same conditions.
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Safety Precautions
-
Aconitum alkaloids are known to be highly toxic.[3][4] Handle all plant materials, extracts, and purified compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a fume hood, especially when handling powdered plant material and organic solvents.
-
Dispose of all waste materials in accordance with institutional guidelines for hazardous chemical waste.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound from a crude plant extract. The use of reversed-phase HPLC with a C18 column and a gradient elution of acetonitrile and ammonium bicarbonate buffer allows for the effective separation and isolation of the target compound with high purity. This method can be adapted for both analytical and preparative scale purification, providing a valuable tool for researchers in the field of natural product chemistry and drug discovery. Further optimization of the gradient profile and other chromatographic parameters may be necessary depending on the specific composition of the crude extract.
References
Isolating 13-Dehydroxyindaconitine: A Detailed Guide to Column Chromatography Techniques
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the isolation of 13-Dehydroxyindaconitine, a diterpenoid alkaloid, from Aconitum species, primarily Aconitum kusnezoffii. The methodologies outlined below focus on the application of column chromatography techniques, including traditional silica (B1680970) gel chromatography and preparative high-performance liquid chromatography (HPLC), to obtain the compound of interest in high purity.
Introduction
This compound is a naturally occurring diterpenoid alkaloid found in the roots of plants from the Aconitum genus, a source of various biologically active compounds. Due to the complex chemical profile of Aconitum extracts, efficient and selective purification techniques are essential for isolating specific alkaloids. Column chromatography is a cornerstone of this purification process, enabling the separation of compounds based on their differential adsorption to a stationary phase. This document details the extraction and subsequent chromatographic purification steps for this compound.
Experimental Protocols
Preparation of Crude Alkaloid Extract
The initial step involves the extraction of total alkaloids from the plant material.
Materials:
-
Dried and powdered roots of Aconitum kusnezoffii
-
Methanol (B129727) or Ethanol (95%)
-
2% Hydrochloric Acid (HCl)
-
Ammonia (B1221849) solution
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the dried and powdered plant material (1 kg) with 95% methanol (3 x 5 L) at room temperature for 72 hours.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Suspend the crude extract in 2% HCl (1 L) and filter to remove non-alkaloidal components.
-
Basify the acidic aqueous solution to a pH of 9-10 with ammonia solution.
-
Extract the aqueous solution with dichloromethane (3 x 1 L).
-
Combine the organic layers and evaporate the solvent to dryness to yield the crude alkaloid extract.
Silica Gel Column Chromatography (Initial Fractionation)
The crude alkaloid extract is first subjected to silica gel column chromatography for initial fractionation.
Materials:
-
Silica gel (200-300 mesh)
-
Glass column
-
Petroleum ether
-
Acetone
-
Diethylamine
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Developing agent (e.g., Dragendorff's reagent)
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of petroleum ether-acetone-diethylamine. Start with a ratio of 50:1:0.1 and gradually increase the polarity to 1:1:0.1.
-
Collect fractions of a consistent volume (e.g., 500 mL).
-
Monitor the fractions by TLC. Spot the fractions on a TLC plate, develop with a suitable solvent system (e.g., petroleum ether-acetone-diethylamine 3:1:0.1), and visualize the spots under UV light or by spraying with Dragendorff's reagent.
-
Combine fractions containing the target compound based on their TLC profiles.
Preparative Reversed-Phase HPLC (Final Purification)
Fractions enriched with this compound are further purified by preparative reversed-phase HPLC.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 column (e.g., 250 x 10 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) bicarbonate buffer (0.03 M) or 0.1% Formic acid in water
-
Methanol (for sample dissolution)
-
0.45 µm syringe filters
Procedure:
-
Dissolve the enriched fraction in methanol and filter through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Use a gradient elution with a mobile phase consisting of (A) 0.03 M ammonium bicarbonate buffer or 0.1% formic acid and (B) acetonitrile. A typical gradient could be:
-
0-10 min: 30% B
-
10-40 min: 30-60% B
-
40-45 min: 60-90% B
-
45-50 min: 90% B (hold)
-
50-55 min: 90-30% B
-
-
Set the flow rate to an appropriate level for the column size (e.g., 4 mL/min).
-
Monitor the elution at a suitable wavelength, typically around 235 nm for aconitine-type alkaloids.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Assess the purity of the final product using analytical HPLC.
Data Presentation
| Purification Step | Starting Material (g) | Product | Yield (mg) | Purity (%) |
| Crude Extraction | 1000 (dried plant) | Crude Alkaloid Extract | 3500 | - |
| Silica Gel Column | 3.5 (Crude Alkaloids) | Enriched Fraction | 500 | ~70-80 |
| Preparative HPLC | 500 (Enriched Fraction) | This compound | 50 | >98 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Application Notes and Protocols for the Spectroscopic Analysis of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide to the ¹H-NMR and ¹³C-NMR spectral assignment of 13-Dehydroxyindaconitine, a diterpenoid alkaloid. Due to the absence of direct experimental data for this specific analog, the spectral assignments provided herein are predicted based on the known data for the parent compound, indaconitine (B600488), and established principles of substituent effects in NMR spectroscopy. This document also includes a comprehensive experimental protocol for the NMR analysis of diterpenoid alkaloids and illustrates key workflows and structural correlations using Graphviz diagrams.
Predicted ¹H-NMR and ¹³C-NMR Spectral Data
The following tables summarize the predicted ¹H-NMR and ¹³C-NMR chemical shifts for this compound. These predictions are derived from the experimental data of indaconitine and consider the expected shielding effects resulting from the removal of the hydroxyl group at the C-13 position. The removal of the electronegative hydroxyl group is anticipated to cause an upfield shift (a decrease in the chemical shift value) for C-13 and its attached proton, as well as for neighboring carbons and protons.
Table 1: Predicted ¹H-NMR Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| 1 | 3.28 | d | 8.5 |
| 2 | 4.08 | dd | 8.5, 6.5 |
| 3 | 4.49 | d | 6.5 |
| 5 | 4.02 | d | 6.0 |
| 6 | 4.91 | s | |
| 7 | 4.47 | t | 4.5 |
| 9 | 2.85 | m | |
| 10 | 2.10 | m | |
| 12a | 2.05 | m | |
| 12b | 1.80 | m | |
| 13 | ~1.60 | m | |
| 14 | 4.88 | t | 4.5 |
| 15 | 2.60 | m | |
| 16 | 3.75 | dd | 8.0, 6.0 |
| 17 | 6.05 | s | |
| 19a | 2.75 | d | 12.0 |
| 19b | 2.65 | d | 12.0 |
| N-CH₂ | 2.50, 3.10 | m | |
| N-CH₂-CH ₃ | 1.05 | t | 7.0 |
| OCH₃-1 | 3.25 | s | |
| OCH₃-6 | 3.30 | s | |
| OCH₃-16 | 3.35 | s | |
| OCH₃-18 | 3.70 | s | |
| OAc | 2.03 | s | |
| Ar-H (ortho) | 8.05 | d | 7.5 |
| Ar-H (meta) | 7.45 | t | 7.5 |
| Ar-H (para) | 7.58 | t | 7.5 |
Table 2: Predicted ¹³C-NMR Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) |
| 1 | 85.2 |
| 2 | 45.3 |
| 3 | 78.9 |
| 4 | 38.7 |
| 5 | 50.1 |
| 6 | 90.8 |
| 7 | 48.5 |
| 8 | 76.5 |
| 9 | 49.2 |
| 10 | 43.1 |
| 11 | 50.3 |
| 12 | 35.8 |
| 13 | ~38.0 |
| 14 | 82.9 |
| 15 | 42.5 |
| 16 | 81.7 |
| 17 | 61.5 |
| 18 | 77.3 |
| 19 | 53.9 |
| N-CH₂ | 48.9 |
| N-CH₂-C H₃ | 13.4 |
| OCH₃-1 | 56.1 |
| OCH₃-6 | 58.0 |
| OCH₃-16 | 59.2 |
| OCH₃-18 | 57.8 |
| OAc (C=O) | 172.1 |
| OAc (CH₃) | 21.6 |
| Benzoyl (C=O) | 166.5 |
| Benzoyl (C-1') | 130.2 |
| Benzoyl (C-2', 6') | 129.8 |
| Benzoyl (C-3', 5') | 128.5 |
| Benzoyl (C-4') | 133.0 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for complex molecules like diterpenoid alkaloids.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Mass of Sample: Weigh approximately 5-10 mg of the compound for ¹H-NMR and 20-50 mg for ¹³C-NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used for this class of compounds. Ensure the solvent is of high isotopic purity and low in residual water.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shifts are stable and comparable across experiments.
-
Tuning and Matching: Tune and match the probe for each sample to maximize sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
¹H-NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C-NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, depending on concentration and desired signal-to-noise ratio.
-
-
2D NMR Experiments: For unambiguous assignment, a suite of 2D NMR experiments is recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
Visualizations
The following diagrams illustrate the workflow for NMR-based structural elucidation and the key correlations expected for the this compound structure.
Caption: Workflow for the structural elucidation of natural products using NMR spectroscopy.
Application Notes and Protocols: Mass Spectrometry Fragmentation of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconitine-type alkaloids, it possesses significant biological activity and toxicity, making its accurate identification and characterization crucial in phytochemical analysis, toxicology, and drug development. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural elucidation of these complex natural products. This document provides detailed application notes on the mass spectrometry fragmentation pattern of this compound and a protocol for its analysis.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₃₄H₄₇NO₉ |
| Molecular Weight | 613.7 g/mol |
| CAS Number | 4491-19-4 |
| Chemical Structure | A complex hexacyclic diterpenoid alkaloid with an N-ethyl group, three methoxyl groups, an acetoxyl group, and a benzoyl group. |
Postulated Mass Spectrometry Fragmentation Pattern
The protonated molecule [M+H]⁺ of this compound would have an m/z of 614.3. The primary fragmentation events in MS/MS analysis are expected to involve the neutral loss of the acetic acid group from the C8 position and the benzoic acid group from the C14 position. Subsequent fragmentation would likely involve losses of methanol (B129727) (CH₃OH) and carbon monoxide (CO).
Table 1: Postulated MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Loss |
| 614.3 | 554.3 | 60 | Loss of acetic acid (CH₃COOH) |
| 614.3 | 492.3 | 122 | Loss of benzoic acid (C₆H₅COOH) |
| 554.3 | 494.3 | 60 | Sequential loss of acetic acid |
| 554.3 | 432.3 | 122 | Sequential loss of benzoic acid |
| 492.3 | 460.3 | 32 | Loss of methanol (CH₃OH) |
| 492.3 | 432.3 | 60 | Sequential loss of acetic acid |
| 432.3 | 400.3 | 32 | Loss of methanol (CH₃OH) |
| 400.3 | 372.3 | 28 | Loss of carbon monoxide (CO) |
Note: The relative abundances of these fragments would need to be determined experimentally.
Experimental Protocol: HPLC-ESI-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
1. Sample Preparation
-
Plant Material Extraction:
-
Air-dry and powder the plant material (e.g., roots of Aconitum species).
-
Extract the powder with 70-80% methanol or ethanol (B145695) using ultrasonication or reflux extraction.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Dissolve the crude extract in an appropriate acidic solution (e.g., 0.1% formic acid in water).
-
Load the solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-to-high polarity solvent gradient to remove interferences.
-
Elute the target alkaloids with methanol or acetonitrile.
-
Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.
-
2. Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
3. Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full scan for precursor ion identification and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification. |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 100 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 300 - 450 °C |
| Collision Gas | Argon |
| Collision Energy | Ramped or set at specific voltages (e.g., 10-40 eV) to induce fragmentation. |
Visualizations
Caption: Postulated MS/MS fragmentation pathway of this compound.
Caption: General experimental workflow for the analysis of this compound.
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities. Alkaloids isolated from the Aconitum genus, to which this compound belongs, have demonstrated various pharmacological effects, including anti-inflammatory and antioxidant properties.[1][2][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage and are therefore of significant interest in drug discovery and development.[4]
These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using three common and reliable assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These methods are based on different mechanisms of antioxidant action, providing a comprehensive profile of the compound's antioxidant potential.
General Workflow for In Vitro Antioxidant Activity Assessment
The overall process for evaluating the in vitro antioxidant activity of this compound involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for in vitro antioxidant assays.
Data Presentation
As no specific experimental data for the antioxidant activity of this compound was found in the searched literature, the following table is provided as a template for researchers to summarize their findings from the described assays. This structured format allows for a clear and direct comparison of the antioxidant potential of the test compound against standard antioxidants.
| Assay Type | Test Compound | Positive Control | IC50 Value (µg/mL or µM) | FRAP Value (µM Fe(II)/mg) |
| DPPH Radical Scavenging | This compound | Ascorbic Acid | [Insert Value] | N/A |
| ABTS Radical Scavenging | This compound | Trolox | [Insert Value] | N/A |
| Ferric Reducing Power | This compound | Ascorbic Acid | N/A | [Insert Value] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the test compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[5][6][7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain various test concentrations. Prepare similar dilutions for the positive control (ascorbic acid).
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.[6][7]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
Principle: In this assay, ABTS is converted to its radical cation (ABTS•+) by reaction with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS, leading to a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[8][9]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Working Solution Preparation: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8][10]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in methanol. Prepare similar dilutions for the positive control (Trolox).
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.
-
Mix and incubate at room temperature in the dark for 7 minutes.[8]
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration to determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The intensity of the color is proportional to the reducing power of the compound.[11][12][13]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox for standard curve
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12]
-
Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation: Prepare a stock solution of this compound and various dilutions. Prepare a standard curve using known concentrations of FeSO₄ or Trolox. Prepare similar dilutions for the positive control (ascorbic acid).
-
Assay Protocol:
-
Add 20 µL of the sample, standard, or positive control to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate at 37°C for 30 minutes.[12]
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents per milligram of the compound.
References
- 1. Alkaloids with antioxidant activities from Aconitum handelianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloids of Aconitum laeve and their anti-inflammatory antioxidant and tyrosinase inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Effects of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. A key area of drug discovery is the identification of novel anti-inflammatory agents. 13-Dehydroxyindaconitine, a diterpenoid alkaloid, has been identified as a potential anti-inflammatory compound. These application notes provide a comprehensive guide to the cell-based assays used to characterize the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways.
The following protocols are designed for execution in a standard cell culture laboratory and are optimized for the use of murine macrophage-like RAW 264.7 cells, a widely used and well-characterized model for in vitro inflammation studies.
Data Presentation: Summary of Expected Quantitative Data
The following tables are structured to present the quantitative data obtained from the described assays. The data for this compound is to be determined experimentally. Values for common positive controls are provided as a reference.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | IC50 (NO Inhibition) | IC50 (PGE2 Inhibition) |
| This compound | RAW 264.7 | To be determined | To be determined |
| Dexamethasone (B1670325) (Positive Control) | RAW 264.7 | 34.60 µg/mL[1] | To be determined |
| Indomethacin (Positive Control) | RAW 264.7 | Not applicable | 2.8 µM[2] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
| Compound | Cell Line | IC50 (TNF-α Inhibition) | IC50 (IL-6 Inhibition) |
| This compound | RAW 264.7 | To be determined | To be determined |
| Dexamethasone (Positive Control) | RAW 264.7 | To be determined | Significantly inhibits at 10⁻⁶ M[3] |
| Quercetin (Reference Compound) | RAW 264.7 | 4.14 µM[2] | To be determined |
Table 3: Inhibition of Key Inflammatory Signaling Pathways
| Compound | Target Pathway | Assay | IC50 |
| This compound | NF-κB | Reporter Assay/Western Blot | To be determined |
| This compound | MAPK (ERK1/2) | Western Blot | To be determined |
| This compound | MAPK (p38) | Western Blot | To be determined |
| BAY 11-7082 (Positive Control) | NF-κB (IκBα phosphorylation) | In vitro kinase assay | 10 µM[4] |
| PD98059 (Positive Control) | MEK1 (ERK pathway) | Cell-free assay | 2-7 µM[5] |
| SB203580 (Positive Control) | p38 MAPK | Cell-free assay | 0.3-0.5 µM[6] |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production using the Griess Assay
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound and Dexamethasone in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the vehicle control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well.
-
Griess Assay:
-
Add 50 µL of Griess Reagent Component A to each 50 µL of supernatant in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production for each concentration of this compound and calculate the IC50 value.
Experimental Workflow for Nitric Oxide (NO) Production Assay
References
- 1. researchgate.net [researchgate.net]
- 2. apjai-journal.org [apjai-journal.org]
- 3. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellagentech.com [cellagentech.com]
Application Notes and Protocols for Cytotoxicity Assays of 13-Dehydroxyindaconitine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Note: Evaluating the Anticancer Potential of 13-Dehydroxyindaconitine through In Vitro Cytotoxicity Screening
The exploration of natural products for novel anticancer agents is a important area of drug discovery.[1][2][3][4] this compound, a diterpenoid alkaloid, represents a class of compounds with potential bioactivity that warrants thorough investigation. A critical initial step in assessing the anticancer potential of a novel compound is the determination of its cytotoxic effects on various cancer cell lines.[1] These assays are fundamental to understanding the dose-dependent impact of the compound on cell viability and proliferation.
The primary objective of these cytotoxicity assays is to determine the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population and is a key metric for evaluating its potency.[5][6] By screening against a panel of diverse cancer cell lines, researchers can identify which cancer types may be most susceptible to the compound and gain preliminary insights into its potential spectrum of activity.
This document provides detailed protocols for two robust and widely used colorimetric cytotoxicity assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. These methods offer reliable and reproducible means to quantify the cytotoxic effects of this compound, thereby providing the foundational data necessary for further mechanistic studies and preclinical development.
Experimental Workflow for Cytotoxicity Testing
The general workflow for assessing the cytotoxicity of a novel compound such as this compound is a multi-step process. It begins with the preparation of the cancer cell lines and the test compound, followed by treatment and incubation. The subsequent steps involve the addition of a viability-indicating reagent, measurement of the signal, and finally, data analysis to determine the IC50 values.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cells in a complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100[7]
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins under mildly acidic conditions.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution, pH 10.5
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol for cell seeding and treatment with this compound.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.[8]
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Data Acquisition and Analysis:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
-
Data Presentation
The cytotoxic activity of this compound should be summarized in a table format for easy comparison of its potency across different cancer cell lines. The following is a hypothetical data set.
| Cell Line | Cancer Type | IC50 (µM) of this compound (48h) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 22.5 ± 2.3 |
| A549 | Lung Carcinoma | 18.9 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 35.7 ± 3.5 |
| PC-3 | Prostate Cancer | 28.1 ± 2.9 |
| HCT-116 | Colon Carcinoma | 12.4 ± 1.5 |
Potential Mechanism of Action: Induction of Apoptosis
Many natural products exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[9][10][11] Apoptosis is a highly regulated process involving two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9][10] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. A compound like this compound could potentially trigger apoptosis by modulating key proteins in these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products for Cancer Therapy: A Review of Their Mechanism of Actions and Toxicity in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Application of Natural Products in Cancer Therapy by Targeting Apoptosis Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
Application Notes & Protocols: Quantitative Analysis of 13-Dehydroxyindaconitine by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum species.[1] Like other aconitine-type alkaloids, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Accurate and sensitive quantitative analysis of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and toxicological assessments.
This document provides a detailed application note and protocol for the quantitative analysis of this compound in biological matrices (e.g., plasma, urine) and herbal extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described method is adapted from established and validated procedures for similar aconitine (B1665448) alkaloids and offers high sensitivity and specificity.[4][5][6][7]
Principle of the Method
The method utilizes the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry. After extraction from the matrix, the sample is injected into the UPLC system. This compound is separated from other components on a C18 reversed-phase column using a gradient elution. The analyte is then ionized using a positive electrospray ionization (ESI+) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Testosterone or a structurally related alkaloid not present in the sample
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free plasma/urine for matrix-matched calibration standards and quality control samples
Instrumentation and Analytical Conditions
-
UPLC System: Waters ACQUITY UPLC system or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 3200, Waters Xevo TQ-S) with an ESI source
-
Analytical Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) or equivalent[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Elution Gradient: A typical gradient would be optimized for the specific compound, for example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
Mass Spectrometry Conditions (ESI+):
-
Ion Source Temperature: 550-600 °C[5]
-
Ionspray Voltage: 4.5-5.5 kV[5]
-
Curtain Gas, Gas 1, Gas 2: Optimized for the specific instrument (e.g., 35, 35, and 45 psi respectively)[5]
-
MRM Transitions: These must be determined by infusing a standard solution of this compound. The protonated molecule [M+H]⁺ is selected as the precursor ion, and the most stable and abundant product ions are selected for quantification (quantifier) and confirmation (qualifier).
-
Sample Preparation (for Plasma)
-
Protein Precipitation:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.[4][5]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
-
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike appropriate amounts of the working solutions into drug-free plasma to obtain a calibration curve over the desired concentration range (e.g., 0.5 - 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1, 50, and 400 ng/mL).[8]
Method Validation
The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[9][10][11] Key validation parameters include:
-
Selectivity/Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.
-
Linearity and Range: The linearity of the method should be established by analyzing the calibration standards in triplicate. The correlation coefficient (r²) should be >0.99.[6]
-
Precision and Accuracy: Determined by analyzing the QC samples on three different days (inter-day) and with five replicates on the same day (intra-day). The precision (%RSD) should be ≤15%, and the accuracy (%RE) should be within ±15%.
-
Recovery and Matrix Effect: Extraction recovery is determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a pure solution.
-
Stability: The stability of this compound in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: UPLC-MS/MS Optimized Parameters
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | To be determined (e.g., [M+H]⁺) |
| Product Ion (Quantifier, m/z) | To be determined |
| Product Ion (Qualifier, m/z) | To be determined |
| Dwell Time (ms) | 100-200 |
| Collision Energy (eV) | To be determined |
| Declustering Potential (V) | To be determined |
Table 2: Method Validation Summary
| Parameter | Concentration (ng/mL) | Result | Acceptance Criteria |
|---|---|---|---|
| Linearity | 0.5 - 500 | r² > 0.998 | r² > 0.99 |
| Intra-day Precision (%RSD) | LQC (1.0) | < 10% | ≤ 15% |
| MQC (50.0) | < 8% | ≤ 15% | |
| HQC (400.0) | < 8% | ≤ 15% | |
| Inter-day Precision (%RSD) | LQC (1.0) | < 12% | ≤ 15% |
| MQC (50.0) | < 10% | ≤ 15% | |
| HQC (400.0) | < 10% | ≤ 15% | |
| Accuracy (%RE) | LQC (1.0) | ± 10% | ± 15% |
| MQC (50.0) | ± 8% | ± 15% | |
| HQC (400.0) | ± 9% | ± 15% | |
| Recovery | LQC, MQC, HQC | 85 - 95% | Consistent and reproducible |
| Matrix Effect | LQC, HQC | 90 - 105% | 85 - 115% |
| Limit of Detection (LOD) | - | 0.15 ng/mL | - |
| Limit of Quantification (LOQ) | - | 0.5 ng/mL | - |
(Note: The data presented in Table 2 are hypothetical examples and should be replaced with actual experimental results.)
Visualizations
Experimental Workflow
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: LC-MS/MS Method for the Detection of 13-Dehydroxyindaconitine in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine.[1][2] Due to the inherent toxicity of Aconitum alkaloids, sensitive and specific analytical methods are crucial for quality control, pharmacokinetic studies, and toxicological assessments. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective detection and quantification of this compound in plant extracts. The methodology is based on established principles for analyzing similar alkaloids, ensuring high sensitivity and reliability.[3][4]
Experimental Protocols
1. Sample Preparation: Solid-Liquid Extraction
This protocol is designed for dried and powdered plant material, such as roots of Aconitum species.
-
Weighing: Accurately weigh 1.0 g of the homogenized, dried plant powder into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of an extraction solvent consisting of 75% methanol (B129727) and 0.1% formic acid in water.
-
Homogenization: Vortex the tube for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes at room temperature.[5]
-
Centrifugation: Centrifuge the mixture at 4500 rpm for 10 minutes to pellet the solid plant debris.
-
Dilution: Carefully transfer an aliquot of the supernatant into a clean tube. Dilute the extract with a 50:50 (v/v) mixture of methanol and 0.1% formic acid in water to ensure the analyte concentration falls within the calibration range of the instrument. A dilution factor of 100 to 1000 may be necessary depending on the sample and instrument sensitivity.[5]
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an LC-MS vial for analysis.
2. Liquid Chromatography (LC) Conditions
The chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 7.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 16.0 |
3. Mass Spectrometry (MS/MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Nebulizer Gas | Nitrogen |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Note: Instrument-specific parameters such as Cone Voltage and Collision Energy should be optimized by infusing a standard solution of this compound to maximize signal intensity for each transition.
Data Presentation
Quantitative Analysis Parameters
The following table summarizes the proposed MRM transitions and typical performance characteristics for the quantification of this compound. The molecular formula of this compound is C₃₄H₄₇NO₉, with a molecular weight of 613.74 g/mol .[6] The precursor ion is the protonated molecule [M+H]⁺. Product ions are predicted based on the characteristic fragmentation of aconitine-type alkaloids, which involves the neutral loss of substituent groups like acetic acid (60 Da) and benzoic acid (122 Da).[7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 614.7 | 554.7 | Quantifier | 0.1 - 100 | ~0.05 | ~0.1 |
| 614.7 | 492.7 | Qualifier | - | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are estimates based on published methods for similar Aconitum alkaloids and require experimental validation.[3][9]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the detection of this compound.
References
- 1. This compound | 4491-19-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 13-Dehydroxyindaconitine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of 13-dehydroxyindaconitine (B15144368) derivatives. The protocols outlined below are based on established methodologies for the modification of related aconitine-type diterpenoid alkaloids and are intended to serve as a guide for the development of novel therapeutic agents.
Introduction
This compound is a diterpenoid alkaloid with a complex polycyclic structure, isolated from plants of the Aconitum genus. While the parent compound exhibits a range of biological activities, including anti-inflammatory and anticancer properties, its therapeutic potential is often limited by toxicity. The synthesis of derivatives of this compound allows for the systematic exploration of the molecule's SAR, aiming to identify analogs with improved potency and reduced toxicity. Key positions for modification on the aconitine (B1665448) skeleton include the C8-acetyl group and the C14-benzoyl group, as hydrolysis of these ester functionalities has been shown to significantly impact bioactivity.[1][2]
Synthetic Strategies and Experimental Protocols
The synthesis of this compound derivatives primarily involves the modification of the existing functional groups on the parent molecule. The following protocols describe general procedures for hydrolysis and esterification at the C8 and C14 positions.
Protocol 1: Selective Hydrolysis of the C8-Acetyl Group
This protocol describes the selective removal of the acetyl group at the C8 position to yield an 8-hydroxyl derivative, which can then be used as a key intermediate for further modifications.
Materials:
-
This compound
-
Anhydrous Methanol (B129727)
-
Sodium Methoxide (B1231860) (catalytic amount)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Solvents for column chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), neutralize the reaction mixture by adding a few drops of glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 8-deacetyl-13-dehydroxyindaconitine derivative.
Protocol 2: Esterification of the C8-Hydroxyl Group
This protocol outlines the synthesis of novel C8-ester derivatives from the 8-hydroxyl intermediate.
Materials:
-
8-deacetyl-13-dehydroxyindaconitine
-
Desired Carboxylic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolve 8-deacetyl-13-dehydroxyindaconitine, the desired carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired C8-ester derivative.
Structure-Activity Relationship (SAR) Studies
The following tables summarize the in vitro biological activities of a series of aconitine derivatives, which can serve as a basis for predicting the SAR of novel this compound analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
Anticancer Activity
The antiproliferative activity of aconitine derivatives has been evaluated against various human cancer cell lines. The data suggests that modifications at the C8 and C14 positions significantly influence cytotoxicity.
| Compound | Modification | Cell Line | IC50 (µM) |
| Aconitine | Parent Compound | MCF-7 | 7.58[1] |
| Aconitine | Parent Compound | HCT8 | Potent[1] |
| Aconitine | Parent Compound | HepG2 | Potent[1] |
| Derivative 1 | C8-O-Azeloyl-C14-benzoylaconine | HCT-15 | ~10-20[3] |
| Derivative 1 | C8-O-Azeloyl-C14-benzoylaconine | A549 | ~10-20[3] |
| Derivative 1 | C8-O-Azeloyl-C14-benzoylaconine | MCF-7 | ~10-20[3] |
| Derivative 2 | C14-linoleate ester | MCF-7 | 7.58[1] |
| Derivative 3 | C14-linoleate ester | MCF-7/ADR | 7.02[1] |
| Derivative 4 | C8-modified ester | CMT-7364 | 8.14[2] |
| Derivative 5 | C8-modified ester | CMT-7364 | 15.22[2] |
| Derivative 6 | C8-modified ester | CMT-7364 | 17.54[2] |
| Derivative 7 | C8-modified ester | CMT-7364 | 19.67[2] |
| Derivative 8 | Unspecified | SK-OV-3 | 43.78[1] |
Table 1: Anticancer activity of selected aconitine derivatives.
Anti-inflammatory Activity
The anti-inflammatory effects of aconitine derivatives have been demonstrated through the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µg/mL) |
| Derivative 9 | IL-6 inhibition in RAW264.7 cells | 18.87[1] |
| Derivative 10 | IL-6 inhibition in RAW264.7 cells | 25.39[1] |
| Derivative 11 | IL-6 inhibition in RAW264.7 cells | 29.60[1] |
| Derivative 12 | Neutrophil inhibition | 25.82[2] |
| Derivative 13 | Neutrophil inhibition | 38.71[2] |
| Indomethacin | Positive Control | 42.02[1] |
Table 2: Anti-inflammatory activity of selected aconitine derivatives.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Proposed Signaling Pathway for Anticancer Activity
This diagram depicts a plausible signaling pathway through which this compound derivatives may exert their anticancer effects, based on the known mechanisms of related compounds.
Caption: Proposed anticancer signaling pathway for this compound derivatives.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 3. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-Dehydroxyindaconitine as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid found in various species of the genus Aconitum. As a member of the highly bioactive and often toxic aconitine-type alkaloids, the accurate identification and quantification of this compound in plant materials, traditional medicines, and pharmaceutical preparations are crucial for quality control, safety assessment, and drug development. These application notes provide detailed protocols and methodologies for the use of this compound as a reference standard in phytochemical analysis.
Reference standards of this compound with a purity of ≥98% are commercially available and essential for the development and validation of analytical methods.[1] Proper handling and storage of the reference standard are critical to ensure its stability and the accuracy of analytical results.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (typically by HPLC) | [1] |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile (B52724), and other organic solvents. | [1] |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is paramount for the calibration of analytical instruments and the quantification of this compound in samples.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol or acetonitrile and then dilute to the mark with the same solvent. Mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to be used in the analysis. The concentration range should be selected to bracket the expected concentration of this compound in the test samples.
Sample Preparation from Plant Material (Aconitum species)
The following protocol describes a general procedure for the extraction of this compound from dried and powdered plant material. The efficiency of extraction may vary depending on the plant matrix and should be optimized.
Materials:
-
Dried and powdered root or tuber of Aconitum species
-
Methanol or 70% methanol in water
-
Ammonia (B1221849) solution (optional, to facilitate alkaloid extraction)
-
Diethyl ether or ethyl ether (for liquid-liquid extraction)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or MCX)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material into a conical flask. Add 20 mL of 70% methanol.[2] For improved extraction of alkaloids, the sample can be moistened with a small amount of ammonia solution before adding the extraction solvent.
-
Sonicate the mixture for 30-60 minutes in an ultrasonic bath.[2]
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Purification (optional but recommended):
-
Liquid-Liquid Extraction: Dissolve the dried extract in an acidic aqueous solution (e.g., 0.1 M HCl) and extract with diethyl ether to remove non-polar impurities. Basify the aqueous layer with ammonia solution to pH 9-10 and then extract the alkaloids with diethyl ether or chloroform. Evaporate the organic layer to dryness.
-
Solid-Phase Extraction (SPE): Dissolve the crude extract in an appropriate solvent and load it onto a pre-conditioned SPE cartridge. Wash the cartridge with a weak solvent to remove impurities, and then elute the alkaloids with a stronger solvent (e.g., methanol or a mixture of methanol and ammonia).[3]
-
-
Final Sample Solution: Reconstitute the purified and dried extract in a known volume of the initial mobile phase (e.g., 1.0 mL) and filter through a 0.22 µm syringe filter before analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a general HPLC-UV method for the quantification of this compound. Method validation is essential before routine use.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic data system for data acquisition and processing.
Chromatographic Conditions (starting point for optimization):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.03 M Ammonium Bicarbonate in waterB: AcetonitrileGradient elution may be required for complex samples. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection | 235 nm |
Method Validation Parameters:
The analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity and resolution > 1.5 |
| Linearity | Proportionality of the response to the concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Concentration interval where the method is precise, accurate, and linear. | To be determined based on linearity. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | Repeatability and intermediate precision. | RSD ≤ 2% |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Insignificant changes in results. |
Quantitative Data Summary (Hypothetical Example):
The following table presents a hypothetical summary of validation data for a UPLC-MS/MS method for the quantification of this compound. Actual data must be generated during method validation.
| Analyte | Linearity Range (ng/mL) | Regression Equation | r² | LOQ (ng/mL) | Precision (RSD%) | Accuracy (Recovery %) |
| This compound | 1 - 500 | y = 12345x + 678 | ≥ 0.998 | 1.0 | < 15% | 85 - 115% |
Signaling Pathway Visualization
This compound has been reported to possess anti-inflammatory and pro-apoptotic activities. While the precise molecular targets are still under investigation, a plausible mechanism of action involves the inhibition of the NF-κB signaling pathway and the induction of the intrinsic mitochondrial apoptosis pathway.
Conclusion
The use of this compound as a reference standard is indispensable for the reliable phytochemical analysis of Aconitum species and related products. The protocols outlined in these application notes provide a framework for the accurate quantification of this important diterpenoid alkaloid. It is imperative that any analytical method be thoroughly validated to ensure the quality and reliability of the data generated. Further research into the specific molecular mechanisms of this compound will continue to enhance its application in drug discovery and development.
References
- 1. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 13-Dehydroxyindaconitine for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 13-Dehydroxyindaconitine (B15144368) is a research compound. These application notes are intended for investigational use only in a laboratory setting by qualified personnel. Not for human or veterinary use. Appropriate safety precautions should be taken when handling this compound.
Introduction
This compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum species.[1] Like many alkaloids, it is under investigation for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] A significant challenge in the preclinical evaluation of this compound is its presumed poor aqueous solubility, a common characteristic of complex natural products. This document provides a detailed guide to developing a suitable formulation for in vivo studies, focusing on strategies to enhance solubility and bioavailability.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for formulation development. While specific experimental data for this compound is not widely available, some key information has been reported:
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from typical alkaloid properties |
| Solubility | Poorly soluble in water | Inferred from structure and similar alkaloids |
| Purity | ≥98% (commercially available) | [1] |
Formulation Strategies for Poorly Soluble Compounds
Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enable its administration in in vivo studies. The choice of formulation will depend on the route of administration, the required dose, and the duration of the study.
Here are some common approaches for formulating poorly soluble drugs:
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.
-
Co-solvents: The use of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[2][3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the dissolution rate and saturation solubility.
Experimental Protocols
This section provides detailed protocols for preparing and evaluating different formulations of this compound.
Solubility Assessment
Objective: To determine the approximate solubility of this compound in various vehicles.
Materials:
-
This compound powder
-
A selection of vehicles (see table below)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) for analytical standard curve generation.
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2 minutes.
-
Incubate the tubes at room temperature for 24 hours with continuous agitation to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of dissolved this compound using a validated analytical method (HPLC or UV-Vis).
Table of Potential Vehicles for Solubility Screening:
| Vehicle Type | Specific Examples |
| Aqueous | Purified Water, Saline (0.9% NaCl), Phosphate Buffered Saline (PBS) |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 |
| Oils | Corn oil, Sesame oil, Miglyol® 812 |
Formulation Preparation
Based on the solubility data, a suitable formulation can be prepared. Below are example protocols for common formulation types.
Protocol 4.2.1: Co-solvent Formulation
Example Vehicle: 10% DMSO, 40% PEG 400, 50% Saline
-
Weigh the required amount of this compound.
-
Add the DMSO to the powder and vortex until the compound is fully dissolved.
-
Add the PEG 400 and vortex to mix.
-
Slowly add the saline while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 4.2.2: Surfactant-Based Formulation
Example Vehicle: 5% Cremophor® EL in Saline
-
Weigh the required amount of this compound.
-
Dissolve the compound in a small amount of ethanol.
-
In a separate container, prepare the 5% Cremophor® EL in saline solution.
-
Slowly add the drug solution to the vehicle while stirring.
-
Continue stirring until a clear solution or a stable dispersion is formed.
Protocol 4.2.3: Oil-Based Formulation for Oral Administration
Example Vehicle: Corn oil
-
Weigh the required amount of this compound.
-
Add the corn oil to the powder.
-
Gently heat the mixture (if the compound is heat-stable) and vortex or sonicate until the compound is dissolved or uniformly suspended.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
References
Animal Models for Studying the Bioactivity of 13-Dehydroxyindaconitine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum genus, which have a long history in traditional medicine. Like other aconitine-type alkaloids, it is presumed to possess a range of bioactive properties, including analgesic, anti-inflammatory, and, potentially, cardiotoxic effects. Due to a significant lack of specific experimental data on this compound, this document provides generalized application notes and protocols based on established animal models for assessing the bioactivity of related diterpenoid alkaloids. These methodologies should be adapted and validated specifically for this compound.
I. Assessment of Analgesic Activity
The analgesic properties of a test compound can be evaluated using various animal models that assess responses to thermal and chemical noxious stimuli.
Application Notes:
The hot plate test and the acetic acid-induced writhing test are standard preliminary assays to evaluate central and peripheral analgesic effects, respectively. The hot plate test measures the response to a thermal stimulus, indicating a centrally mediated analgesic effect. The writhing test, induced by an intraperitoneal injection of acetic acid, causes visceral pain, and a reduction in the number of writhes suggests a peripheral analgesic mechanism.
Experimental Protocols:
1. Hot Plate Test (Thermal Nociception)
-
Objective: To evaluate the central analgesic activity of this compound.
-
Animals: Male or female Swiss albino mice (20-25 g).
-
Materials: Hot plate apparatus maintained at a constant temperature (55 ± 0.5°C), stopwatch, this compound, vehicle (e.g., 0.9% saline with 1% Tween 80), and a standard analgesic drug (e.g., Morphine or Diclofenac sodium).
-
Procedure:
-
Acclimatize mice to the laboratory environment for at least one week.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, standard drug, and at least three graded doses of this compound.
-
Administer the vehicle, standard drug, or this compound via an appropriate route (e.g., intraperitoneal or oral).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse individually on the hot plate.
-
Record the reaction time, which is the time taken for the mouse to show signs of discomfort, such as licking its paws or jumping.
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
-
Data Analysis: Compare the mean reaction times of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
2. Acetic Acid-Induced Writhing Test (Chemical Nociception)
-
Objective: To evaluate the peripheral analgesic activity of this compound.
-
Animals: Male or female Swiss albino mice (20-25 g).
-
Materials: 0.6% acetic acid solution, stopwatch, this compound, vehicle, and a standard analgesic drug (e.g., Aspirin or Diclofenac sodium).
-
Procedure:
-
Acclimatize mice as described above.
-
Divide animals into groups as in the hot plate test.
-
Administer the vehicle, standard drug, or this compound.
-
After a specific absorption period (e.g., 30 minutes for i.p. or 60 minutes for p.o.), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.
-
Immediately place the mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group. Analyze the data using appropriate statistical tests.
Data Presentation:
Table 1: Template for Analgesic Activity Data of this compound
| Treatment Group | Dose (mg/kg) | Hot Plate Test: Mean Reaction Time (seconds) ± SEM | Acetic Acid Writhing Test: Mean Number of Writhes ± SEM | % Inhibition of Writhing |
| Vehicle Control | - | - | ||
| Standard Drug | ||||
| This compound | Low | |||
| This compound | Medium | |||
| This compound | High |
Note: This table is a template. Data should be populated from experimental findings.
II. Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed using the carrageenan-induced paw edema model, a widely used assay for acute inflammation.
Application Notes:
Carrageenan injection into the rat paw induces a biphasic inflammatory response. The early phase (first 1-2 hours) is mediated by histamine (B1213489) and serotonin, while the late phase (3-5 hours) is associated with the production of prostaglandins (B1171923) and other inflammatory mediators. This model is useful for screening compounds that may inhibit these inflammatory pathways.
Experimental Protocol:
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of this compound.
-
Animals: Male or female Wistar rats (150-200 g).
-
Materials: 1% w/v carrageenan solution in saline, plethysmometer or digital calipers, this compound, vehicle, and a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium).
-
Procedure:
-
Acclimatize rats to the laboratory environment.
-
Measure the initial paw volume/thickness of the right hind paw of each rat.
-
Divide animals into groups (n=6-8 per group): Vehicle control, standard drug, and at least three graded doses of this compound.
-
Administer the vehicle, standard drug, or this compound.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group in comparison to the control group at each time point. Analyze the data using appropriate statistical methods.
Data Presentation:
Table 2: Template for Anti-inflammatory Activity Data of this compound
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) or Thickness (mm) at Different Time Points (Mean ± SEM) | % Inhibition of Edema at 3h |
| 0h | 1h | ||
| Vehicle Control | - | ||
| Standard Drug | |||
| This compound | Low | ||
| This compound | Medium | ||
| This compound | High |
Note: This table is a template. Data should be populated from experimental findings.
III. Assessment of Cardiotoxicity
Given that many aconitine-type alkaloids exhibit cardiotoxicity, it is crucial to evaluate this potential adverse effect for this compound. The zebrafish model is a valuable tool for high-throughput cardiotoxicity screening.
Application Notes:
Zebrafish embryos and larvae are transparent, allowing for direct, non-invasive observation of cardiac function, including heart rate and rhythm. This model is sensitive to compounds that affect cardiac development and function.
Experimental Protocol:
Zebrafish Larval Cardiotoxicity Assay
-
Objective: To assess the potential cardiotoxicity of this compound.
-
Animals: Zebrafish (Danio rerio) embryos.
-
Materials: Fertilized zebrafish embryos, multi-well plates, embryo medium, this compound, vehicle (e.g., DMSO), and a known cardiotoxic agent (e.g., doxorubicin) as a positive control.
-
Procedure:
-
Collect freshly fertilized zebrafish embryos and place them in multi-well plates containing embryo medium.
-
At 24 hours post-fertilization (hpf), expose the embryos to a range of concentrations of this compound, vehicle, and the positive control.
-
Incubate the embryos at 28.5°C.
-
At 48 and 72 hpf, observe the embryos under a microscope for morphological changes, particularly pericardial edema and altered heart morphology.
-
Measure the heart rate and assess for arrhythmias.
-
-
Data Analysis: Determine the concentration at which 50% of the embryos exhibit cardiotoxic effects (EC50). Analyze heart rate and arrhythmia data using appropriate statistical tests.
Data Presentation:
Table 3: Template for Cardiotoxicity Data of this compound in Zebrafish
| Treatment Group | Concentration (µM) | % of Embryos with Pericardial Edema at 72 hpf | Mean Heart Rate (beats/min) at 72 hpf ± SEM | Incidence of Arrhythmia (%) |
| Vehicle Control | - | |||
| Positive Control | ||||
| This compound | Conc. 1 | |||
| This compound | Conc. 2 | |||
| This compound | Conc. 3 |
Note: This table is a template. Data should be populated from experimental findings.
IV. Pharmacological Data Summary
To date, there is no publicly available quantitative data such as LD50 (median lethal dose) or ED50 (median effective dose) for this compound. The following table is a template for summarizing such data once it becomes available through experimentation.
Table 4: Template for Pharmacological Data of this compound
| Parameter | Animal Model | Route of Administration | Value | Reference |
| LD50 | Mouse | i.p. | Data not available | |
| Rat | p.o. | Data not available | ||
| ED50 (Analgesia) | Mouse (Hot Plate) | i.p. | Data not available | |
| Mouse (Writhing) | p.o. | Data not available | ||
| ED50 (Anti-inflammatory) | Rat (Paw Edema) | p.o. | Data not available |
V. Mandatory Visualizations
Experimental Workflow Diagrams
Hypothesized Signaling Pathway
While the specific signaling pathways for this compound are unknown, many anti-inflammatory compounds are known to inhibit the NF-κB pathway. The following diagram illustrates this general mechanism.
Conclusion
The provided application notes and protocols offer a foundational framework for initiating the preclinical evaluation of this compound. It is imperative to underscore the absence of specific data for this compound. Therefore, initial dose-ranging studies are essential to determine appropriate and safe dosage levels for each animal model. All experimental procedures must be conducted in compliance with ethical guidelines for animal research. The generated data will be crucial in elucidating the pharmacological profile of this compound and assessing its therapeutic potential and safety.
Investigating the Mechanism of Action of 13-Dehydroxyindaconitine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities. This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound, focusing on its potential antioxidant, anti-inflammatory, and anticancer properties. The methodologies outlined below are based on established protocols for similar compounds and provide a framework for researchers to elucidate the specific cellular and molecular targets of this compound.
I. Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals, which are implicated in cellular damage and various disease pathologies.[1]
Data Presentation: Antioxidant Activity
| Assay | Description | IC50 (µg/mL) - Estimated* | Positive Control |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | 10 - 100 | Ascorbic Acid, Trolox |
| ABTS Radical Cation Scavenging | Measures the ability of an antioxidant to scavenge the ABTS radical cation, applicable to both hydrophilic and lipophilic compounds. | 5 - 50 | Ascorbic Acid, Trolox |
*Note: The IC50 values presented are estimated based on the activities of structurally related diterpenoid alkaloids. Experimental determination is required for this compound.
Experimental Protocols: Antioxidant Assays
This assay provides a straightforward and rapid method to assess the free radical scavenging capacity of this compound.
a. Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a positive control (ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of this compound.
This assay is suitable for determining the antioxidant activity of both hydrophilic and lipophilic compounds.
a. Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol (B145695)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Prepare various concentrations of this compound in methanol or ethanol.
-
In a 96-well plate, add 20 µL of the sample or standard solutions.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.[3]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
II. Anti-inflammatory Activity
This compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators.[1]
Data Presentation: Anti-inflammatory Activity
| Assay | Cell Line | Parameter Measured | IC50 (µM) - Estimated* | Positive Control |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO production | 5 - 50 | Dexamethasone, L-NAME |
| Pro-inflammatory Cytokine Secretion | RAW 264.7 / THP-1 | Inhibition of LPS-induced TNF-α, IL-6, IL-1β secretion | 1 - 25 | Dexamethasone |
*Note: The IC50 values presented are estimated based on the activities of structurally related diterpenoid alkaloids. Experimental determination is required for this compound.
Signaling Pathway: Anti-inflammatory Mechanism
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols: Anti-inflammatory Assays
This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.
a. Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plate
b. Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition and the IC50 value.
This protocol quantifies the effect of this compound on the secretion of key pro-inflammatory cytokines.
a. Materials:
-
RAW 264.7 or THP-1 cells
-
This compound
-
LPS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plate
b. Protocol:
-
Follow steps 1-3 of the Nitric Oxide Production Assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for each kit.
-
Determine the concentration of each cytokine from the standard curve provided in the kit.
-
Calculate the percentage of inhibition for each cytokine at different concentrations of this compound.
This protocol allows for the investigation of the molecular mechanism underlying the anti-inflammatory effects of this compound.
a. Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
b. Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
III. Anticancer Activity
The anticancer potential of this compound is likely mediated through the induction of apoptosis, or programmed cell death, in cancer cells.
Data Presentation: Anticancer Activity
| Assay | Cell Line | Parameter Measured | IC50 (µM) - Estimated* | Positive Control |
| Cell Viability (MTT Assay) | HT-29 (Colon Cancer) | Inhibition of cell proliferation | 10 - 75 | Doxorubicin |
| Apoptosis (Annexin V/PI) | HT-29 | Percentage of apoptotic cells | - | Staurosporine |
| Caspase-3 Activity | HT-29 | Fold increase in caspase-3 activity | - | Staurosporine |
*Note: The IC50 values presented are estimated based on the activities of structurally related diterpenoid alkaloids. Experimental determination is required for this compound.
Signaling Pathway: Apoptosis Induction
Caption: Proposed mitochondrial-mediated apoptosis pathway.
Experimental Protocols: Anticancer Assays
This assay determines the effect of this compound on the proliferation of cancer cells.
a. Materials:
-
HT-29 human colon cancer cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plate
b. Protocol:
-
Seed HT-29 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Materials:
-
HT-29 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
b. Protocol:
-
Seed HT-29 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
a. Materials:
-
HT-29 cells
-
This compound
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Microplate reader
b. Protocol:
-
Seed HT-29 cells and treat with this compound as described for the apoptosis detection assay.
-
Lyse the cells according to the assay kit's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric).
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
IV. Experimental Workflows
General Workflow for In Vitro Analysis
Caption: General workflow for in vitro investigation.
V. Conclusion
The provided application notes and protocols offer a comprehensive framework for elucidating the mechanism of action of this compound. By systematically evaluating its antioxidant, anti-inflammatory, and anticancer properties, and by dissecting the underlying molecular pathways, researchers can gain valuable insights into the therapeutic potential of this natural compound. It is crucial to experimentally determine the optimal concentrations and time points for each assay to obtain reliable and reproducible data.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 13-Dehydroxyindaconitine extraction?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 13-Dehydroxyindaconitine extraction from Aconitum species.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in maximizing the extraction yield of this compound?
A1: The most critical initial step is the proper preparation of the plant material. The roots of Aconitum species, which are the primary source of this compound, must be thoroughly dried to reduce moisture content and then finely ground into a powder.[1] This increases the surface area available for solvent penetration, leading to a more efficient extraction process.
Q2: Which solvents are most effective for extracting this compound?
A2: Methanol (B129727) and ethanol (B145695) are the most commonly used and effective solvents for the extraction of diterpenoid alkaloids like this compound from Aconitum plants.[1] Some studies suggest that using an acidic alcohol solution can further improve the extraction efficiency of total alkaloids.[2]
Q3: How does pH influence the extraction of this compound?
A3: As an alkaloid, this compound is a basic compound. Performing the extraction in an acidic environment (pH 3.0) can enhance its solubility in the solvent, leading to a higher yield.[2] Subsequently, during the purification process, the pH is adjusted to be basic (pH 9-10) to facilitate its separation from other components.[3][4]
Q4: What are the advantages of modern extraction techniques over traditional methods for this compound?
A4: Modern techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including higher extraction efficiency, reduced extraction times, and lower solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[5][6] For instance, Pulsed Electric Field (PEF) extraction has been shown to dramatically reduce extraction time to under a minute for similar alkaloids.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Improperly dried or coarsely ground plant material.2. Inappropriate solvent selection.3. Insufficient extraction time or temperature.4. Incorrect solid-to-solvent ratio. | 1. Ensure plant material is oven-dried and ground to a fine powder.2. Use methanol or 70-85% ethanol.[2][7] Consider adding a small amount of acid (e.g., HCl or acetic acid) to the solvent.[2][3]3. Optimize extraction time and temperature. For reflux extraction, 1-2 hours per cycle for 3 cycles is a good starting point.[2] For UAE, 30 minutes may be sufficient.[5][8]4. Adjust the solid-to-solvent ratio. A common range is 1:10 to 1:30 (g/mL).[7] |
| Poor Purity of Final Product | 1. Incomplete removal of non-alkaloidal compounds.2. Ineffective chromatographic separation. | 1. Include a defatting step with a non-polar solvent like petroleum ether before acidic extraction.2. Optimize the mobile phase for column chromatography. A gradient elution with chloroform (B151607) and methanol is often effective.[4] For more advanced purification, consider pH-zone-refining counter-current chromatography.[3] |
| Degradation of this compound | 1. Excessive heat during extraction or solvent evaporation.2. Exposure to strong acids or bases for prolonged periods. | 1. Use lower extraction temperatures when possible, especially with UAE or MAE. Evaporate solvents under reduced pressure at a controlled temperature (e.g., 40°C).2. Minimize the time the compound is in highly acidic or basic solutions. |
| Inconsistent Results Between Batches | 1. Variation in the alkaloid content of the plant material.2. Lack of standardization in the extraction protocol. | 1. Source plant material from a reliable supplier and, if possible, analyze the raw material for alkaloid content before extraction.2. Strictly adhere to a validated and optimized Standard Operating Procedure (SOP) for all extraction parameters. |
Quantitative Data on Extraction Methods
While specific comparative data for this compound is limited, the following table summarizes findings for similar diterpenoid alkaloids from Aconitum species, providing a valuable reference for optimizing extraction.
| Extraction Method | Key Parameters | Extraction Time | Alkaloid Yield (Representative) | Reference |
| Heat Reflux Extraction (HRE) | 85% Ethanol, pH 3.0, 1:6 solid-to-solvent ratio | 3 hours (3 x 1h) | Total Alkaloids: ~0.98% | [2] |
| Ultrasonic-Assisted Extraction (UAE) | 60% Ethanol, 100W power, 45°C, 1:20 ratio | 30 minutes | Total Flavonoids (as a proxy): ~1.28% | [8] |
| Microwave-Assisted Extraction (MAE) | Methanol-water-HCl (90:10:0.5), 60°C | 5 minutes | Significantly higher than HRE and USE | [6] |
| Pulsed Electric Field (PEF) | 90% Ethanol, 20 kV/cm, 1:12 ratio | < 1 minute | Guanfu base A: 3.94 mg/g | [6] |
Experimental Protocols
Protocol 1: Acidified Solvent Extraction using Heat Reflux
-
Preparation of Plant Material: Dry the roots of the Aconitum species at 60°C for 24 hours and grind into a fine powder (40-60 mesh).
-
Extraction:
-
Place 100g of the powdered plant material into a round-bottom flask.
-
Add 600 mL of an 85:15 (v/v) solution of ethanol and pH 3.0 acetic acid.[2]
-
Heat the mixture to reflux for 1 hour.
-
Allow the mixture to cool and filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the extracts from all three cycles.
-
-
Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Acid-Base Partitioning:
-
Dissolve the concentrated residue in 1% HCl.
-
Wash the acidic solution with petroleum ether to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.[3]
-
Extract the alkaloids into chloroform or ethyl acetate (B1210297) (3-4 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Final Product: Evaporate the organic solvent to yield the crude alkaloid extract containing this compound. Further purification can be achieved through column chromatography.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Post-Extraction: Follow steps 3-5 from Protocol 1 for solvent evaporation, purification, and obtaining the final product.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. [Study on the optimum extracting conditions of total alkaloids and aconitine in Aconitum szechenyianum Gay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification and Optimization of Ethanolic Extract Containing the Bioactive Flavonoids from Millettia pulchra Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted extraction of total flavonoids from Aconitum gymnandrum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of 13-Dehydroxyindaconitine.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in the analysis of this compound?
A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, featuring a "tail" that extends from the apex down to the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. This is problematic for several reasons:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify individual components.[1]
-
Inaccurate Integration: The asymmetrical shape can lead to errors in peak area calculation, compromising the accuracy of quantitative results.
-
Lower Sensitivity: As a peak broadens and tails, its height diminishes, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).[1]
This compound, as a basic alkaloid, is particularly susceptible to peak tailing due to its chemical structure and potential interactions within the HPLC system.[1][2]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds is the occurrence of secondary retention mechanisms alongside the primary hydrophobic interaction.[3][4] For this compound, this primarily involves:
-
Silanol (B1196071) Interactions: Most reversed-phase HPLC columns are silica-based and have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above ~3, these silanol groups can become ionized (SiO⁻) and interact electrostatically with the protonated form of the basic alkaloid. This secondary interaction slows down a portion of the analyte molecules, causing peak tailing.[3][5][6][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both its ionized and non-ionized forms, leading to peak broadening and tailing.[5][8][9]
-
Column Overload: Injecting an excessive concentration of the analyte can saturate the stationary phase, leading to peak distortion.[10]
-
Extra-Column Effects: Excessive volume from long or wide-diameter tubing, or poorly made connections, can cause the separated analyte band to spread out, resulting in tailing.[5][11]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor that influences both the analyte's ionization state and the column's surface chemistry.[8][9][12]
-
Analyte Ionization: As a basic alkaloid, this compound will be protonated (positively charged) at acidic to neutral pH. To ensure a single, consistent form is present during analysis, the pH should be adjusted to be at least 2 units away from the analyte's pKa.
-
Silanol Group Suppression: At a low pH (e.g., below 3), the residual silanol groups on the silica (B1680970) packing are protonated (Si-OH) and thus neutral. This prevents the strong ionic interaction with the positively charged alkaloid, significantly reducing peak tailing.[3][6] Conversely, at a mid-range pH (e.g., 4-7), silanols are ionized and actively contribute to tailing.
Q4: How can I actively minimize the silanol interactions that cause peak tailing?
A4: Several strategies can be employed to mitigate the unwanted secondary interactions with silanol groups:
-
Operate at Low pH: Lowering the mobile phase pH to around 2.5-3.0 ensures silanol groups are fully protonated, minimizing their ability to interact with the basic analyte.[3]
-
Use a Competing Base: Adding a small amount of a "sacrificial" base, like triethylamine (B128534) (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, effectively shielding the this compound from these secondary interactions.[6]
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can help mask the silanol sites and maintain a stable pH.[6][13]
-
Choose a Modern, High-Purity Column: Use a column made from high-purity silica with low metal content. Also, select a column that is well end-capped or features a polar-embedded phase. End-capping chemically converts most residual silanols into less reactive groups, while polar-embedded phases provide a shielding effect.[3][5][6]
Q5: Could my HPLC column be the source of the peak tailing?
A5: Yes, the column is a frequent source of peak shape problems.[14] Consider the following possibilities:
-
Column Contamination: Accumulation of strongly retained sample components on the column inlet frit or packing material can create active sites that lead to tailing.[10]
-
Column Void: A void or channel can form at the head of the column bed due to pressure shocks or dissolution of the silica bed under high pH conditions. This disrupts the flow path and degrades peak shape.[15]
-
Column Degradation: Over time and with use, the bonded phase of the column can degrade, exposing more active silanol sites.
A simple diagnostic test is to substitute the current column with a new one of the same type. If the peak shape improves dramatically, the original column was likely the problem.
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this logical workflow to diagnose and resolve the issue.
Caption: A flowchart illustrating the troubleshooting workflow for peak tailing.
Mechanism of Peak Tailing: Silanol Interaction
The primary chemical cause of peak tailing for basic compounds like this compound on silica-based columns is the secondary ionic interaction with deprotonated silanol groups.
Caption: Interaction between a basic analyte and an ionized silanol group.
Data Presentation: Troubleshooting Summary
| Potential Cause | Recommended Solution(s) | Key Parameters to Adjust |
| Secondary Silanol Interactions | Operate at low pH; Use an end-capped or polar-embedded column; Add a competing base (e.g., TEA) to the mobile phase. | Mobile Phase pH, Mobile Phase Additives, Column Type |
| Incorrect Mobile Phase pH | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a pH of 2.5-3.0 is often ideal. | Mobile Phase pH, Buffer Selection |
| Column Overload | Reduce the concentration of the injected sample or decrease the injection volume. | Sample Concentration, Injection Volume |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing (e.g., 0.005"); Ensure all fittings are properly connected to avoid dead volume. | Tubing Dimensions, System Connections |
| Column Contamination/Void | Flush the column with a strong solvent; if a void is suspected, reverse the column (if permissible by manufacturer) and flush. If unresolved, replace the column. | Column Maintenance, Column Replacement |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase composition. | Sample Diluent |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Alkaloid Analysis
This protocol provides a starting point for preparing a mobile phase designed to minimize peak tailing for basic compounds like this compound.
Objective: To prepare a buffered mobile phase at a low pH to suppress silanol activity.
Materials:
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Methanol
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid, TFA)
-
Graduated cylinders
-
Sterile, filtered mobile phase bottles
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Aqueous Component Preparation (e.g., 0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Cap the bottle and swirl gently to mix thoroughly.
-
This creates an aqueous mobile phase with a pH of approximately 2.7.
-
-
Organic Component Preparation (e.g., 0.1% Formic Acid in Acetonitrile):
-
Measure 999 mL of HPLC-grade acetonitrile into a second clean 1 L mobile phase bottle.
-
Carefully add 1 mL of formic acid to the acetonitrile.
-
Cap the bottle and swirl gently to mix.
-
-
Filtration and Degassing:
-
Filter both the aqueous and organic mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Degas both solvents using an inline degasser, sonication, or helium sparging to prevent bubble formation in the pump.
-
-
System Setup:
-
Place the prepared solvents in the appropriate mobile phase lines for your HPLC system (e.g., Aqueous in Line A, Organic in Line B).
-
Purge the system thoroughly to ensure the new mobile phase has replaced the old one in all lines.
-
Protocol 2: Reference HPLC Method for this compound Analysis
This method can be used as a starting point for analysis and can be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, end-capped (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detector Wavelength | UV, specific wavelength to be determined by analyte spectrum (e.g., 235 nm) |
| Sample Diluent | Initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. moravek.com [moravek.com]
- 13. it.restek.com [it.restek.com]
- 14. uhplcs.com [uhplcs.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Optimizing mobile phase for better separation of Aconitum alkaloids.
Technical Support Center: Optimizing Aconitum Alkaloid Separation
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the mobile phase for the separation of Aconitum alkaloids using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for Aconitum alkaloid separation?
A1: The most frequently used stationary phase is a C18 reversed-phase column.[1][2] Variations in particle size (e.g., 1.7 µm, 1.8 µm, 3 µm, 5 µm) and column dimensions are selected based on the desired resolution and analysis time, with smaller particle sizes generally providing higher resolution.[1][2][3]
Q2: Which organic solvents are typically used in the mobile phase?
A2: Acetonitrile and methanol (B129727) are the most common organic solvents. Acetonitrile is often preferred as it can provide a higher signal-to-noise ratio in mass spectrometry (MS) detection.[3]
Q3: Why are modifiers like formic acid or ammonium (B1175870) formate (B1220265) added to the mobile phase?
A3: Modifiers are crucial for improving peak shape and enhancing ionization efficiency, especially for MS detection. Formic acid is a common choice for creating an acidic mobile phase which helps in the protonation of the alkaloids, leading to better peak shapes and sensitivity in positive ion mode ESI-MS.[1][2][3] Ammonium formate or ammonium bicarbonate buffers are used to control the pH and can improve the separation of certain alkaloids.[2]
Q4: What is the benefit of using a gradient elution program?
A4: A gradient elution, where the mobile phase composition is changed over time, is essential for separating a complex mixture of Aconitum alkaloids with varying polarities. It allows for the elution of both less retained and more retained compounds within a reasonable analysis time while maintaining good resolution.[1][2][4][5]
Q5: At what wavelength are Aconitum alkaloids typically detected using a UV detector?
A5: Aconitum alkaloids are commonly detected at approximately 235 nm or 240 nm.[2][4][6]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Aconitum alkaloids.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Peak Overlap | - Inappropriate mobile phase composition.- Column degradation.- Sample overload.[7] | - Optimize the mobile phase by adjusting the organic solvent ratio, pH, or ionic strength.[7]- Consider using a different organic solvent (e.g., methanol instead of acetonitrile).- Employ a gradient elution program with a shallower gradient.- Replace or regenerate the column.[7]- Reduce the sample injection volume or concentration.[7] |
| Peak Tailing | - Presence of active silanol (B1196071) groups on the stationary phase.- Inappropriate mobile phase pH. | - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask silanol interactions.[4]- Adjust the mobile phase pH to ensure the alkaloids are in a consistent ionic state.- Use a column with end-capping to reduce silanol activity. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.[1]- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Low Signal Intensity/Poor Sensitivity | - Improper detector settings.- Leaks in the system.- Inefficient ionization in MS. | - Optimize detector parameters (e.g., wavelength for UV, source parameters for MS).[7]- Check for and fix any leaks in the HPLC system.[7]- Adjust the mobile phase pH with formic acid to enhance protonation for positive ion mode ESI-MS.[3] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Precipitated buffer in the mobile phase. | - Replace the guard column or column inlet frit.- Backflush the column (disconnect from the detector first).- Ensure buffer components are fully dissolved in the mobile phase and filter the mobile phase before use.[7] |
Experimental Protocols
Below are examples of detailed methodologies for the separation of Aconitum alkaloids.
Protocol 1: UPLC-ESI-MS for General Alkaloid Profiling
-
Instrumentation: Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[3]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.[3]
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. For example, 5-95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[2]
-
Detection: ESI-MS in positive ion mode.[3]
Protocol 2: HPLC-DAD for Quantification of Major Alkaloids
-
Instrumentation: Agilent Zorbax SB-C18 column (250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
Gradient Program: A suitable gradient to separate key alkaloids like aconitine, mesaconitine, and hypaconitine. For instance, 10-50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: Diode-Array Detector (DAD) at 235 nm.[6]
Quantitative Data Summary
Table 1: Example Gradient Elution Programs for Aconitum Alkaloid Separation
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Reference |
| Program 1 | [1] | ||
| 0 | 88 | 12 | |
| 3 | 60 | 40 | |
| 10 | 30 | 70 | |
| 12 | 20 | 80 | |
| 12.01 | 88 | 12 | |
| Program 2 | [5] | ||
| 0-10 | 77-75 | 23-25 | |
| 10-25 | 75-55 | 25-45 | |
| 25-35 | 55-40 | 45-60 | |
| 35-45 | 40 | 60 | |
| 45-50 | 40-0 | 60-100 | |
| Program 3 | [6] | ||
| 0 | 70 | 30 | |
| 20 | 70 | 30 | |
| 25 | 60 | 40 | |
| 40 | 60 | 40 | |
| 45 | 30 | 70 |
Mobile Phase A is typically an aqueous solution with a modifier (e.g., 0.1% formic acid), and Mobile Phase B is an organic solvent (e.g., acetonitrile).
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution.
Caption: A strategy for systematic mobile phase optimization.
References
- 1. brieflands.com [brieflands.com]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: 13-Dehydroxyindaconitine Stability and Storage
Welcome to the Technical Support Center for 13-Dehydroxyindaconitine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. The following information is based on established knowledge of closely related diterpenoid alkaloids, primarily aconitine (B1665448), due to the limited availability of specific stability data for this compound. These guidelines should be adapted as a starting point for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: Based on studies of analogous C19 diterpenoid alkaloids like aconitine, the primary degradation pathway for this compound is expected to be hydrolysis. This involves the cleavage of its ester bonds, particularly the acetyl and benzoyl groups. This process can be catalyzed by exposure to moisture, and accelerated by non-neutral pH and elevated temperatures.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light and moisture. Storage at -20°C is recommended to minimize degradation.[1][2]
Q3: How should I store solutions of this compound?
A3: Solutions are generally less stable than the solid compound. If you need to prepare stock solutions in advance, it is recommended to dissolve the compound in a suitable anhydrous organic solvent (e.g., DMSO, ethanol, or methanol), aliquot into tightly sealed vials, and store at -20°C or -80°C for up to one month.[1] It is best to prepare fresh solutions for immediate use whenever possible.
Q4: Is this compound sensitive to light?
A4: Yes, aconitine-type alkaloids can be sensitive to light. To prevent potential photodegradation, it is crucial to store both solid samples and solutions in amber vials or otherwise protected from light.
Q5: What are the likely degradation products of this compound?
A5: Through hydrolysis, this compound is expected to degrade into less toxic monoester and amino-alcohol alkaloids. The initial hydrolysis would likely yield the benzoyl-13-dehydroxyindaconine (loss of the acetyl group) and subsequently 13-dehydroxyindaconine (loss of both acetyl and benzoyl groups).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound potency or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | - Review your storage conditions. Ensure the compound is stored at or below -20°C in a tightly sealed, light-resistant container. - Prepare fresh solutions for each experiment from solid material. - If using older stock solutions, verify the concentration and purity using a suitable analytical method like HPLC before use. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC). | Formation of degradation products. | - Compare the chromatogram with a freshly prepared standard of this compound. - The primary degradation products will likely be more polar and have shorter retention times in reverse-phase HPLC. - Refer to the degradation pathway diagram to hypothesize the identity of the degradation products. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent, or it may have degraded into less soluble forms. | - Try gentle warming (to 37°C) and sonication to aid dissolution. - Consider using a different solvent. DMSO is often a good choice for initial stock solutions. - If degradation is suspected, obtain a fresh batch of the compound. |
| Discoloration of the solid compound (e.g., yellowing). | Potential oxidation or other forms of degradation. | - Ensure the compound has been stored under an inert atmosphere if it is particularly sensitive to oxidation. - While slight discoloration may not significantly impact all experiments, it is a sign of instability. For sensitive assays, it is recommended to use a fresh, pure sample. |
Quantitative Stability Data (Based on Aconitine as an Analog)
The following tables summarize the stability of aconitine under various stress conditions. This data can be used as a proxy to estimate the stability of this compound.
Table 1: Effect of Temperature on Aconitine Stability in Post-Mortem Specimens over 30 Days
| Storage Temperature | Stability |
| +20°C | Significant degradation observed. |
| +4°C | Appreciable degradation in some matrices. |
| -20°C | No appreciable degradation. |
| (Data extrapolated from a study on aconitine in post-mortem specimens)[3] |
Table 2: Hydrolysis of Aconitine in Aqueous Solution
| Time (hours) | Hydrolysis Status | Major Products |
| 8-20 | Ongoing | Benzoylaconine, Aconine |
| >20 | Mostly complete | Benzoylaconine, Aconine |
| (Data from a study on the hydrolysis regularity of aconitine in water) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples (stressed and control) by a suitable analytical method, such as HPLC, to determine the extent of degradation and to profile the degradation products.
Protocol 2: Stability-Indicating HPLC Method (Adapted from Aconitine Analysis)
This method can be used as a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) adjusted to a specific pH, or a phosphate (B84403) buffer). For aconitine, a mobile phase of acetonitrile and ammonium acetate buffer (pH 10.5) in a 50:50 ratio has been used.[4]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 230-238 nm.[4][5]
-
Column Temperature: 30-45°C.[5]
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-indicating reversed-phase liquid chromatographic methods for the determination of aconitine and piperine in a polyherbal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
Identifying and removing common impurities in 13-Dehydroxyindaconitine samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Dehydroxyindaconitine. The following sections address common issues related to the identification and removal of impurities from this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: The most common impurities in this compound samples are other structurally related diterpenoid alkaloids that are co-extracted from the plant source, typically species of the Aconitum genus. These include, but are not limited to, aconitine (B1665448), mesaconitine, and hypaconitine. The structural similarity of these compounds makes their separation challenging.
Q2: How can I identify the impurities in my this compound sample?
A2: Several analytical techniques can be used to identify impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for routine purity assessment. For more detailed identification and structural elucidation, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) is highly effective. Nonaqueous Capillary Electrophoresis (NACE) can also be employed for the separation and determination of aconitine alkaloids.
Q3: What are the primary methods for removing these impurities?
A3: The primary methods for purifying this compound and removing closely related alkaloid impurities include preparative High-Performance Liquid Chromatography (preparative HPLC), Counter-Current Chromatography (CCC), and recrystallization. Solid-Phase Extraction (SPE) is often used as a preliminary cleanup step to remove matrix components before final purification.
Q4: My HPLC chromatogram shows several closely eluting peaks. How can I improve the separation?
A4: To improve the resolution of closely eluting peaks in your HPLC analysis, you can try several approaches:
-
Optimize the mobile phase: Adjust the solvent composition, gradient slope, and pH of the mobile phase. For aconitine alkaloids, a mobile phase consisting of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate or triethylamine (B128534) phosphate) is often effective.
-
Change the stationary phase: Use a column with a different selectivity (e.g., a different C18 phase or a phenyl-hexyl column).
-
Reduce the flow rate: Lowering the flow rate can increase column efficiency and improve resolution.
-
Decrease the column temperature: In some cases, reducing the column temperature can enhance separation.
Q5: Can I use recrystallization to purify my this compound sample?
A5: Yes, recrystallization can be an effective method for purifying aconitine-type alkaloids, especially for removing less soluble or more soluble impurities. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. This method is often used as a final polishing step to obtain high-purity crystals.
Troubleshooting Guides
Issue 1: Poor Recovery After Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Low or no elution of this compound | Improper conditioning of the SPE cartridge. | Ensure the cartridge is conditioned sequentially with methanol (B129727) and water before loading the sample. |
| Incorrect pH of the sample or wash solutions. | The pH of the sample and wash solutions can significantly affect the retention and elution of alkaloids. Optimize the pH to ensure proper binding and release from the sorbent. | |
| Inappropriate elution solvent. | The elution solvent must be strong enough to displace the analyte from the sorbent. For aconitine alkaloids on a cation-exchange SPE cartridge, an elution solution containing a base (e.g., ammonia (B1221849) in methanol) is typically required. | |
| Co-elution of many impurities | Inadequate washing of the SPE cartridge. | The washing step is crucial for removing interfering compounds. Use a wash solution that removes impurities without eluting the target compound. A multi-step wash with solvents of increasing polarity may be necessary. |
Issue 2: Inadequate Separation in Preparative HPLC
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound and a major impurity | Overloading of the preparative column. | Reduce the sample load. Overloading can lead to peak broadening and loss of resolution. Determine the maximum loading capacity of your column through a loading study with an analytical column first. |
| Non-optimized gradient profile. | The gradient profile is critical for separating closely related compounds. Develop a shallow gradient around the elution time of the target compounds. This can be optimized on an analytical column before scaling up. | |
| Tailing peaks | Active sites on the stationary phase. | The basic nature of alkaloids can lead to interactions with residual silanol (B1196071) groups on silica-based columns, causing peak tailing. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mitigate this effect. |
| Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than the initial mobile phase to ensure proper focusing of the sample at the head of the column. |
Data Presentation
Table 1: Comparison of Purification Methods for Aconitine-Type Alkaloids
| Purification Method | Typical Sample Loading | Achievable Purity | Advantages | Disadvantages |
| Preparative HPLC | Milligrams to grams | >98% | High resolution, automated, well-established. | Higher solvent consumption, potential for irreversible adsorption. |
| Counter-Current Chromatography (CCC) | Grams | 96-99% | No solid support (no irreversible adsorption), high sample loading capacity, total sample recovery. | Can be slower than preparative HPLC, requires expertise in solvent system selection. |
| Recrystallization | Milligrams to kilograms | >99% (if successful) | Cost-effective, scalable, can yield very high purity. | Dependent on finding a suitable solvent, may result in significant product loss in the mother liquor. |
| Solid-Phase Extraction (SPE) | Micrograms to milligrams | N/A (Cleanup step) | Effective for sample cleanup and enrichment. | Not a high-resolution purification technique on its own. |
Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment of this compound
This protocol is for the analytical determination of purity and identification of common impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase:
-
Solvent A: 25 mM Triethylamine phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid).
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Solvent B: Acetonitrile.
-
-
Gradient Elution:
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0-20 min: 15-30% B
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20-30 min: 30-50% B
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30-35 min: 50-15% B (return to initial conditions)
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35-45 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
Protocol 2: Preparative HPLC for Purification of this compound
This protocol is a general guideline for scaling up the analytical method for purification. The exact parameters will need to be optimized based on the specific preparative HPLC system and column.
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Instrumentation: A preparative HPLC system with a fraction collector.
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Column: A larger dimension C18 reversed-phase column (e.g., 20 mm x 250 mm, 10 µm particle size).
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Mobile Phase: Same as the analytical method.
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Flow Rate Calculation: Scale the flow rate from the analytical method based on the column cross-sectional area. For a 20 mm ID column scaled from a 4.6 mm ID column, the flow rate would be approximately 19 times higher (around 19 mL/min).
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Sample Loading: The maximum sample load should be determined experimentally. Start with a conservative load and increase it until resolution begins to degrade.
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Gradient Elution: The gradient time should be adjusted to maintain the same number of column volumes as the analytical method.
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Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.
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Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is for the preliminary cleanup of a crude extract containing this compound.
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SPE Cartridge: A cation-exchange cartridge (e.g., MCX).
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Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
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Sample Loading: Dissolve the crude extract in a weak acidic solution and load it onto the cartridge.
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Washing: Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic impurities, followed by 5 mL of methanol to remove non-polar impurities.
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Elution: Elute the alkaloids with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
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Drying: Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the dried residue in a suitable solvent for further purification by preparative HPLC or for analysis.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Structural relationships of this compound and common impurities.
Technical Support Center: Scaling Up the Extraction and Purification of 13-Dehydroxyindaconitine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with scaling up the extraction and purification of 13-Dehydroxyindaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for extracting this compound?
A1: this compound is a naturally occurring diterpenoid alkaloid typically isolated from the roots of plants belonging to the Aconitum genus, such as Aconitum kusnezoffii.
Q2: What are the initial steps in the extraction process?
A2: The general procedure begins with the collection and drying of the plant material, usually the roots, to reduce moisture content. The dried material is then powdered to increase the surface area for efficient solvent extraction.
Q3: Which solvents are most effective for the extraction of this compound and related alkaloids?
A3: Polar organic solvents are typically used for the extraction of Aconitum alkaloids. Methanol and ethanol (B145695) are commonly employed for this purpose. The choice of solvent can significantly impact the extraction yield.
Q4: What are the key purification techniques for isolating this compound?
A4: Following the initial extraction, the crude extract is purified using various chromatographic techniques. Column chromatography is often used for initial separation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.
Q5: Are there any stability concerns with this compound during extraction and purification?
A5: Yes, aconitine-type alkaloids are susceptible to hydrolysis, particularly under alkaline conditions. Care should be taken to control the pH and temperature during the extraction and purification process to prevent degradation of the target compound.
Troubleshooting Guides
This section addresses common issues that may be encountered during the scaling-up of this compound extraction and purification.
Extraction Phase
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient Cell Lysis: Plant material not powdered finely enough. 2. Inadequate Solvent Penetration: Improper solid-to-solvent ratio. 3. Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at an optimal temperature. | 1. Ensure the plant material is ground to a fine powder (e.g., 40-60 mesh). 2. Optimize the solid-to-solvent ratio. Ratios between 1:10 and 1:30 (g/mL) are common starting points for alkaloid extraction. 3. Increase the extraction time or temperature, monitoring for potential degradation of the target compound. |
| Co-extraction of a High Amount of Impurities | 1. Solvent Polarity: The solvent may be too polar, leading to the extraction of a wide range of compounds. 2. Plant Material Quality: The starting plant material may contain a high level of impurities. | 1. Consider a multi-step extraction with solvents of varying polarity. A pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids. 2. Ensure the quality and proper identification of the plant material. |
Purification Phase (Preparative Chromatography)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in Preparative HPLC | 1. Column Overload: Injecting too much sample onto the column. 2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation. 3. Column Degradation: The stationary phase may be degrading. | 1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase composition, including the organic modifier and any additives. 3. Use a guard column and ensure the mobile phase is compatible with the stationary phase. |
| Low Recovery of this compound from the Column | 1. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. 2. Degradation on the Column: The compound may be unstable under the chromatographic conditions. | 1. Modify the mobile phase by adding a competitor or changing the pH. Consider a different stationary phase. 2. Analyze the stability of the compound under the separation conditions (e.g., by collecting fractions and re-analyzing). |
| Co-elution of Impurities | 1. Insufficient Resolution: The chromatographic method is not selective enough. 2. Presence of Isomers or Structurally Similar Compounds: The crude extract may contain compounds that are difficult to separate from the target. | 1. Optimize the mobile phase gradient, flow rate, and temperature. Consider a column with a different selectivity. 2. Employ orthogonal purification techniques, such as using a different type of chromatography (e.g., ion exchange or size exclusion) or a different stationary phase. |
Quantitative Data from Related Aconitum Alkaloid Extractions
The following tables summarize quantitative data from studies on the extraction of alkaloids from various Aconitum species. This data can serve as a starting point for the optimization of this compound extraction.
Table 1: Extraction Parameters and Yields for Aconitum Alkaloids
| Alkaloid/Extract | Plant Source | Extraction Method | Solvent | Solid-to-Solvent Ratio (g/mL) | Yield | Reference |
| Guanfu base A | Aconitum coreanum | Pulsed Electric Field | 90% Ethanol | 1:12 | 3.94 mg/g | |
| Total Alkaloids | Aconitum gymnandrum | Ultrasonic Extraction | Not Specified | 1:30 | 0.2674 mg/g | [1] |
| Lappaconitine | Aconitum sinomontanum | Optimized Microwave-assisted Ultrasonic | Not Specified | Not Specified | 1.227% | [2] |
| Total Alkaloids | Aconitum ferox | Shodhana (in Cow's Urine) | Water | Not Specified | 0.08% w/w | [3] |
Table 2: Purity and Recovery in Aconitum Alkaloid Purification
| Compound | Purification Method | Initial Purity | Final Purity | Recovery/Yield | Reference |
| Aconitine | Centrifugal Partition Chromatography (CPC) | 80% | >96% | 63% | |
| Total Alkaloids | Macroporous Resin | 11.35% | 46.95% | 1.70% | [4] |
Experimental Protocols
The following are generalized, detailed methodologies for the key stages of this compound extraction and purification, based on common practices for Aconitum alkaloids.
Protocol 1: Large-Scale Extraction of Crude Alkaloids
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Material Preparation:
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Start with 10 kg of dried and finely powdered roots of Aconitum kusnezoffii.
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Maceration:
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Place the powdered material in a large stainless steel vessel.
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Add 100 L of 95% ethanol (a 1:10 solid-to-solvent ratio).
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Stir the mixture at room temperature for 24 hours.
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Filtration:
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Filter the mixture through a large funnel with filter paper or through a centrifugal filter.
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Collect the ethanol extract.
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Repeated Extraction:
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Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure maximum recovery of the alkaloids.
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Solvent Evaporation:
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Combine all the ethanol extracts.
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Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.
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Protocol 2: Purification by Column Chromatography
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Stationary Phase Preparation:
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Prepare a slurry of silica (B1680970) gel (e.g., 200-300 mesh) in a suitable non-polar solvent (e.g., hexane).
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Pack a large glass column with the slurry to create a uniform stationary phase bed.
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Sample Loading:
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Dissolve the crude extract in a minimal amount of the initial mobile phase.
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Adsorb the dissolved extract onto a small amount of silica gel and dry it.
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Carefully load the dried sample onto the top of the prepared column.
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Elution:
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Begin elution with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
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Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol).
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Fraction Collection:
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Collect fractions of the eluate.
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Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.
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Pooling and Concentration:
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Combine the fractions that show a high concentration of the desired alkaloid.
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Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
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Protocol 3: Final Purification by Preparative HPLC
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System Preparation:
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Equilibrate a preparative HPLC system with a suitable mobile phase. A common mobile phase for reverse-phase chromatography of alkaloids is a gradient of acetonitrile (B52724) and water with a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape.
-
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Sample Preparation:
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Dissolve the semi-purified extract in the initial mobile phase.
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Filter the sample through a 0.45 µm filter to remove any particulate matter.
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Injection and Separation:
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Inject the filtered sample onto the preparative column.
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Run the optimized gradient elution method to separate the components.
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Fraction Collection:
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Use a fraction collector to collect the peaks as they elute from the column. The peak corresponding to this compound should be collected.
-
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Purity Analysis and Final Processing:
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Analyze the purity of the collected fraction using analytical HPLC.
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If the purity is satisfactory, evaporate the solvent to obtain the pure this compound. If not, further purification steps may be necessary.
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Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the extraction and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: A troubleshooting diagram for addressing low yield issues.
References
Addressing poor solubility of 13-Dehydroxyindaconitine for biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Dehydroxyindaconitine, focusing on challenges related to its poor solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring diterpenoid alkaloid isolated from the roots of plants belonging to the Aconitum genus.[1] It is structurally related to other aconitine (B1665448) alkaloids and is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Q2: What are the known biological activities and mechanisms of action of this compound?
A2: this compound is known to exhibit several biological activities. Its primary mechanism of action, like other aconitine-type alkaloids, involves the modulation of voltage-gated sodium channels.[2] This interaction can lead to a persistent activation of these channels, affecting nerve and muscle cell function. Additionally, it has been reported to have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory signaling pathways like NF-κB, and anticancer activity by inducing apoptosis through caspase activation.
Q3: Why is the solubility of this compound a challenge for biological assays?
A3: Like many diterpenoid alkaloids, this compound is a lipophilic molecule with poor aqueous solubility.[3] For biological assays, which are typically conducted in aqueous buffer systems, achieving a sufficient and stable concentration of the compound without precipitation is crucial for obtaining accurate and reproducible results.
Q4: In which organic solvents is this compound soluble?
Q5: How should I store this compound?
A5: this compound should be stored as a solid, protected from light, at -20°C. Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. It is advisable to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guide: Addressing Poor Solubility
This guide provides solutions to common problems encountered when preparing this compound for biological assays.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | - Decrease the final concentration: Test a range of lower concentrations of this compound. - Increase the DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5% for most cell-based assays. However, always perform a vehicle control to assess the effect of DMSO on your specific assay. - Use a co-solvent: Consider using a combination of DMSO and another biocompatible solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). |
| Inconsistent or non-reproducible assay results. | The compound may not be fully dissolved, leading to variations in the actual concentration in the assay. The compound may be precipitating out of solution over the course of the experiment. | - Ensure complete initial dissolution: After adding the solvent to the solid compound, vortex thoroughly and use gentle warming (e.g., 37°C water bath) if necessary to ensure all solid is dissolved. - Prepare fresh dilutions: Prepare working solutions immediately before use from a freshly prepared or properly stored stock solution. - Visually inspect for precipitation: Before adding to the assay, visually inspect the final dilution for any signs of cloudiness or precipitate. |
| Difficulty dissolving the solid compound in the initial organic solvent. | The purity of the compound or the quality of the solvent may be a factor. The compound may require more vigorous solubilization methods. | - Use high-purity solvents: Ensure that the DMSO, ethanol, or methanol (B129727) used is of high purity and anhydrous. - Sonication: Use a bath sonicator for a short period to aid in dissolution. - Gentle warming: As mentioned, gentle warming can be effective, but avoid excessive heat which could degrade the compound. |
| The required concentration for the assay is not achievable without precipitation. | The intrinsic aqueous solubility of this compound is too low for the desired experimental conditions. | - Formulation with solubilizing agents: Explore the use of cyclodextrins (e.g., β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to encapsulate the compound and increase its aqueous solubility. Note that these agents can have their own biological effects and appropriate controls are essential. - Salt formation: Although more complex, converting the alkaloid to a salt form can significantly increase its aqueous solubility. This typically requires chemical modification. |
Data Presentation: Solubility Profile
Specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. The following table provides a qualitative summary based on the general properties of aconitine alkaloids. Researchers are strongly encouraged to determine the empirical solubility for their specific experimental conditions.
| Solvent | Qualitative Solubility | Recommended Starting Concentration for Stock Solutions | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | 10-20 mg/mL | A common solvent for preparing high-concentration stock solutions of nonpolar compounds.[4] |
| Ethanol | Soluble | 1-10 mg/mL | A biocompatible solvent, but may be less effective than DMSO for highly lipophilic compounds. |
| Methanol | Soluble | 1-10 mg/mL | Primarily used for analytical purposes (e.g., HPLC) due to its volatility and toxicity in biological systems. |
| Water | Poorly Soluble / Insoluble | < 0.1 mg/mL | Direct dissolution in aqueous buffers is not recommended. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble / Insoluble | < 0.1 mg/mL | Similar to water, direct dissolution is not feasible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
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Calculate Solvent Volume: Based on the molecular weight of this compound (613.74 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
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Formula: Volume (µL) = (Mass (mg) / 613.74 g/mol ) * 100,000
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Dissolve the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube.
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Ensure Complete Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. Visually inspect to ensure no solid particles remain.
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Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
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Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
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Important: To avoid precipitation, add the stock solution to the culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock.
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Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
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Use Immediately: Use the freshly prepared working solutions for your assay immediately to minimize the risk of precipitation.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for using this compound.
Caption: Mechanism of action via voltage-gated sodium channels.
Caption: Putative anti-inflammatory and anticancer signaling pathways.
References
Minimizing matrix effects in LC-MS analysis of 13-Dehydroxyindaconitine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 13-Dehydroxyindaconitine.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Q1: My signal intensity for this compound is low and inconsistent in plasma samples. What could be the cause?
Low and variable signal intensity for this compound in biological samples like plasma is a common sign of matrix effects, particularly ion suppression.[1] Endogenous components from the plasma matrix, such as phospholipids, salts, and metabolites, can co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, leading to a reduced and erratic signal.[2][3] This interference can compromise the accuracy, precision, and sensitivity of your analytical method.[4][5]
Q2: How can I confirm that matrix effects are the cause of my analytical problems?
To confirm and quantify the extent of matrix effects, a post-extraction spike experiment is recommended.[2] This involves comparing the peak area of this compound in a pure solution with its peak area when spiked into an extracted blank matrix sample. A significant difference between these two signals points to either ion suppression or enhancement.
Another useful qualitative technique is the post-column infusion method.[5][6][7] This experiment involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any dips or peaks in the baseline signal at the retention time of interfering compounds will reveal the regions where matrix effects are most pronounced.[5][6]
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol outlines the post-extraction spike method to quantify matrix effects.
Objective: To determine the percentage of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
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Blank biological matrix (e.g., plasma, urine)
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This compound standard solution of known concentration
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Reconstitution solvent (typically the mobile phase)
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All necessary equipment and reagents for your established sample preparation and LC-MS analysis method.
Procedure:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the known concentration of this compound standard into the reconstitution solvent.
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Set B (Post-extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the this compound standard into the cleaned-up extract.
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Set C (Pre-extraction Spike): Spike the this compound standard into the blank matrix before starting the extraction procedure. This set is used to determine recovery.
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LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.
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Calculation:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
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Interpretation of Results:
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A matrix effect value of 100% indicates no matrix effect.
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A value below 100% indicates ion suppression.
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A value above 100% indicates ion enhancement.
Q3: I have confirmed that my this compound analysis is affected by matrix effects. What are my options to minimize this interference?
There are several strategies you can employ, often in combination, to reduce matrix effects:
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Optimize Sample Preparation: This is often the most effective approach.[8] The goal is to remove as many interfering endogenous components as possible before injecting the sample into the LC-MS system. Common techniques include:
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Protein Precipitation (PPT): A fast and simple method, but it may not effectively remove phospholipids, which are a major source of ion suppression.[8]
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Liquid-Liquid Extraction (LLE): Can provide a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible solvent.[9]
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Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds and concentrate the analyte, leading to a much cleaner extract.[8][10]
-
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Chromatographic Separation: Modifying your LC method can help to chromatographically separate this compound from co-eluting matrix components.[2][4] Consider adjusting:
-
Column Chemistry: Use a different stationary phase to alter selectivity.
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Mobile Phase Composition: Modify the organic solvent, aqueous phase, or additives.[1]
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Gradient Profile: Optimize the gradient to improve the resolution between your analyte and interfering peaks.
-
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. This method is only feasible if the sensitivity of your assay is high enough to detect the diluted analyte.[5]
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Use of an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended.[5] A SIL internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification as the ratio of the analyte to the internal standard should remain constant.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical recovery and matrix effect data for different sample preparation methods used in the analysis of aconitine-type alkaloids. This data can help guide your choice of extraction method.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Methanol) | 64.2 - 94.1[11] | 85.5 - 118.1[11] | Fast, simple, and inexpensive. | May not effectively remove all interfering substances, especially phospholipids. |
| Liquid-Liquid Extraction (Ethyl Acetate) | 83 - 93[12] | Generally cleaner than PPT, but data varies. | Good for removing highly polar and non-polar interferences. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | > 85 (Typical) | Often negligible or significantly reduced. | Highly selective, provides a very clean extract, and can concentrate the analyte. | More time-consuming and expensive to develop and run. |
| Dispersive Solid-Phase Extraction (d-SPE) | > 80 (Typical for similar alkaloids) | Can be minimal depending on the sorbent.[10][13] | Rapid and uses less solvent.[10][13] | Sorbent selection is critical for optimal cleanup. |
Visualizing Workflows and Mechanisms
To better understand the processes involved in troubleshooting matrix effects, the following diagrams illustrate key concepts and workflows.
Caption: A logical workflow for identifying and mitigating matrix effects in LC-MS analysis.
Caption: Competition for ionization in the ESI droplet leading to ion suppression.
Frequently Asked Questions (FAQs)
Q4: Can matrix effects cause ion enhancement instead of suppression?
Yes, while ion suppression is more commonly encountered, matrix effects can also lead to ion enhancement.[3][5] This occurs when co-eluting compounds improve the ionization efficiency of the analyte. Both suppression and enhancement are detrimental to data quality as they lead to inaccurate quantitative results.[3]
Q5: Are matrix effects still a problem if I am using a triple quadrupole mass spectrometer (MS/MS)?
Yes, MS/MS is not immune to matrix effects.[4] Ion suppression occurs in the ion source before the mass filtering and fragmentation stages of the mass spectrometer.[4] Therefore, even though MS/MS is highly selective in detection, if the analyte ions are not efficiently formed in the source due to matrix interference, the signal will be compromised.[4]
Q6: I don't have a stable isotope-labeled internal standard for this compound. What are my alternatives?
While a SIL internal standard is the gold standard, if one is not available, you can use a structural analog as an internal standard.[14] However, it is crucial that the analog has very similar chromatographic behavior and ionization efficiency to this compound. If an appropriate internal standard is not available, matrix-matched calibration is a viable alternative. This involves preparing your calibration standards in an extract of the same blank biological matrix as your samples to compensate for the matrix effect.
Q7: Can the mobile phase composition influence matrix effects?
Absolutely. The composition of your mobile phase, including organic modifiers and additives, can impact the ionization efficiency of both your analyte and interfering compounds.[1] For example, using additives like formic acid or ammonium (B1175870) formate (B1220265) can improve the protonation of this compound in positive ion mode. Experimenting with different mobile phase compositions can sometimes help to chromatographically separate your analyte from the region where ion suppression is most severe.[14]
Q8: My laboratory is analyzing this compound in herbal extracts, not biological fluids. Are matrix effects still a concern?
Yes, matrix effects are a significant concern in the analysis of complex plant and herbal matrices.[15] These matrices contain a wide variety of compounds, such as other alkaloids, flavonoids, and saponins, that can cause significant ion suppression or enhancement. The troubleshooting and mitigation strategies outlined here are directly applicable to the analysis of this compound in herbal extracts. A simple dilution of the extract can be a very effective first step if sensitivity allows.[15]
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. sciex.com [sciex.com]
How to resolve co-eluting peaks in the chromatogram of Aconitum extracts?
Welcome to the technical support center for the chromatographic analysis of Aconitum extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of Aconitum extracts?
A1: Aconitum extracts are highly complex mixtures containing numerous structurally similar alkaloids, primarily C19-diterpenoid and C20-diterpenoid alkaloids.[1] The main challenge is achieving adequate separation of these compounds, many of which are isomers and tend to co-elute under standard chromatographic conditions.[2][3] Furthermore, the wide range of concentrations of these alkaloids can make quantification of minor components difficult.
Q2: Why is it critical to resolve co-eluting peaks in the analysis of Aconitum extracts?
A2: The toxicity of Aconitum species is primarily attributed to highly toxic diester-diterpenoid alkaloids such as aconitine, mesaconitine, and hypaconitine.[4][5][6] Processing methods are employed to hydrolyze these toxic alkaloids into less toxic monoester or non-esterified analogs.[5][7] Incomplete resolution of these structurally similar toxic and non-toxic alkaloids can lead to inaccurate quantification, potentially underestimating the toxicity of the extract and posing a significant safety risk.[6]
Q3: What are the primary chromatographic techniques used for the analysis of Aconitum alkaloids?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common techniques.[4][5][7][8] Mass Spectrometry (MS), particularly tandem MS (MS/MS), is frequently used as a detector due to its high sensitivity and selectivity, which can help differentiate co-eluting compounds based on their mass-to-charge ratios.[1][5][9][10]
Troubleshooting Guide: Resolving Co-eluting Peaks
Q4: My chromatogram shows several co-eluting or poorly resolved peaks. What is the first step I should take?
A4: The first step is to optimize your chromatographic method. The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[11][12][13] You can systematically adjust various parameters to improve separation.
Q5: How can I optimize the mobile phase to improve peak resolution?
A5: Optimizing the mobile phase is one of the most effective ways to improve the separation of co-eluting peaks.[11][12]
-
Adjust the Gradient Elution Program: For complex mixtures like Aconitum extracts, a gradient elution is typically necessary.[4][8]
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different solvent properties, potentially changing the elution order of compounds.[5][12]
-
Modify the Aqueous Phase pH: The retention of alkaloids is often sensitive to pH. Acidifying the mobile phase with additives like formic acid or using a buffer such as triethylamine (B128534) phosphate (B84403) can improve peak shape and selectivity.[4][5][8][12]
Q6: Can changing the stationary phase help resolve co-eluting peaks?
A6: Yes, changing the stationary phase can have a significant impact on selectivity.[11][12]
-
Switch Column Chemistry: If a standard C18 column does not provide adequate separation, consider columns with different bonding, such as phenyl-hexyl or cyano (CN) phases.[12]
-
Use Columns with Smaller Particles: Columns packed with smaller particles (as in UPLC) or core-shell columns provide higher efficiency, leading to sharper peaks and better resolution.[11][12]
Q7: What is the role of column temperature and flow rate in peak resolution?
A7: Both temperature and flow rate can be adjusted to fine-tune your separation.
-
Temperature: Increasing the column temperature can decrease analysis time and may alter selectivity, which can sometimes improve the resolution of stubborn peak pairs.[8][11]
-
Flow Rate: A lower flow rate generally increases column efficiency and can improve resolution, though it will also increase the analysis time.[8][14]
Q8: I have optimized my 1D-LC method, but some peaks are still co-eluting. What advanced techniques can I use?
A8: For highly complex samples like Aconitum extracts, one-dimensional LC may not be sufficient. In such cases, advanced techniques like two-dimensional liquid chromatography (2D-LC) can be employed.[2][15][16][17][18]
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique separates the sample using two different columns with distinct separation mechanisms (orthogonality).[15][18] This significantly increases peak capacity and can resolve components that co-elute in a single dimension.[2][15]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers different selectivity compared to LC and can be particularly effective for the separation of isomers and alkaloids.[19][20]
Q9: Can Mass Spectrometry help if I cannot chromatographically separate two compounds?
A9: Yes, a mass spectrometer can often differentiate co-eluting compounds if they have different mass-to-charge ratios (m/z).[10] By using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), you can selectively detect and quantify target compounds even if they are not baseline separated in the chromatogram.[5][21]
Experimental Protocols
Protocol 1: UPLC-ESI-MS for Aconitum Alkaloid Analysis
This protocol is based on methods developed for the identification and determination of Aconitum alkaloids.[5]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).[9]
-
Mobile Phase:
-
Gradient Program: A typical gradient might be: 0-3 min, 12-40% B; 3-10 min, 40-70% B; 10-12 min, 70-80% B; followed by re-equilibration.[8] The gradient should be optimized for the specific sample.
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[5]
-
Detection Mode: Selected Ion Recording (SIR) for quantification or full scan for identification.[5]
-
Optimize MS parameters such as capillary voltage, cone voltage, and desolvation gas flow for the specific instrument and analytes.
-
Protocol 2: HPLC Method Optimization for Aconitine, Mesaconitine, and Hypaconitine
This protocol is adapted from a study focused on optimizing the separation of key toxic alkaloids.[4]
-
Chromatographic System: Agilent/HP 1090 series HPLC system with a diode-array detector.
-
Column: Microsorb C18 (25 cm × 4.6 mm i.d., 5 µm).
-
Mobile Phase:
-
A: 25 mM Triethylamine phosphate (TEA) buffer, pH 3.0.
-
B: Acetonitrile (ACN).
-
C: Tetrahydrofuran (THF).
-
-
Optimized Gradient Program:
-
0 min: 90% A, 0% B, 10% C
-
20 min: 84% A, 6% B, 10% C
-
40 min: 64% A, 26% B, 10% C
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.
-
Detection Wavelength: 238 nm.
Quantitative Data Summary
The following tables summarize typical validation parameters for UPLC-MS methods used in the analysis of Aconitum alkaloids.
Table 1: Linearity and Sensitivity of a UPLC-MS Method for Six Aconitum Alkaloids [5][21]
| Compound | Regression Equation | Correlation Coefficient (r) | LLOQ (ng/mL) |
| Mesaconitine (MA) | Y = 2548.6X + 154.2 | > 0.9984 | 1.41 |
| Aconitine (AC) | Y = 2874.1X + 187.5 | > 0.9984 | 1.20 |
| Hypaconitine (HA) | Y = 2154.9X + 165.8 | > 0.9984 | 1.92 |
| Benzoylmesaconine (BMA) | Y = 1874.5X + 124.7 | > 0.9984 | 4.28 |
| Benzoylaconine (BAC) | Y = 2015.8X + 135.1 | > 0.9984 | 1.99 |
| Benzoylhypaconine (BHA) | Y = 2241.3X + 148.9 | > 0.9984 | 2.02 |
Table 2: Recovery Data for the UPLC-MS Method [5][21]
| Compound | Spiked Amount (ng/mL) | Mean Recovery (%) | RSD (%) |
| Mesaconitine (MA) | Low, Medium, High | 99.7 - 101.7 | < 5 |
| Aconitine (AC) | Low, Medium, High | 99.7 - 101.7 | < 5 |
| Hypaconitine (HA) | Low, Medium, High | 99.7 - 101.7 | < 5 |
| Benzoylmesaconine (BMA) | Low, Medium, High | 99.7 - 101.7 | < 5 |
| Benzoylaconine (BAC) | Low, Medium, High | 99.7 - 101.7 | < 5 |
| Benzoylhypaconine (BHA) | Low, Medium, High | 99.7 - 101.7 | < 5 |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks in Aconitum extracts.
References
- 1. Chemical UPLC-ESI-MS/MS profiling of aconitum alkaloids and their metabolites in rat plasma and urine after oral administration of Aconitum carmichaelii Debx. Root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index | MDPI [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]
- 10. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. chromtech.com [chromtech.com]
- 14. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 15. 2D-Liquid Chromatography: Principles & Uses | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Recent Developments in Two-Dimensional Liquid Chromatography: Fundamental Improvements for Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of pyrrolizidine alkaloids in plant material using SFC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. researchgate.net [researchgate.net]
Strategies to enhance the resolution of 13-Dehydroxyindaconitine from its isomers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 13-Dehydroxyindaconitine from its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and its isomers via High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Resolution or Co-elution of Isomeric Peaks
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The polarity and pH of the mobile phase are critical for separating structurally similar isomers.
-
Solution 1: Adjust Mobile Phase Polarity. Systematically vary the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of the organic modifier generally increases retention time and may improve separation.
-
Solution 2: Optimize pH. The ionization state of aconitine (B1665448) alkaloids can significantly impact their retention. Investigate a range of pH values for the aqueous buffer. For many aconitine alkaloids, a basic pH (e.g., pH 9.5) using an ammonium (B1175870) bicarbonate buffer can improve separation on a C18 column.[1]
-
Solution 3: Introduce an Ion-Pairing Reagent. If the isomers have different pKa values, an ion-pairing reagent can enhance separation.
-
-
Suboptimal Stationary Phase: The choice of HPLC column is fundamental to achieving resolution.
-
Solution 1: Change Column Chemistry. If a standard C18 column is not providing adequate separation, consider a different stationary phase. A C8 column may offer different selectivity.[2] Phenyl-hexyl or cyano (CN) columns can also provide alternative selectivities for aromatic or polar compounds.
-
Solution 2: Decrease Particle Size. Using a column with a smaller particle size (e.g., sub-2 µm) can increase efficiency and improve resolution, though it will also increase backpressure.
-
-
Inadequate Temperature Control: Column temperature affects mobile phase viscosity and mass transfer, which can influence separation.
-
Solution: Optimize Column Temperature. Test a range of column temperatures (e.g., 25°C to 40°C). Higher temperatures can sometimes improve peak shape and resolution, but may also decrease retention time.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce Injection Volume or Sample Concentration. Prepare a dilution series of your sample and inject decreasing amounts to see if peak shape improves.
-
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the basic nitrogen in the alkaloid structure, causing peak tailing.
-
Solution 1: Use a High-Purity, End-Capped Column. Modern, high-purity silica (B1680970) columns with thorough end-capping minimize silanol interactions.
-
Solution 2: Add a Competitive Base to the Mobile Phase. Including a small amount of an amine, like triethylamine (B128534) (TEA), in the mobile phase can block active silanol sites and improve peak shape.
-
-
Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the Sample in the Initial Mobile Phase. Whenever possible, prepare your sample in the same solvent mixture as the starting conditions of your HPLC method.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating this compound and its isomers?
A1: A good starting point would be a reversed-phase HPLC method using a C18 column.[1] Begin with a gradient elution using acetonitrile and an aqueous buffer, such as ammonium bicarbonate at a pH of 9.5.[1] Monitor the elution at a wavelength of around 231 nm.[1] From there, you can optimize the gradient slope, pH, and organic modifier to improve resolution.
Q2: How can I confirm the identity of the separated isomeric peaks?
A2: The most definitive way to identify your peaks is to use mass spectrometry (MS) coupled with your HPLC (LC-MS). The different isomers will have the same mass but may have different fragmentation patterns that can be used for identification, especially with tandem MS (MS/MS).[2][3]
Q3: Are there any alternative separation techniques to HPLC for this purpose?
A3: Yes, nonaqueous capillary electrophoresis (NACE) has been successfully used for the separation of other aconitine alkaloids and could be a viable alternative.[4] Supercritical fluid chromatography (SFC) is another powerful technique for separating isomers and may offer different selectivity compared to HPLC.[5][6]
Q4: What are some important considerations for sample preparation?
A4: Proper sample preparation is crucial for reproducible results. Aconitine alkaloids can be extracted from plant material using solvents like methanol (B129727) or ethanol (B145695), often with the addition of a small amount of ammonia (B1221849) to ensure the alkaloids are in their free base form.[7] Solid-phase extraction (SPE) can be a useful cleanup step to remove interfering matrix components.[3] It is also important to be aware of the stability of these compounds; they can be unstable in methanol and ethanol over long periods but are more stable in acetonitrile and dilute acidic solutions.[3]
Experimental Protocols
Recommended Starting HPLC Method for Resolution of this compound Isomers
This protocol is a recommended starting point and will likely require optimization for your specific mixture of isomers.
1. Instrumentation and Consumables:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
- HPLC-grade acetonitrile, ammonium bicarbonate, and water.
- Ammonia solution for pH adjustment.
- 0.45 µm syringe filters.
2. Mobile Phase Preparation:
- Mobile Phase A: Prepare a 0.03 mol/L ammonium bicarbonate buffer in water. Adjust the pH to 9.50 ± 0.02 with a concentrated ammonia solution.[1]
- Mobile Phase B: Acetonitrile.
- Degas both mobile phases before use.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: Room temperature or controlled at 25°C.
- Detection Wavelength: 231 nm.[1]
- Injection Volume: 10 µL (this may need to be optimized).
- Gradient Elution Program:
- Start with a composition that allows for good retention of the analytes (e.g., 35% B).
- Implement a shallow gradient to elute the isomers (e.g., increase to 45% B over 40 minutes).
- Include a column wash step with a high percentage of organic modifier and a re-equilibration step at the initial conditions.
4. Sample Preparation:
- Accurately weigh and dissolve the sample containing this compound and its isomers in the initial mobile phase composition.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
- Integrate the peaks and calculate the resolution between adjacent isomeric peaks. A resolution value of >1.5 is generally considered baseline separation.
Quantitative Data Summary
Table 1: Example HPLC Parameters for Aconitine Alkaloid Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[1] | Octadecylsilica[3] | Agilent Zorbax Eclipse XDB C8 (150 x 4.5 mm, 5 µm)[2] |
| Mobile Phase A | 0.03 M Ammonium Bicarbonate (pH 9.5)[1] | 0.2% Trifluoroacetic Acid in Water[3] | 0.2% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[1] | Tetrahydrofuran[3] | Acetonitrile with 0.2% Formic Acid[2] |
| Elution Type | Gradient[1] | Isocratic[3] | Gradient[2] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 0.5 mL/min[2] |
| Detection | 231 nm[1] | UV (Wavelength Not Specified)[3] | MS/MS[2] |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and determination of aconitine alkaloids in traditional Chinese herbs by nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Bioassay Reproducibility with 13-Dehydroxyindaconitine
This technical support center provides troubleshooting guidance and standardized protocols to enhance the reproducibility of bioassays involving 13-Dehydroxyindaconitine. The information is tailored for researchers, scientists, and drug development professionals.
I. General Considerations for Bioassay Reproducibility
Best Practices:
-
Compound Quality and Handling:
-
Purity: Ensure the purity of this compound using appropriate analytical techniques.
-
Storage: Store the compound under recommended conditions to prevent degradation.
-
Solvent: Use a consistent, high-purity solvent for stock solutions and dilutions. Document the final solvent concentration in all experiments.
-
-
Cell Culture:
-
Cell Line Authentication: Use authenticated, low-passage cell lines to ensure consistent genetic and phenotypic characteristics.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.
-
Culture Conditions: Maintain consistent culture conditions (e.g., media, supplements, temperature, CO2 levels).
-
-
Experimental Design:
-
Controls: Include appropriate positive, negative, and vehicle controls in every experiment.
-
Replicates: Use both technical and biological replicates to assess variability.
-
Standardization: Adhere strictly to standardized protocols.
-
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered during bioassays with this compound in a question-and-answer format.
Antioxidant Assays (e.g., DPPH Radical Scavenging)
Q1: My DPPH assay results are inconsistent between experiments. What could be the cause?
A1: Inconsistency in DPPH assays can stem from several factors:
-
DPPH Solution Instability: The DPPH radical is light-sensitive. Always prepare fresh DPPH solution and protect it from light.
-
Reaction Time: The reaction between the antioxidant and DPPH is time-dependent. Ensure you are using a consistent incubation time for all samples.
-
Solvent Effects: The solvent used to dissolve this compound and the DPPH reagent can influence the reaction. Use the same solvent system consistently.
Q2: I am observing a color change in my control wells (without this compound). Why is this happening?
A2: This could be due to the inherent instability of the DPPH radical, especially when exposed to light or certain solvents over time. Ensure your negative controls are treated identically to your experimental samples.
Anti-inflammatory Assays (e.g., Cytokine Measurement in Macrophages)
Q1: I am not seeing a significant reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) after treating LPS-stimulated RAW264.7 cells with this compound.
A1:
-
Compound Concentration: The concentration of this compound may be too low to elicit an anti-inflammatory response. Perform a dose-response study to determine the optimal concentration.
-
Treatment Timing: The timing of treatment is crucial. Ensure you are pre-treating the cells with this compound for an adequate period before LPS stimulation.
-
Cell Viability: High concentrations of the compound may be cytotoxic, leading to a general shutdown of cellular processes, which could be misinterpreted as an anti-inflammatory effect. Always perform a concurrent cytotoxicity assay (e.g., MTT or PrestoBlue™).
-
LPS Potency: Ensure the lipopolysaccharide (LPS) used for stimulation is potent and used at a concentration known to induce a robust inflammatory response in your specific cell line.
Q2: My ELISA results for cytokine quantification have high variability between replicate wells.
A2:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. Calibrate your pipettes regularly.
-
Washing Steps: Inadequate washing between antibody incubation steps can result in high background noise. Ensure thorough but gentle washing.
-
Edge Effects: "Edge effects" in microplates can cause wells on the periphery to behave differently. Avoid using the outermost wells for critical samples or fill them with a buffer.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q1: In my Annexin V/PI flow cytometry assay, I see a high percentage of necrotic (Annexin V+/PI+) cells even in my untreated control.
A1:
-
Poor Cell Health: The cells may have been unhealthy before the experiment. Use cells from a log-phase culture.
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to non-specific PI staining.[2]
-
EDTA Interference: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. If your cell dissociation reagent contains EDTA, it can chelate the Ca2+ and interfere with the staining. Use an EDTA-free dissociation method.[2]
Q2: I am not observing an increase in apoptotic cells after treatment with this compound.
A2:
-
Insufficient Dose or Time: The concentration of the compound or the duration of treatment may be insufficient to induce apoptosis. A time-course and dose-response experiment is recommended.
-
Incorrect Gating Strategy: Improperly set gates during flow cytometry analysis can lead to misinterpretation of the cell populations. Use single-stain controls (Annexin V only and PI only) to set your gates correctly.
-
Apoptotic Cells in Supernatant: Early apoptotic cells may detach and be present in the supernatant. Always collect the supernatant along with the adherent cells before staining.[2]
III. Experimental Protocols
SOP 1: DPPH Radical Scavenging Assay
This protocol provides a method for assessing the antioxidant activity of this compound. The DPPH assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[3]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH working solution to each well.
-
Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
SOP 2: Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol details the assessment of the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in LPS-stimulated macrophage cells.
-
Cell Culture:
-
Seed RAW264.7 cells in a 24-well plate at a suitable density (e.g., 1x10^5 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).
-
Include untreated controls, vehicle controls, and LPS-only controls.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability:
-
In a parallel 96-well plate, perform an MTT or other cell viability assay to ensure the observed effects are not due to cytotoxicity.
-
SOP 3: Apoptosis Detection by Annexin V/PI Staining
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound for the desired time and concentration.
-
-
Cell Harvesting:
-
Collect both the floating cells (from the supernatant) and the adherent cells (using an EDTA-free dissociation reagent).
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells promptly using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
IV. Visualizations
Diagrams of Key Processes
Caption: DPPH radical scavenging mechanism.
Caption: Simplified NF-κB inflammatory pathway.
Caption: Annexin V/PI apoptosis detection workflow.
References
Managing the toxicity of Aconitum extracts during handling.
This guide provides essential safety information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with Aconitum extracts. Given the high toxicity of Aconitum alkaloids, strict adherence to these guidelines is critical to ensure laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Aconitum alkaloid toxicity?
A1: The toxicity of Aconitum extracts is primarily driven by diester-diterpenoid alkaloids (DDAs), such as aconitine (B1665448), mesaconitine, and hypaconitine.[1][2][3] These compounds bind to voltage-gated sodium channels in the cell membranes of excitable tissues, including the heart (myocardium), nerves, and muscles.[1][4][5][6] This binding forces the channels to remain in an open state, leading to persistent activation and preventing the cell from repolarizing.[1][6] This disruption of normal ion flow results in severe cardiotoxicity (e.g., arrhythmias, ventricular fibrillation) and neurotoxicity (e.g., paresthesia, paralysis).[1][4][7] Other toxic mechanisms include the modulation of neurotransmitter release and the induction of apoptosis.[4][5]
Q2: What are the differences in toxicity between raw and processed Aconitum extracts?
A2: Raw Aconitum plants, particularly the roots and tubers, contain high concentrations of extremely toxic DDAs.[1][6] Traditional and modern processing methods, which typically involve soaking, boiling, or steaming, are designed to reduce this toxicity.[1][6][7][8] These processes hydrolyze the highly toxic DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amines.[1] For example, prolonged boiling can significantly decrease the concentration of aconitine.[1][9] Therefore, processed extracts are substantially less toxic than their raw counterparts.
Q3: What is the mandatory Personal Protective Equipment (PPE) for handling Aconitum extracts?
A3: Due to the high toxicity and potential for dermal absorption, all handling of Aconitum plants, extracts, and pure alkaloids requires stringent PPE.[10][11] The minimum required PPE includes:
-
Gloves: Impervious, chemical-resistant gloves (e.g., nitrile) are mandatory. Always wash gloves before removing them.[12]
-
Body Protection: A lab coat, long-sleeved coveralls, or a protective suit to prevent skin contact.[11][13]
-
Eye Protection: Safety glasses with side shields, goggles, or a full-face shield must be worn to protect against splashes.[12] All handling of dry powders or procedures that could create aerosols must be performed within a certified chemical fume hood.
Q4: Can Aconitum alkaloids be absorbed through the skin?
A4: Yes. Toxicity can occur through dermal contact.[14] It is strongly advised to wear gloves and other protective clothing when handling any part of the plant or its extracts to prevent accidental skin exposure.[11][15] Some reports indicate that even touching the flowers can cause numbness.[14]
Troubleshooting Guide
Problem: Accidental Skin or Eye Contact
-
Solution:
-
Immediately flush the affected skin or eye with copious amounts of cool water for at least 15-20 minutes.[16]
-
While flushing, remove any contaminated clothing, shoes, or jewelry.[16]
-
For skin contact, wash the area thoroughly with soap and water after initial flushing.
-
Seek immediate medical attention. Inform medical personnel of the nature of the contaminant (Aconitum extract/aconitine).
-
Bring the Safety Data Sheet (SDS) for the substance to the medical facility, if available.
-
Problem: Accidental Inhalation of Powdered Extract
-
Solution:
-
Immediately move the affected person to an area with fresh air.
-
Call for immediate medical assistance.
-
If breathing has stopped or is difficult, trained personnel should provide artificial respiration, if safe to do so.
-
Do not return to the contaminated area until it has been properly decontaminated.
-
Problem: Accidental Ingestion
-
Solution:
-
This is a severe medical emergency. Call emergency services or a poison control center immediately.
-
DO NOT induce vomiting unless instructed to do so by a medical professional.
-
Management of aconite poisoning is primarily supportive, focusing on vital functions and close monitoring of blood pressure and cardiac rhythm.[6] Treatment may involve antiarrhythmic drugs.[6][14]
-
Problem: Contamination of Lab Bench or Equipment (Spill)
-
Solution:
-
Evacuate & Secure: Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Before cleanup, put on the appropriate PPE, including a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[16]
-
Contain & Absorb: Cover the spill with an absorbent material (e.g., paper towels, chemical absorbent pads), starting from the outside and working inward to prevent spreading.[17]
-
Decontaminate: Gently apply a decontaminating solution, such as a freshly prepared 1:10 bleach solution, over the absorbent material and the spill area.[18] Allow for a sufficient contact time (at least 30 minutes).[18]
-
Clean: Collect all contaminated materials (absorbent pads, gloves, etc.) using forceps or other tools and place them into a clearly labeled hazardous waste container.
-
Rinse: Wipe the spill area with clean water to remove any disinfectant residue.[18]
-
Dispose: Dispose of all contaminated materials according to your institution's hazardous waste disposal procedures.
-
Problem: Inconsistent Results in In Vitro Assays (e.g., MTT, WST)
-
Potential Cause: High background signal or inconsistent dose-response curves.
-
Solution:
-
Compound Interference: Run a control experiment with the Aconitum extract in cell-free media to check if the extract directly reduces the assay reagent (e.g., MTT tetrazolium salt), causing a false positive signal.[1]
-
Inaccurate Concentrations: Ensure accurate and reproducible serial dilutions of the stock solution. Aconitum alkaloids can be potent, and small errors in dilution can lead to large variations in biological response.[1]
-
Cell Plating Inconsistency: Ensure a uniform cell density is seeded across all wells of the microplate to minimize variability in the baseline.[1]
-
Data Presentation
Table 1: Toxicity of Aconitine in Animal Models
This table summarizes the reported median lethal dose (LD50) of aconitine, the primary toxic alkaloid in Aconitum species. The values highlight the compound's extreme toxicity, which varies by species and route of administration.
| Animal | Route of Administration | LD50 (mg/kg) | Citation(s) |
| Mouse | Oral | 1.0 - 1.8 | [14][19][20] |
| Mouse | Intravenous | ~0.100 | [14] |
| Mouse | Intraperitoneal | 0.270 | [14] |
| Mouse | Subcutaneous | 0.270 | [14] |
| Rat | Intravenous | 0.064 | [14] |
Note: The lethal dose for humans is estimated to be 1-2 mg of pure aconitine.[19][20][21]
Experimental Protocols
Protocol 1: General Decontamination of Lab Surfaces
This protocol describes the standard procedure for decontaminating surfaces after working with Aconitum extracts.
-
Prepare Solution: Prepare a fresh 1:10 dilution of standard household bleach (containing ~5-8% sodium hypochlorite) in water. This will result in a 0.5-0.8% bleach solution.
-
Initial Wipe: After an experiment, perform an initial wipe-down of the work surface with paper towels to remove any visible residue.
-
Apply Disinfectant: Liberally apply the 10% bleach solution to the surface, ensuring complete coverage. For vertical surfaces, use a spray bottle or a soaked cloth.
-
Ensure Contact Time: Allow the bleach solution to remain on the surface for a minimum of 30 minutes to ensure effective decontamination.[18] For spills of concentrated material, extend this contact time.[17]
-
Rinse Surface: After the required contact time, thoroughly rinse the surface with water (or soapy water followed by a water rinse) to remove the corrosive bleach residue, which can damage stainless steel and other materials over time.[18]
-
Final Dry: Dry the surface with clean paper towels.
-
Dispose: All materials used for decontamination should be disposed of as hazardous waste.
Protocol 2: Sample Preparation for UPLC-MS Analysis of Aconitum Alkaloids
This protocol provides a general method for extracting Aconitum alkaloids from powdered plant material for quantitative analysis, based on a common approach.[22]
-
Weigh Sample: Accurately weigh 1 gram of the powdered Aconitum sample into a conical tube.
-
Add Extraction Solvent: Add 10 mL of an extraction solvent consisting of 75:25 (v/v) methanol/2% formic acid in water.
-
Extract: Tightly cap the tube and shake vigorously for 1 hour. Following shaking, place the tube in a sonicator bath for 10 minutes.
-
Centrifuge: Centrifuge the sample at 4500 rpm for 10 minutes to pellet the solid plant material.
-
Dilute Supernatant: Carefully collect an aliquot of the supernatant. Dilute the supernatant with a solution of 50:50 (v/v) methanol/0.1% formic acid in water. The dilution factor will vary depending on the expected alkaloid concentration to ensure the final measurement falls within the instrument's calibration curve.
-
Analyze: The diluted sample is now ready for injection into an LC-MS/MS system for analysis.
Visualizations
Caption: Workflow for Safe Handling of Aconitum Extracts.
Caption: Decision workflow for responding to an Aconitum extract spill.
Caption: Simplified signaling pathway for Aconitum alkaloid toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological mechanisms of Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poisoning Associated with Consumption of a Homemade Medicinal Liquor â Chongqing, China, 2018 | MMWR [cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aconitum - Wikipedia [en.wikipedia.org]
- 11. How to Protect Your Workers from Poisonous Plants - XAMAX® [xamax.co.uk]
- 12. hgic.clemson.edu [hgic.clemson.edu]
- 13. bvl.bund.de [bvl.bund.de]
- 14. Aconitine - Wikipedia [en.wikipedia.org]
- 15. Aconitum (Aconite, Blue rocket, Devil's helmet, Helmet Flower, Leopard's bane, Monkshood, Queen of poisons, Wolfsbane, Woman's bane) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 16. tnstate.edu [tnstate.edu]
- 17. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 18. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. sciex.com [sciex.com]
Technical Support Center: Decontamination of 13-Dehydroxyindaconitine Spills
Disclaimer: 13-Dehydroxyindaconitine is a research chemical, and specific data on its decontamination is limited. The following procedures are based on general best practices for handling powdered chemical spills and information on the chemical properties of related aconitine (B1665448) alkaloids. Aconitine alkaloids are known to be highly toxic.[1][2] Although this compound is reported to have antioxidant properties, it should be handled with extreme caution.[3] Always consult your institution's safety guidelines and the material safety data sheet (MSDS) before handling this compound.
Troubleshooting and FAQs
This section addresses specific issues researchers, scientists, and drug development professionals might encounter during the decontamination of this compound spills.
| Question | Answer |
| What is the immediate first step after a this compound powder spill? | Evacuate the immediate area to prevent inhalation of the powder and alert colleagues. Secure the area to prevent unauthorized entry. |
| The spill has become airborne. What should I do? | If the powder is airborne, evacuate the laboratory immediately and seal the doors. Contact your institution's Environmental Health and Safety (EHS) department. Do not re-enter until the area is deemed safe by EHS. |
| I don't have a spill kit specifically for alkaloids. What can I use? | A general chemical spill kit for powders can be used. Key components are absorbent pads, inert absorbent material (like vermiculite (B1170534) or sand), two pairs of nitrile gloves, safety goggles, a lab coat, and a dustpan and brush.[4][5] |
| Can I use a vacuum cleaner to clean up the spill? | No. Never use a standard vacuum cleaner as this will disperse the fine powder into the air, increasing the risk of inhalation. Only a HEPA-filtered vacuum, operated by trained personnel, should be used for large spills. |
| What is the principle behind using an alkaline solution for decontamination? | Aconitine alkaloids undergo hydrolysis, breaking down the ester bonds, which significantly reduces their toxicity.[6][7][8][9][10] This process is accelerated under alkaline (basic) conditions. |
| How do I dispose of the contaminated materials? | All contaminated materials, including PPE, absorbent materials, and cleaning solutions, must be collected in a sealed, labeled hazardous waste container.[5] Follow your institution's specific guidelines for the disposal of toxic chemical waste. |
| My skin came into contact with the powder. What should I do? | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention and provide the MSDS for this compound to the medical personnel. |
Quantitative Data Summary
Due to the limited specific data for this compound, this table provides general information based on related aconitine alkaloids.
| Parameter | Value/Information | Source |
| Chemical Family | Diterpenoid Alkaloid | [3] |
| Appearance | Crystalline Powder | General knowledge |
| Toxicity of Related Compounds | Highly toxic cardiotoxins and neurotoxins | [1][2] |
| Primary Decontamination Principle | Hydrolysis of ester linkages | [6][7][8][9][10] |
| Optimal pH for Hydrolysis | Alkaline conditions accelerate hydrolysis | [7] |
Experimental Protocols
Protocol 1: Small Spill (less than 1 gram) Decontamination
Methodology:
-
Preparation:
-
Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
-
Don appropriate Personal Protective Equipment (PPE): two pairs of nitrile gloves, a lab coat, and safety goggles with side shields. For spills outside a fume hood, a respirator may be necessary.[10]
-
-
Containment:
-
Gently cover the spill with absorbent pads to prevent further dispersal.[4]
-
-
Decontamination:
-
Prepare a 1 M solution of sodium bicarbonate (baking soda) in water.
-
Carefully wet the absorbent pads covering the spill with the sodium bicarbonate solution, allowing it to soak through and contact the powder. The moisture will also help to prevent the powder from becoming airborne.
-
Allow a contact time of at least one hour to facilitate hydrolysis.
-
-
Cleanup:
-
Using a dustpan and brush, carefully collect the wetted absorbent material and any remaining solid.
-
Wipe the spill area with fresh absorbent pads soaked in the sodium bicarbonate solution, cleaning from the outer edge of the spill towards the center.
-
Perform a final wipe of the area with 70% ethanol.
-
-
Disposal:
-
Place all contaminated materials, including the absorbent pads, gloves, and any other disposable equipment, into a clearly labeled hazardous waste bag.
-
Dispose of the waste according to your institution's hazardous waste disposal procedures.
-
-
Post-Cleanup:
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Protocol 2: Large Spill (more than 1 gram) Decontamination
Methodology:
-
Immediate Action:
-
Evacuate the laboratory and alert your supervisor and the institution's EHS department immediately.
-
Restrict access to the area.
-
-
EHS Response:
-
Only personnel trained in hazardous material cleanup should handle large spills.
-
The response team will don appropriate PPE, which may include a full-face respirator with a particulate filter, chemical-resistant coveralls, and heavy-duty gloves.[10]
-
-
Containment and Cleanup:
-
The spill will be covered with an inert absorbent material, such as vermiculite or sand, to contain the powder.[4]
-
The contaminated absorbent material will be carefully collected using a spark-proof shovel and placed into a designated hazardous waste container.
-
-
Decontamination:
-
The spill area will be decontaminated with an alkaline solution (e.g., 1 M sodium bicarbonate or a mild sodium hydroxide (B78521) solution, depending on the surface material compatibility) with a sufficient contact time to promote hydrolysis.
-
The area will then be cleaned with a laboratory detergent and water, followed by a final rinse.
-
-
Disposal:
-
All contaminated materials will be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Visualizations
Caption: General workflow for the decontamination of a this compound spill.
Caption: Decision tree for responding to a this compound spill based on size.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 6. nbinno.com [nbinno.com]
- 7. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 13-Dehydroxyindaconitine against alternative analytical techniques. The information, including experimental protocols and performance data, is synthesized from established methodologies for similar aconitine-type alkaloids to present a comprehensive overview for quality control and research applications.
Introduction to this compound and Analytical Validation
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, which are used in traditional medicine. Like other aconitine-type alkaloids, it possesses significant biological activities, necessitating accurate and reliable quantification for safety, efficacy, and quality control in research and pharmaceutical development.
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For the quantification of active compounds like this compound, a validated HPLC method ensures data integrity and reliability. This guide outlines the validation parameters for an HPLC method and compares it with other analytical alternatives.
Experimental Protocol: Validated HPLC-DAD Method
This section details a representative protocol for a validated HPLC method with Diode Array Detection (DAD) for the quantification of this compound, based on established methods for related aconitine (B1665448) alkaloids.[1][2][3]
2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent/HP 1090 series or similar, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).[2]
-
Column: C18 reversed-phase column (e.g., Phenomenex Gemini 5 µm, 250 mm x 4.6 mm).[3]
-
Mobile Phase: Gradient elution is typically employed for optimal separation. A common mobile phase consists of:
-
Solvent A: Aqueous ammonium (B1175870) bicarbonate buffer (e.g., 10 mM, pH adjusted to 10.0 ± 0.2).[1][3]
-
-
Gradient Program: A representative gradient might be: 0-4 min, 40% B; 4-20 min, linear gradient to 45% B; 20-30 min, linear gradient to 80% B; 30-35 min, hold at 30% A.[3]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[3]
2.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: A typical solid-phase extraction or liquid-liquid extraction may be employed. For plant material, an extraction with an appropriate solvent (e.g., 70% methanol) followed by sonication can be used.[4] The final extract should be filtered through a 0.45 µm filter before injection.[3]
2.3. Method Validation Parameters
The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the HPLC method validation process and a comparison of the available analytical techniques.
Data Presentation: Performance Comparison
The following tables summarize the expected quantitative performance of a validated HPLC method for an aconitine-type alkaloid and provide a qualitative comparison with alternative methods.
Table 1: HPLC Method Validation Performance Data (Representative) (Note: Data are representative examples based on published validations for aconitine, mesaconitine, and hypaconitine (B608023) and serve as a benchmark for this compound.)
| Validation Parameter | Acceptance Criteria | Typical Performance Data for Aconitine Alkaloids |
| Linearity (R²) | R² ≥ 0.999 | > 0.999 |
| Range | - | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 99.2 - 103.9% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 5.0% | < 5.0% |
| - Inter-day | ≤ 5.0% | < 5.0% |
| LOD (Limit of Detection) | S/N ratio ≥ 3 | ~1.5 - 3.0 ng |
| LOQ (Limit of Quantification) | S/N ratio ≥ 10 | ~5.0 - 10.0 ng |
Table 2: Comparison of Analytical Methods
| Feature | HPLC-DAD | LC-MS/MS | Titration |
| Principle | Chromatographic separation based on polarity, followed by UV-Vis detection. | Chromatographic separation coupled with mass analysis based on mass-to-charge ratio. | Chemical reaction to determine the total concentration of basic compounds (alkaloids). |
| Specificity | High; can separate structurally similar alkaloids.[3][7] | Very High; provides mass information for unambiguous identification.[4] | Low; measures total alkaloids, cannot distinguish between different compounds.[7][8][9] |
| Sensitivity | Moderate; suitable for concentrations in the µg/mL range.[5] | Very High; suitable for trace analysis in ng/mL or pg/mL range.[10] | Low; requires higher concentrations of analyte.[7] |
| Quantitative Accuracy | High, when properly validated.[5] | High, but can be affected by matrix effects. | Moderate; prone to interferences. |
| Cost & Complexity | Moderate cost and complexity. | High cost, complex instrumentation and maintenance. | Low cost, simple to perform.[8] |
| Best Suited For | Routine quality control, content uniformity, and stability studies.[5] | Bioavailability studies, metabolite identification, trace impurity analysis.[10] | Preliminary estimation of total alkaloid content where specificity is not critical.[7] |
Objective Comparison with Alternative Methods
HPLC vs. Titration
The primary advantage of the HPLC method over traditional titration is specificity.[7] Titration methods determine the total alkaloid content but cannot differentiate between this compound and other structurally related alkaloids that may be present in a sample.[8][9] This lack of specificity can lead to an overestimation of the target compound and provides no information on the purity profile. Studies have shown no correlation between the results from HPLC analysis of specific toxic alkaloids and the total alkaloid content determined by titration, making HPLC the more reliable method for safety and quality assessment.[3][7]
HPLC vs. LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-DAD.[10] Its ability to provide molecular weight and fragmentation data allows for definitive identification, which is particularly useful for analyzing complex matrices like biological fluids or for identifying unknown impurities.[4] While HPLC-DAD is robust and adequate for most quality control applications where analyte concentrations are relatively high, LC-MS/MS is the method of choice for bioanalytical studies, pharmacokinetic analysis, and trace-level quantification.[10] However, the higher cost and complexity of LC-MS/MS systems make HPLC-DAD a more practical and cost-effective solution for routine analyses in many laboratories.
Conclusion
The validated HPLC-DAD method provides a reliable, specific, and accurate approach for the routine quantification of this compound. It offers a balance of performance, cost, and accessibility that is well-suited for quality control in pharmaceutical and research settings. While methods like LC-MS/MS provide higher sensitivity for specialized applications, the robustness of a validated HPLC method makes it the cornerstone for ensuring the quality and consistency of products containing this alkaloid. The traditional titration method, due to its non-specific nature, is not appropriate for the accurate quantification of individual toxic alkaloids.
References
- 1. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ACONITINE ALKALOID A" by Dilnoza MUTALOVA, Obidjon JURAEV et al. [cce.researchcommons.org]
- 9. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids [agris.fao.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of the Antioxidant Activity of 13-Dehydroxyindaconitine and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of the natural diterpenoid alkaloid, 13-Dehydroxyindaconitine, in relation to established natural antioxidants. While qualitative evidence points to the antioxidant potential of this compound, a lack of available quantitative data, such as IC50 values from standardized assays, currently limits a direct numerical comparison. This document summarizes the known antioxidant properties of this compound, presents quantitative data for well-characterized natural antioxidants—Vitamin C, Quercetin, Gallic Acid, and Vitamin E—and details the standard experimental protocols used to assess antioxidant activity.
Introduction to this compound
This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] Structurally, it is part of a complex class of natural compounds known for a wide range of biological activities. Scientific interest in this compound includes its potential antioxidant properties, which involve scavenging free radicals and reducing oxidative stress.[1][2]
Antioxidant Properties of this compound and Related Alkaloids
Quantitative Comparison with Standard Natural Antioxidants
To provide a benchmark for evaluating potential antioxidant activity, the following tables summarize the IC50 values for well-known natural antioxidants in common antioxidant assays. A lower IC50 value indicates greater antioxidant activity.
Data Presentation
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µM) | IC50 (µg/mL) |
| Gallic Acid | 13.2 - 30.53[6][7][8] | - |
| Quercetin | ~63.4 (19.17 µg/mL)[9] | 15.9[10] |
| Ascorbic Acid (Vitamin C) | 47.7[11] | 6.1 |
| α-Tocopherol (Vitamin E) | - | 39.4[12] |
| Trolox (Vitamin E analog) | - | 60.40[6] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) |
| Gallic Acid | 3.55[6] |
| Quercetin | 2.10[6] |
| Ascorbic Acid (Vitamin C) | 0.1081[13] |
| Trolox (Vitamin E analog) | 60.40[6] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | Relative FRAP Activity |
| Gallic Acid | High, often used as a standard[6] |
| Quercetin | Demonstrates significant reducing power[6] |
| Ascorbic Acid (Vitamin C) | High, comparable to gallic acid[6] |
| α-Tocopherol (Vitamin E) | Shows reducing activity, typically lower than gallic acid and Vitamin C[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the DPPH radical is observed as a color change from violet to yellow, which is quantified by measuring the decrease in absorbance at 517 nm.[14]
Protocol:
-
Preparation of DPPH Solution: A working solution of DPPH is prepared in methanol (B129727) or ethanol (B145695).[14]
-
Reaction Mixture: The antioxidant sample, at various concentrations, is mixed with the DPPH solution. A control is prepared with the solvent instead of the antioxidant sample.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period, typically 30 minutes.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: The antioxidant sample is added to the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a short period, typically around 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in the same manner as the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a FeCl₃ solution.
-
Reaction Mixture: The antioxidant sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated, typically at 37°C, for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄. The results are often expressed as Trolox equivalents.
Mandatory Visualizations
Caption: General experimental workflow for assessing antioxidant activity.
Caption: Simplified signaling pathway of antioxidant action.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of antioxidative activity of alkaloids from Huperzia selago and Diphasiastrum complanatum using in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. nehu.ac.in [nehu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 13. researchgate.net [researchgate.net]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
13-Dehydroxyindaconitine vs. Aconitine: A Comparative Analysis of Biological Activities
Aconitine (B1665448) , a well-studied diterpenoid alkaloid from the Aconitum species, is notorious for its potent cardiotoxicity and neurotoxicity. In contrast, 13-Dehydroxyindaconitine , a structurally related natural alkaloid, is primarily recognized for its antioxidant properties. This guide provides a comparative overview of the biological activities of these two compounds, supported by available experimental data, to assist researchers and drug development professionals in understanding their distinct pharmacological profiles.
While extensive quantitative data exists for aconitine, allowing for a detailed assessment of its biological effects, research on this compound is less comprehensive, with most available information being qualitative. This guide summarizes the existing data to facilitate a comparative understanding and highlight areas for future investigation.
I. Comparative Summary of Biological Activities
Table 1: Comparative Cytotoxicity and Acute Toxicity
| Compound | Assay | Cell Line/Organism | Endpoint | Value | Reference |
| Aconitine | Cytotoxicity | HT22 (mouse hippocampal) | IC₅₀ | 908.1 µmol/L | [1] |
| Cytotoxicity | H9c2 (rat heart myoblasts) | IC₅₀ | ~400 µM (approx. 50% inhibition) | [2] | |
| Acute Toxicity | Mice | LD₅₀ (oral) | 1.0 - 1.8 mg/kg | [3][4] | |
| Acute Toxicity | Mice | LD₅₀ (intravenous) | 0.100 mg/kg | [4] | |
| Acute Toxicity | Mice | LD₅₀ (intraperitoneal) | 0.270 mg/kg | [4] | |
| Acute Toxicity | Rats | LD₅₀ (intravenous) | 0.064 mg/kg | [4] | |
| This compound | Cytotoxicity | Not Available | IC₅₀ | Not Available | |
| Acute Toxicity | Not Available | LD₅₀ | Not Available |
Table 2: Comparative Anti-inflammatory and Antioxidant Activities
| Compound | Assay | System | Endpoint | Value | Reference |
| Aconitine | Anti-inflammatory | Activated neutrophils | IC₅₀ | 25.82 µg/mL | [5] |
| Anti-inflammatory | HFLS-RA cells | IC₅₀ (24h) | 775.1 µg/ml | ||
| This compound | Antioxidant | Chemical assay (e.g., DPPH) | IC₅₀ | Not Available | |
| Anti-inflammatory | Not Available | IC₅₀ | Not Available |
Note: The available literature qualitatively describes this compound as having antioxidant and anti-inflammatory properties, but quantitative data from standardized assays are lacking.
II. Mechanisms of Action
Aconitine: A Potent Modulator of Voltage-Gated Sodium Channels
Aconitine's primary mechanism of action involves its high-affinity binding to site 2 of the α-subunit of voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, neurons, and skeletal muscles.[6][7][8] This binding leads to a persistent activation of these channels, causing a continuous influx of sodium ions. This disruption of normal ion homeostasis results in membrane depolarization, leading to the observed cardiotoxic and neurotoxic effects.
This compound: An Antioxidant Alkaloid
The mechanism of action for this compound is primarily attributed to its antioxidant activity.[9] It is believed to scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species.[9] This proposed mechanism suggests a protective role against cellular damage induced by oxidative processes. Further research is needed to elucidate the specific molecular targets and signaling pathways involved in its antioxidant and other reported biological activities.
III. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to evaluate the biological activities of these compounds.
A. Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cells (e.g., HT22 or H9c2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., aconitine) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[2]
B. Anti-inflammatory Assay (Nitric Oxide Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent. The presence of nitrite (B80452), a stable product of NO, will result in a colorimetric change.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition. The IC₅₀ value can then be determined.
C. Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging activity of a compound.
-
Preparation: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, in a suitable solvent (e.g., methanol).
-
Reaction: Mix the DPPH solution with various concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm). The reduction in absorbance indicates the scavenging of DPPH radicals by the antioxidant.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
IV. Conclusion
The comparison between this compound and aconitine reveals two alkaloids with markedly different biological profiles. Aconitine is a potent toxin with well-characterized cardiotoxic and neurotoxic effects mediated through the persistent activation of voltage-gated sodium channels. In contrast, this compound is primarily described as an antioxidant, though quantitative data to support its biological activities and establish a clear safety profile are currently lacking. This significant gap in the scientific literature underscores the need for further investigation into the pharmacological and toxicological properties of this compound to fully understand its potential as a therapeutic agent or to identify any potential risks. Future studies employing standardized assays are essential to quantify its biological activities and allow for a more direct and comprehensive comparison with aconitine and other related alkaloids.
References
- 1. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Strategy for the Rapid Identification and Validation of the Direct Targets of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconitine in Synergistic, Additive and Antagonistic Approaches [mdpi.com]
- 7. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. This compound | Benchchem [benchchem.com]
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 13-Dehydroxyindaconitine and related C19-diterpenoid alkaloids, a class of natural products known for their diverse and potent pharmacological effects. Through a synthesis of experimental data, this document aims to illuminate how subtle structural modifications, particularly at the C-13 position, influence their cytotoxic, anti-inflammatory, analgesic, and antioxidant properties, as well as their interaction with voltage-gated sodium channels.
C19-diterpenoid alkaloids, primarily isolated from plants of the Aconitum and Delphinium genera, are characterized by a complex hexacyclic ring system. Their biological activities are intricately linked to the nature and orientation of various substituent groups on this core structure. This guide focuses on comparing this compound with its close analogs, such as aconitine (B1665448) and indaconitine, to delineate the functional role of key structural motifs.
Comparative Biological Activities: A Quantitative Overview
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and analgesic activities of this compound and its related alkaloids. This data provides a basis for understanding the impact of specific structural features on their biological efficacy.
Table 1: Comparative Cytotoxicity of Diterpenoid Alkaloids (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Notes |
| This compound | Data not available | Data not available | Data not available | General anticancer activity reported. |
| Aconitine | > 20 | > 20 | > 20 | Generally considered to have low direct cytotoxicity at non-toxic concentrations. |
| Indaconitine | Data not available | Data not available | Data not available | |
| Lipomesaconitine | 17.2 - 21.5 | 17.2 - 21.5 | 17.2 - 21.5 | Moderate cytotoxicity against KB cell line (IC50 = 9.9 µM)[1][2]. |
| Lipojesaconitine | 6.0 - 7.3 | 6.0 - 7.3 | 6.0 - 7.3 | Significant cytotoxicity against four tested cell lines[1][2]. |
Table 2: Comparative Anti-inflammatory Activity of Diterpenoid Alkaloids
| Compound | Assay | IC50/ED50 | Reference Drug |
| This compound | Pro-inflammatory cytokine inhibition | Data not available | |
| Aconitine | Inhibition of TNF-α and IL-6 in LPS-stimulated RAW264.7 cells | Not specified | |
| Mesaconitine | Carrageenan-induced paw edema | High antiexudative activity | Diclofenac sodium |
| Hypaconitine | Carrageenan-induced paw edema | High antiexudative activity | Diclofenac sodium |
| Compound 33 | IL-6 inhibition in LPS-stimulated RAW264.7 macrophages | IC50: 18.87 µg/mL | Dexamethasone (IC50: 15.36 µg/mL)[3][4] |
| Compound 30 | Nitrotetrazolium chloride reduction in activated neutrophils | IC50: 25.82 µg/mL | Indomethacin (IC50: 42.02 µg/mL)[3] |
Table 3: Comparative Analgesic Activity of Diterpenoid Alkaloids
| Compound | Assay | ED50 (mg/kg) | Reference Drug |
| This compound | Data not available | ||
| Aconitine | Acetic acid-induced writhing (mice) | ~0.9 (76% inhibition) | Aspirin (200 mg/kg, 75% inhibition)[5][6] |
| 3,15-diacetylbenzoylaconine (B571070) | Acetic acid-induced writhing (mice, s.c.) | 2.76 | |
| Lappaconitine (B608462) | Acetic acid-induced writhing (mice, s.c.) | 3.50 | |
| 8-O-ethylyunaconitine | Acetic acid-induced writhing (mice, s.c.) | 0.0591 |
Structure-Activity Relationship Insights
The available data, while not exhaustive for this compound itself, allows for the deduction of several key structure-activity relationships within this class of alkaloids:
-
Ester Groups at C-8 and C-14: The presence of ester groups, particularly an acetyl group at C-8 and a benzoyl group at C-14, is widely recognized as crucial for the potent biological activities and toxicity of aconitine-type alkaloids. Hydrolysis of these ester groups generally leads to a significant decrease in activity.
-
Hydroxyl Group at C-13: The absence of a hydroxyl group at the C-13 position in this compound is a key distinguishing feature. While direct comparative data is limited, the presence and stereochemistry of hydroxyl groups at various positions are known to modulate the potency and selectivity of these alkaloids. Further studies are needed to precisely quantify the impact of the C-13 hydroxyl group on the bioactivity profile.
-
Substituents on the Nitrogen Atom: The nature of the substituent on the nitrogen atom in the A-ring influences the analgesic activity of these compounds.
-
Lipophilicity: The introduction of lipophilic ester groups can enhance cytotoxic activity, as seen in the comparison between aconitine and its lipo-analogs.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 20 µL of a 5 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compounds (e.g., intraperitoneally or orally) 30 to 60 minutes before carrageenan injection.
-
Induction of Edema: Inject a 1% carrageenan solution (in saline) into the subplantar region of the right hind paw of the animals.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Molecular Mechanisms
The anti-inflammatory effects of aconitine-type alkaloids are often attributed to their modulation of key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of aconitine-type alkaloids.
Aconitine and its analogs have been shown to inhibit the activation of the IKK complex, which is a critical step in the canonical NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm in its inactive state. As a result, the transcription of pro-inflammatory genes is suppressed.
Interaction with Voltage-Gated Sodium Channels
The neurotoxicity and analgesic properties of many C19-diterpenoid alkaloids are mediated through their interaction with voltage-gated sodium channels (VGSCs). These alkaloids are known to bind to site 2 of the α-subunit of VGSCs, leading to a persistent activation of the channels by shifting the voltage-dependence of activation and inhibiting inactivation. This prolonged sodium influx leads to membrane depolarization and can cause arrhythmias in cardiac tissue and analgesic or neurotoxic effects in the nervous system. The specific effects of this compound on VGSC subtypes, such as Nav1.7, which is critically involved in pain perception, warrant further investigation to fully understand its analgesic potential and toxicological profile.
Caption: General workflow for investigating the effects of alkaloids on voltage-gated sodium channels using the patch-clamp technique.
Conclusion
The structure-activity relationship of this compound and its related C19-diterpenoid alkaloids is a complex interplay of various functional groups on a rigid polycyclic scaffold. While the ester moieties at C-8 and C-14 are established determinants of high potency, the precise role of the hydroxyl group at C-13 requires more direct comparative studies to be fully elucidated. The compiled data and experimental protocols in this guide serve as a valuable resource for researchers aiming to design and develop novel therapeutic agents based on these potent natural products. Future investigations focusing on the direct comparison of this compound with its hydroxylated counterparts will be instrumental in refining our understanding of the SAR and unlocking the full therapeutic potential of this fascinating class of alkaloids.
References
- 1. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 2. Comparative cytotoxicity of dimethylamide-crotonin in the promyelocytic leukemia cell line (HL60) and human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
- 6. scribd.com [scribd.com]
Interspecies Variation in 13-Dehydroxyindaconitine Content in Aconitum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for its rich diversity of diterpenoid alkaloids, which exhibit a wide range of potent biological activities. Among these, 13-Dehydroxyindaconitine, an indaconitine-type C19-diterpenoid alkaloid, has garnered interest for its potential pharmacological properties. This guide provides a comparative overview of the presence of this compound and related alkaloids across different Aconitum species, details the experimental protocols for their analysis, and illustrates the relevant biosynthetic pathway.
Data Presentation: Presence of this compound and Related Alkaloids
| Aconitum Species | This compound | Indaconitine (B600488) | Reference |
| Aconitum kusnezoffii | Present | Not Reported | [1] |
| Aconitum ferox | Not Reported | Present | [2] |
| Aconitum chasmanthum | Not Reported | Present | [3] |
Note: The absence of a "Present" notation does not definitively indicate the absence of the compound in a given species, but rather that it has not been reported in the cited literature.
Experimental Protocols
The quantification of this compound in Aconitum species can be achieved using established analytical techniques for diterpenoid alkaloids. The following is a generalized methodology based on common practices for the analysis of aconitine-type alkaloids.
Sample Preparation: Extraction of Alkaloids
-
Plant Material: Dried and powdered roots of the Aconitum species are typically used for extraction.
-
Extraction Solvent: A common method involves extraction with an organic solvent such as methanol (B129727) or ethanol, often under reflux or ultrasonic agitation to enhance efficiency.
-
Acid-Base Extraction: To selectively isolate the alkaloids, a subsequent acid-base liquid-liquid extraction is employed. The crude extract is dissolved in an acidic aqueous solution (e.g., 2% tartaric acid). This solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous phase is then made alkaline (e.g., with Na2CO3 to pH 9-10) and the alkaloids are extracted into an organic solvent like chloroform (B151607) or ethyl acetate.
-
Purification: The resulting crude alkaloid extract can be further purified using techniques such as column chromatography over silica (B1680970) gel or alumina.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable for the analysis.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of aconitine-type alkaloids.
-
Mobile Phase: A gradient elution is typically employed to achieve good separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient program is optimized to resolve this compound from other co-eluting compounds.
-
Detection: The UV detector is typically set at a wavelength where the alkaloids exhibit maximum absorbance, often around 235 nm.
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of the analyte in the plant extract is then determined by comparing its peak area to the calibration curve.
Structural Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
For unambiguous identification and structural confirmation, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is highly recommended. Electrospray ionization (ESI) is a commonly used ionization source for these compounds.
Mandatory Visualization
Biosynthesis of Diterpenoid Alkaloids in Aconitum
The following diagram illustrates the general biosynthetic pathway of C19-diterpenoid alkaloids in Aconitum, beginning from the primary metabolite geranylgeranyl pyrophosphate (GGPP).
Caption: General biosynthetic pathway of C19-diterpenoid alkaloids.
Experimental Workflow for Quantification
The following diagram outlines the typical workflow for the quantification of this compound from Aconitum plant material.
Caption: Workflow for this compound quantification.
References
Comparative study of the anti-inflammatory effects of different Aconitum alkaloids.
For Researchers, Scientists, and Drug Development Professionals
The genus Aconitum, commonly known as monkshood or wolf's bane, harbors a diverse array of diterpenoid alkaloids that have been a cornerstone of traditional medicine for centuries. Despite their notorious toxicity, modern pharmacological studies have begun to unravel their potent therapeutic properties, particularly their significant anti-inflammatory effects. This guide provides a comparative overview of the anti-inflammatory activities of several key Aconitum alkaloids, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to aid in research and drug development endeavors.
Quantitative Comparison of Anti-inflammatory Activity
| Alkaloid | Target Mediator | Cell Line | IC50 Value / Inhibition | Reference |
| Aconitine | IL-6 | Human FLS-RA | Significantly decreased at 500 µg/ml | [1] |
| TNF-α | Human FLS-RA | Significantly decreased at 500 µg/ml | [1] | |
| PGE-2 | Human FLS-RA | Significantly decreased at 500 µg/ml | [1] | |
| Mesaconitine | IL-6 | Not specified | Strong anti-inflammatory activity | [1] |
| TNF-α | Not specified | Strong anti-inflammatory activity | [1] | |
| Hypaconitine | IL-6 | Not specified | Strong anti-inflammatory activity | [1] |
| TNF-α | Not specified | Strong anti-inflammatory activity | [1] | |
| Songorine | IL-6 | Human FLS-RA | Significantly decreased at 350 µg/ml | [1] |
| TNF-α | Human FLS-RA | Significantly decreased at 350 µg/ml | [1] | |
| PGE-2 | Human FLS-RA | Significantly decreased at 350 µg/ml | [1] | |
| Benzoylaconine | IL-6 | Human FLS-RA | Significantly decreased at 1000 µg/ml | [1] |
| TNF-α | Human FLS-RA | Significantly decreased at 1000 µg/ml | [1] | |
| PGE-2 | Human FLS-RA | Significantly decreased at 1000 µg/ml | [1] |
FLS-RA: Fibroblast-like Synoviocytes from Rheumatoid Arthritis patients. PGE-2: Prostaglandin E2.
Key Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of Aconitum alkaloids are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of a myriad of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes. Aconitum alkaloids have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, represents another critical axis in the inflammatory signaling network.[3] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes. Studies have demonstrated that Aconitum alkaloids can suppress the phosphorylation of p38, JNK, and ERK, thereby attenuating the downstream inflammatory cascade.
Experimental Protocols
The following section outlines a generalized experimental protocol for assessing the anti-inflammatory effects of Aconitum alkaloids using a lipopolysaccharide (LPS)-induced macrophage model, a widely accepted in vitro system for studying inflammation.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[4]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Cell Seeding: For experiments, cells are typically seeded in 96-well plates (for viability and cytokine assays) or larger plates (for protein and RNA analysis) at a density of approximately 5 x 10^5 cells/mL and allowed to adhere overnight.[1][4]
-
Treatment: Cells are pre-treated with various concentrations of the test Aconitum alkaloids for 1-2 hours.[1]
-
Inflammatory Stimulus: Inflammation is induced by adding LPS (from E. coli O111:B4) at a concentration of 1 µg/mL and incubating for a specified period (e.g., 24 hours for cytokine production).[1][4]
Assessment of Inflammatory Markers
-
Cell Viability Assay: The cytotoxicity of the alkaloids is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[5]
-
Pro-inflammatory Cytokine Measurement (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]
-
Gene Expression Analysis (COX-2, iNOS): The mRNA expression levels of COX-2 and iNOS are determined by quantitative real-time polymerase chain reaction (qRT-PCR). Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to PCR with specific primers.
-
Protein Expression Analysis (Western Blot): The protein levels of key signaling molecules (e.g., phosphorylated and total p65, IκBα, p38, JNK, ERK) are analyzed by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Conclusion
Aconitum alkaloids represent a promising class of natural compounds with potent anti-inflammatory properties. Their ability to modulate critical inflammatory pathways such as NF-κB and MAPK underscores their therapeutic potential. This guide provides a comparative framework for understanding the anti-inflammatory effects of different Aconitum alkaloids. However, further standardized, head-to-head comparative studies are warranted to establish a more definitive ranking of their potency and to fully elucidate their structure-activity relationships. Such research will be instrumental in guiding the development of novel and effective anti-inflammatory agents derived from this powerful botanical source.
References
- 1. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
Cross-Validation of Analytical Methods for 13-Dehydroxyindaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 13-Dehydroxyindaconitine, a toxic aconitine-type alkaloid, is critical in various fields, including pharmacology, toxicology, and quality control of traditional medicines. The cross-validation of analytical methods is a fundamental process to ensure the reliability and comparability of data generated by different analytical techniques. This guide provides a comparative analysis of two prevalent analytical methods for the quantification of aconitine (B1665448) alkaloids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). While specific cross-validation data for this compound is not extensively published, this guide leverages validation data from closely related aconitine alkaloids to present a comprehensive comparison.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application. HPLC-UV is a robust and widely accessible technique, whereas UHPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.
Table 1: Comparison of Performance Parameters for HPLC-UV and UHPLC-MS/MS Methods for Aconitine Alkaloid Analysis
| Performance Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.997[1][2] |
| Range (ng/mL) | 50 - 2000 | 0.1 - 200 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 99.7% - 101.7%[3] |
| Precision (% RSD) | ||
| - Intra-day | < 3.0% | < 5.0% |
| - Inter-day | < 5.0% | < 8.0% |
| Limit of Detection (LOD) (ng/mL) | 15 | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 50 | 1.20 - 4.28[3] |
| Specificity | Moderate | High |
| Run Time (minutes) | 20 - 30 | 5 - 10 |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UHPLC-MS/MS are crucial for reproducibility and for understanding the nuances of each technique.
Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for the routine quality control of this compound in herbal preparations or formulated products where concentrations are relatively high.
-
Sample Preparation:
-
Accurately weigh 1.0 g of the powdered sample.
-
Add 25 mL of methanol (B129727) and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.[1][2][3]
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined and optimized.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway that could be investigated following the quantification of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Purity of a 13-Dehydroxyindaconitine Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of a highly pure and well-characterized reference standard is a critical prerequisite for the accurate quantification and quality control of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the essential analytical techniques used to determine the purity of a 13-Dehydroxyindaconitine reference standard, a naturally occurring diterpenoid alkaloid. The methodologies and data presented herein are representative of a comprehensive purity assessment for a chemical reference standard of this nature.
Summary of Analytical Data for this compound Reference Standard
The purity of a reference standard is not determined by a single method but by a composite of orthogonal analytical techniques. Each method provides a unique perspective on the compound's purity, and the combination of their results leads to a comprehensive characterization. Below is a summary of typical analytical data for a this compound reference standard with a reported purity of ≥98%.
Table 1: Purity Assessment of this compound
| Analytical Method | Parameter | Typical Result | Purpose |
| Chromatographic Purity | |||
| HPLC-UV | Purity by Area % | ≥ 99.5% | Quantifies the main compound and detects organic impurities. |
| LC-MS | Identity Confirmation | [M+H]⁺ at m/z 614.3 | Confirms molecular weight and provides data on impurity masses. |
| Identity and Structure | |||
| ¹H NMR | Structural Confirmation | Conforms to structure | Confirms the chemical structure and identifies organic impurities. |
| ¹³C NMR | Structural Confirmation | Conforms to structure | Confirms the carbon skeleton of the molecule. |
| Absolute Purity | |||
| Elemental Analysis | C, H, N Content | C: 66.53%, H: 7.72%, N: 2.28% (Theoretical) | Confirms the elemental composition. |
| Residual Impurities | |||
| Karl Fischer Titration | Water Content | ≤ 0.5% | Quantifies residual water. |
| GC-HS | Residual Solvents | Meets USP <467> limits | Quantifies volatile organic impurities from synthesis/purification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and reference standard batch.
High-Performance Liquid Chromatography (HPLC-UV)
This method is used to determine the chromatographic purity of the reference standard by separating the main component from any non-volatile organic impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 25 40 60 30 10 90 35 10 90 36 90 10 | 45 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the reference standard in methanol (B129727) to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to confirm the identity of the this compound and to identify potential impurities based on their mass-to-charge ratio.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatographic Conditions: Same as the HPLC-UV method described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful techniques for the structural elucidation and confirmation of the reference standard. The chemical shifts and coupling constants provide a unique fingerprint of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR (COSY, HSQC, HMBC) for full structural assignment.
-
Elemental Analysis
This technique determines the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound, which should match the theoretical values calculated from its molecular formula (C₃₄H₄₇NO₉).
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
Visualizations
Experimental Workflow for Purity Determination
The following diagram illustrates the logical workflow for establishing the purity of the this compound reference standard.
Caption: Workflow for establishing the purity of a reference standard.
Decision Pathway for Analytical Method Selection
This diagram outlines the logical decision-making process for selecting the appropriate analytical methods for reference standard characterization.
Caption: Decision tree for selecting analytical methods.
Inter-laboratory Comparison of 13-Dehydroxyindaconitine Analysis: A Proposed Framework for Standardization
Disclaimer: As of this writing, a formal inter-laboratory comparison study for the analysis of 13-dehydroxyindaconitine (B15144368) has not been published in the accessible scientific literature. The following guide, therefore, presents a proposed framework and best practices for conducting such a study. The experimental protocols and data tables are templates based on established analytical methodologies for similar natural product compounds and are intended to serve as a blueprint for researchers, scientists, and drug development professionals.
The accurate and precise quantification of this compound, a diterpenoid alkaloid with potential pharmacological activities, is crucial for research and drug development. An inter-laboratory comparison is essential to establish standardized analytical methods, ensure data reliability across different research facilities, and identify potential sources of variability. This guide outlines a comprehensive approach to conducting such a comparative study.
Data Presentation
Quantitative data from an inter-laboratory comparison of this compound analysis should be summarized in clear, well-structured tables to facilitate easy comparison of methods and laboratory performance. Below are template tables for presenting key performance metrics.
Table 1: Comparison of Method Performance Characteristics for this compound Quantification
| Parameter | Laboratory A (LC-MS/MS) | Laboratory B (HPLC-UV) | Laboratory C (LC-MS/MS) | Laboratory D (UPLC-MS/MS) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL | 0.08 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 15 ng/mL | 0.25 ng/mL | 0.15 ng/mL |
| Accuracy (%) | 98.5 - 101.2 | 95.3 - 104.5 | 99.1 - 100.8 | 99.5 - 100.5 |
| Precision (RSD%) | ||||
| - Repeatability | < 2.5 | < 4.0 | < 2.0 | < 1.8 |
| - Intermediate Precision | < 3.0 | < 5.0 | < 2.8 | < 2.2 |
| Recovery (%) | 92.8 | 88.5 | 94.2 | 95.1 |
Table 2: Analysis of Blinded Quality Control (QC) Samples
| QC Sample | True Value (ng/mL) | Laboratory A (Reported Value) | Laboratory B (Reported Value) | Laboratory C (Reported Value) | Laboratory D (Reported Value) |
| QC Low | 1.0 | 0.98 | 1.05 | 1.01 | 0.99 |
| QC Medium | 50.0 | 50.6 | 48.9 | 50.2 | 50.1 |
| QC High | 200.0 | 198.2 | 203.4 | 199.8 | 200.3 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of results. The following are proposed protocols for the analysis of this compound in a biological matrix (e.g., plasma).
1. Sample Preparation (Protein Precipitation)
This protocol is a common and effective method for extracting small molecules from plasma samples.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective method for quantifying small molecules in complex biological samples.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating this compound from matrix components.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
3. Method Validation
All analytical methods should be validated according to established guidelines, assessing the following parameters:
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Accuracy and Precision: Determine within-run and between-run accuracy and precision at multiple concentration levels (low, medium, and high QC samples).
-
Selectivity and Specificity: Ensure no interference from endogenous matrix components.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
**Stability
Confirming the Identity of 13-Dehydroxyindaconitine: A Comparative Guide to HRMS and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of complex natural products is paramount. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for confirming the identity of 13-Dehydroxyindaconitine, a diterpenoid alkaloid. The information presented is supported by experimental data from studies on analogous compounds.
High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the structural elucidation of natural products. Its high sensitivity, mass accuracy, and ability to provide fragmentation data make it an invaluable technique for identifying compounds like this compound, which has a molecular formula of C₃₄H₄₇NO₉ and a monoisotopic mass of 613.3248 g/mol .
Performance Comparison: HRMS vs. Alternatives
The confirmation of this compound's identity relies on obtaining precise and accurate analytical data. While HRMS is a leading technique, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and standard Quadrupole Mass Spectrometry (Q-MS) offer different advantages and disadvantages. The following table summarizes a performance comparison based on data from analogous diterpenoid alkaloids.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Standard Quadrupole Mass Spectrometry (Q-MS) |
| Primary Function | Molecular formula determination, structural fragment analysis | Definitive structure elucidation, stereochemistry | Molecular weight determination, quantification |
| Mass Accuracy | < 5 ppm[1][2] | Not applicable | ~100-1000 ppm |
| Resolution | > 10,000 FWHM[1] | Not applicable | Low (~1,000 FWHM) |
| Sensitivity | ng/mL to pg/mL[3] | µg to mg | ng/mL |
| Sample Requirement | Low (µL injection) | High (mg)[4] | Low (µL injection) |
| Information Provided | Elemental composition, fragmentation pattern | 3D molecular structure, atom connectivity | Nominal mass, fragmentation pattern (MS/MS) |
| Analysis Time | Minutes per sample | Hours to days per sample | Minutes per sample |
| Key Advantage | High confidence in elemental composition | Unambiguous structure determination | Cost-effective, robust for quantification |
| Key Limitation | Isomeric differentiation can be challenging | Low sensitivity, requires pure sample | Low mass accuracy, limited for unknowns |
Experimental Protocols
A robust analytical method is crucial for the reliable identification of this compound. Below are detailed experimental protocols for HRMS analysis and a general outline for NMR spectroscopic analysis.
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol is based on established methods for the analysis of Aconitum alkaloids using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).[3][5][6][7][8]
1. Sample Preparation (Solid-Phase Extraction)
-
Weigh 1.0 g of the dried, powdered plant material containing this compound.
-
Extract with 20 mL of 70% methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process on the residue.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Redissolve the residue in 10 mL of 0.1 M HCl.
-
Apply the solution to a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge.
-
Wash the cartridge with 10 mL of water to remove impurities.
-
Elute the alkaloids with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol-water (1:1, v/v).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Q-TOF-MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-1200
-
Acquisition Mode: MS^E (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously)
-
Collision Energy: Low energy (6 eV) for precursor ions, ramped high energy (20-40 eV) for fragment ions.
-
Lock Mass: Leucine enkephalin (m/z 556.2771) for real-time mass correction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
For definitive structure elucidation, 1D and 2D NMR experiments are required on a purified sample of this compound.
1. Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Experiments
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
1D Experiments: ¹H NMR, ¹³C NMR, and DEPT-135.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Data Presentation and Visualization
Caption: Workflow for the identification of this compound using LC-HRMS.
Signaling Pathways and Logical Relationships
The structural confirmation of this compound is a logical process that integrates data from different analytical techniques. The following diagram illustrates the relationship between the experimental data and the final structural confirmation.
Caption: Logical relationship of analytical data for structural confirmation.
References
- 1. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 5. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]
- 6. UPLC-Q-TOF-HDMS analysis of constituents in the root of two kinds of Aconitum using a metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An integrated strategy of UPLC-Q-TOF/MS and HPTLC/PAD-DESI-MSI for the analysis of chemical variations: A case study of Tibetan medicine Tiebangchui - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 13-Dehydroxyindaconitine and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid, and discusses the anticipated bioactivity of its synthetic analogs. Due to a lack of publicly available data on specific synthetic analogs of this compound, this comparison is based on the established bioactivities of the parent compound and general principles of structure-activity relationships in medicinal chemistry.
Overview of this compound Bioactivity
This compound, isolated from plants of the Aconitum genus, has demonstrated a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and anticancer properties. Unlike many other Aconitum alkaloids known for their neurotoxicity and cardiotoxicity, this compound is noted for its unique antioxidant profile.
Table 1: Summary of Known Bioactivities of this compound
| Bioactivity Category | Description | Putative Mechanism of Action |
| Antioxidant | Exhibits radical scavenging properties. | Donates electrons to reactive oxygen species, reducing oxidative stress. |
| Anti-inflammatory | Reduces inflammatory responses. | Inhibition of pro-inflammatory cytokine production and modulation of inflammatory pathways. |
| Anticancer | Induces apoptosis in cancer cells. | Activation of caspases and disruption of mitochondrial function. |
Comparison with Synthetic Analogs
The synthesis of analogs of natural products is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. While specific synthetic analogs of this compound and their corresponding bioactivity data are not documented in the reviewed literature, we can hypothesize potential modifications and their likely impact on bioactivity based on established structure-activity relationships for similar alkaloid compounds.
Table 2: Hypothetical Bioactivity Comparison of this compound and Potential Synthetic Analogs
| Compound | Structural Modification from this compound | Anticipated Change in Antioxidant Activity (IC50) | Anticipated Change in Anti-inflammatory Activity (IC50) | Anticipated Change in Anticancer Activity (IC50) |
| This compound | - (Parent Compound) | Baseline | Baseline | Baseline |
| Analog 1 | Modification of the C-8 ester group | Potential for increase or decrease | Potential for increase or decrease | Potential for increase or decrease |
| Analog 2 | Introduction of a hydroxyl group at a different position | Likely to alter | Likely to alter | Likely to alter |
| Analog 3 | Modification of the N-ethyl group | May affect cell permeability and target binding | May affect cell permeability and target binding | May affect cell permeability and target binding |
This table is for illustrative purposes only. The actual impact of these modifications would need to be determined through synthesis and experimental testing.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to quantify and compare the bioactivities of this compound and its synthetic analogs.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Sample Preparation: this compound and its synthetic analogs are dissolved in a suitable solvent (e.g., DMSO) to create a series of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compounds to the wells.
-
Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis: The absorbance is measured at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound or its synthetic analogs for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
A positive control (e.g., dexamethasone) and a vehicle control are included.
-
-
Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Anticancer Activity Assessment: MTT Assay for Cell Viability and Apoptosis Induction
-
Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded in a 96-well plate and incubated overnight.
-
Treatment: Cells are treated with various concentrations of this compound or its synthetic analogs for 24, 48, or 72 hours. A vehicle control is included.
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the control. The IC50 value is determined.
-
Apoptosis Confirmation (e.g., Annexin V/PI Staining): To confirm that cell death is due to apoptosis, treated cells can be stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry.
Visualizing Pathways and Workflows
Signaling Pathway for Apoptosis Induction
Caption: General signaling pathways of apoptosis induction.
Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for screening the bioactivity of compounds.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents due to its antioxidant, anti-inflammatory, and anticancer properties. The lack of reported neurotoxicity and cardiotoxicity, common in other Aconitum alkaloids, makes it a particularly attractive starting point. The synthesis and evaluation of analogs are critical next steps to explore the structure-activity relationship and to optimize its therapeutic potential. Further research is required to isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation and to initiate medicinal chemistry programs aimed at producing and testing novel synthetic analogs. This will enable the collection of robust, quantitative data necessary for a direct and meaningful comparison of their bioactivities.
A comparative review of the pharmacological profiles of C19-diterpenoid alkaloids.
For Researchers, Scientists, and Drug Development Professionals
C19-diterpenoid alkaloids, a complex and structurally diverse class of natural products primarily isolated from plants of the Aconitum and Delphinium genera, have garnered significant attention for their potent and varied pharmacological activities. This guide provides a comparative review of the pharmacological profiles of several prominent C19-diterpenoid alkaloids, focusing on their analgesic, anti-inflammatory, anti-arrhythmic, and cytotoxic properties. The information is presented to facilitate objective comparison and support further research and drug development endeavors.
Executive Summary
This review synthesizes experimental data on the pharmacological activities of key C19-diterpenoid alkaloids, including aconitine, lappaconitine (B608462), yunaconitine, mesaconitine, hypaconitine, and others. The data is presented in clearly structured tables for straightforward comparison of potencies and toxicities. Detailed experimental protocols for key assays are provided to ensure reproducibility and methodological transparency. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of their mechanisms of action and experimental designs.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the toxicity and therapeutic efficacy of selected C19-diterpenoid alkaloids.
Table 1: Comparative Toxicity (LD50) of C19-Diterpenoid Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Aconitine | Mouse | Intravenous | 0.12 | [1] |
| Aconitine | Mouse | Oral | 1.8 | [1] |
| Lappaconitine | Mouse | Oral | 32.4 | |
| Lappaconitine | Rat | Oral | 20.0 | |
| Yunaconitine | Mouse | Intravenous | 0.28 | |
| Mesaconitine | Mouse | Intravenous | 0.23 | |
| Hypaconitine | Mouse | Intravenous | 0.47 |
Table 2: Comparative Analgesic Activity (ED50) of C19-Diterpenoid Alkaloids in the Acetic Acid-Induced Writhing Test (Mouse)
| Alkaloid | ED50 (mg/kg) | Reference |
| Lappaconitine | 3.50 (s.c.) | [2] |
| Crassicauline A | 0.0480 (s.c.) | [2] |
| 8-O-deacetyl-8-O-ethylcrassicauline A | 0.0972 (s.c.) | [2] |
| 8-O-ethylyunaconitine | 0.0591 (s.c.) | [2] |
Table 3: Comparative Cytotoxicity (IC50) of C19-Diterpenoid Alkaloids Against Various Human Cancer Cell Lines
| Alkaloid | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | KB (Nasopharyngeal) | KB-VIN (Vincristine-Resistant) | Reference |
| Aconitine | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM | [3] |
| Deoxyaconitine | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM | [3] |
| Jesaconitine | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM | [3] |
| Mesaconitine | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM | [3] |
| Hypaconitine | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM | [3] |
| Lipomesaconitine | 17.2 µM | 21.5 µM | 19.8 µM | 9.9 µM | > 40 µM | [3] |
| Lipoaconitine | 13.7 µM | 15.6 µM | 14.8 µM | 20.3 µM | 18.9 µM | [3] |
| Lipojesaconitine | 6.0 µM | 6.8 µM | 7.3 µM | 6.2 µM | 18.6 µM | [3] |
| Delpheline | > 20 µM | > 20 µM | 17.3 µM | > 20 µM | > 20 µM | [4] |
| Delbrunine | 10.6 µM | - | 16.5 µM | - | - | [4] |
| Delectinine | > 50 µM | - | > 50 µM | - | - | [4] |
| 15-hydroxyldelphisine | - | - | - | - | 43.78 µM (SK-OV-3) | [4] |
| Lipo-alkaloid 59 | Significant | Significant | Significant | Significant (HL-60) | Significant (SW480) | [4] |
| Lipo-alkaloid 60 | Significant | Significant | Significant | Significant (HL-60) | Significant (SW480) | [4] |
Experimental Protocols
Detailed methodologies for key pharmacological assays are provided below to ensure the reproducibility of the cited experimental data.
Analgesic Activity: Hot Plate Test
This method is used to assess the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.
Apparatus:
-
Hot plate apparatus with adjustable temperature control (e.g., Eddy's Hot Plate).
-
Plexiglass cylinder to confine the animal to the hot plate surface.
-
Timer.
Procedure:
-
Set the temperature of the hot plate to a constant 55 ± 0.5°C.
-
Administer the test compound or vehicle to the experimental animals (e.g., mice) via the desired route (e.g., oral, intraperitoneal, subcutaneous). A positive control, such as morphine, is typically used for comparison.
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal individually on the hot plate.
-
Start the timer immediately upon placing the animal on the plate.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Stop the timer at the first sign of a nociceptive response. This time is recorded as the latency of response.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
-
The percentage of the maximal possible effect (%MPE) is calculated using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model evaluates the anti-inflammatory activity of compounds by measuring the reduction of edema induced by carrageenan in the paw of a rodent.
Materials:
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
-
1% w/v carrageenan suspension in sterile saline.
-
Test compounds, vehicle, and a positive control (e.g., indomethacin).
Procedure:
-
Fast the animals (e.g., rats) overnight with free access to water.
-
Measure the initial volume or thickness of the right hind paw of each animal.
-
Administer the test compound, vehicle, or positive control via the desired route.
-
After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan suspension subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the increase in paw volume or thickness from the initial measurement.
-
The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Anti-arrhythmic Activity: Chloroform-Induced Arrhythmia
This model is used to screen for anti-arrhythmic potential by assessing the ability of a compound to protect against arrhythmias induced by chloroform (B151607) in rodents.
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., a known anti-arrhythmic drug) to the animals (e.g., mice or rats).
-
After a predetermined time, place the animal in a sealed chamber containing a cotton ball soaked with a specific volume of chloroform.
-
Continuously monitor the animal's electrocardiogram (ECG) for the onset of arrhythmias, such as ventricular tachycardia or fibrillation.
-
The time to the onset of arrhythmia and the duration of the arrhythmia are recorded.
-
The protective effect of the test compound is determined by its ability to prevent or delay the onset of chloroform-induced arrhythmias compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of C19-diterpenoid alkaloids are primarily mediated through their interaction with various ion channels and signaling pathways. The following diagrams illustrate some of the key mechanisms.
Lappaconitine exerts its analgesic effects primarily by blocking voltage-gated sodium channels, particularly the Nav1.7 subtype, which is crucial for pain signal transmission in nociceptive neurons.[5] By inhibiting these channels, lappaconitine reduces the propagation of action potentials, thereby dampening the transmission of pain signals to the central nervous system.
Certain C19-diterpenoid alkaloids from Delphinium species, such as delphinine, have demonstrated anti-inflammatory properties.[6][7] These effects are mediated, at least in part, by the inhibition of the NF-κB signaling pathway.[6][7] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.
Aconitine is well-known for its cardiotoxicity, which arises from its ability to persistently activate voltage-gated sodium channels in cardiomyocytes. This leads to a sustained influx of sodium ions, resulting in intracellular calcium overload and subsequent arrhythmias.[8] Aconitine also induces oxidative stress and activates apoptotic pathways, further contributing to its cardiotoxic effects.[8]
Conclusion
C19-diterpenoid alkaloids represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse activities, ranging from potent analgesia to cytotoxicity against cancer cells, underscore their importance in drug discovery. However, the inherent toxicity of many of these compounds necessitates careful structural modification and targeted delivery strategies to enhance their therapeutic index. The comparative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers working to unlock the full therapeutic potential of this fascinating class of natural products. Further research into the specific molecular targets and signaling pathways of a broader range of C19-diterpenoid alkaloids will be crucial for the development of safer and more effective therapeutic agents.
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 5. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Validating Bioassay Specificity for 13-Dehydroxyindaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the specificity of a bioassay for the natural diterpenoid alkaloid, 13-Dehydroxyindaconitine. Given the compound's known antioxidant properties, this guide centers on a cell-based bioassay designed to quantify its ability to mitigate intracellular reactive oxygen species (ROS). The following sections present a detailed experimental protocol, a comparative analysis with alternative compounds, and visual workflows to support researchers in establishing a robust and specific bioassay for this compound.
Comparative Analysis of Bioassay Specificity
To ascertain the specificity of a bioassay for this compound, it is crucial to evaluate its performance against a panel of relevant compounds. This includes compounds with structural similarities, those with similar biological activities but different structures, and inactive analogs. The following table summarizes hypothetical data from a cell-based antioxidant assay.
Table 1: Comparative Efficacy and Specificity of this compound in a Cell-Based Antioxidant Bioassay
| Compound | Chemical Class | Primary Activity | Bioassay EC₅₀ (µM) | Cross-Reactivity with Target X (%) | Cross-Reactivity with Target Y (%) |
| This compound | Diterpenoid Alkaloid | Antioxidant | 2.5 | < 5% | < 3% |
| Handelidine | Diterpenoid Alkaloid | Antioxidant | 5.2 | < 8% | < 6% |
| Quercetin | Flavonoid | Potent Antioxidant | 0.8 | 45% | 30% |
| Inactive Analog Z | Diterpenoid Alkaloid | Inactive | > 100 | Not Determined | Not Determined |
EC₅₀ values represent the half-maximal effective concentration in reducing induced ROS levels. Cross-reactivity data is presented as the percentage of inhibition in assays for unrelated biological targets (Target X and Target Y), indicating potential off-target effects. This data is illustrative and intended for comparative purposes.
Experimental Protocols
A detailed methodology is essential for the reproducibility and validation of the bioassay.
Cell-Based Reactive Oxygen Species (ROS) Reduction Bioassay
This protocol outlines a method to quantify the antioxidant capacity of this compound in a cellular context.
1. Cell Culture and Seeding:
- Human keratinocyte cells (HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
- Cells are seeded into 96-well black, clear-bottom plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Preparation and Treatment:
- A 10 mM stock solution of this compound and comparator compounds are prepared in dimethyl sulfoxide (B87167) (DMSO).
- Serial dilutions are prepared in serum-free DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be maintained at ≤ 0.1%.
- The cell culture medium is replaced with the compound dilutions, and the plates are incubated for 2 hours.
3. Induction of Oxidative Stress:
- A stock solution of 2',7'–dichlorofluorescin diacetate (DCFH-DA) is prepared in serum-free DMEM to a final concentration of 20 µM.
- The compound-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
- The DCFH-DA solution is added to each well, and the plate is incubated for 30 minutes in the dark.
- To induce ROS production, 100 µM of hydrogen peroxide (H₂O₂) is added to each well (excluding negative controls).
4. Data Acquisition and Analysis:
- The fluorescence intensity is measured immediately using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
- The percentage of ROS inhibition is calculated relative to the vehicle-treated control.
- The EC₅₀ values are determined by plotting the dose-response curves and fitting the data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological mechanisms and the experimental process is key to understanding and implementing the bioassay validation.
Caption: Hypothetical signaling pathway of this compound in mitigating oxidative stress.
Caption: Experimental workflow for validating the specificity of the bioassay.
A Comparative Guide to Assessing Lot-to-Lot Variability of Commercial 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial 13-Dehydroxyindaconitine, a diterpenoid alkaloid of significant interest in pharmacological research. Ensuring the consistency and purity of this compound across different batches is paramount for the reproducibility and reliability of experimental results. This document outlines key analytical methodologies, presents a comparative analysis of hypothetical lots, and illustrates relevant biological pathways to provide a thorough understanding of quality control parameters.
Quantitative Analysis of this compound Lots
The consistency of this compound across different commercial lots is critical for its use as a research chemical or in drug development. Key quality control parameters include purity, the profile of related impurities, moisture content, and residual solvent levels. Below is a comparative summary of three hypothetical commercial lots of this compound.
Table 1: Comparative Analysis of Three Commercial Lots of this compound
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Purity (by HPLC, % Area) | 99.2% | 98.5% | 99.5% | ≥ 98.0% |
| Related Impurities (by HPLC, % Area) | ||||
| Aconitine | 0.3% | 0.6% | 0.1% | ≤ 0.5% |
| Mesaconitine | 0.2% | 0.4% | 0.1% | ≤ 0.5% |
| Hypaconitine | 0.1% | 0.2% | Not Detected | ≤ 0.2% |
| Unknown Impurity 1 | 0.1% | 0.1% | 0.1% | ≤ 0.1% |
| Unknown Impurity 2 | Not Detected | 0.2% | 0.1% | ≤ 0.1% |
| Total Impurities | 0.7% | 1.5% | 0.4% | ≤ 2.0% |
| Moisture Content (by Karl Fischer) | 0.25% | 0.40% | 0.15% | ≤ 0.5% |
| Residual Solvents (by GC-HS) | ||||
| Ethanol | 50 ppm | 150 ppm | 25 ppm | ≤ 500 ppm |
| Acetone | Not Detected | 30 ppm | Not Detected | ≤ 100 ppm |
| Assay (by qNMR, % w/w) | 98.9% | 98.1% | 99.3% | 98.0% - 102.0% |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of this compound quality.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is used to separate and quantify this compound and its structurally related impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-20 min: 30% to 70% B
-
20-25 min: 70% to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in methanol (B129727) to a final concentration of 1 mg/mL.
Quantitative NMR (qNMR) for Assay
qNMR provides an absolute quantification of the compound without the need for a specific reference standard of the same compound.
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in a precise volume of CDCl₃.
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays (D1 ≥ 5T₁).
-
Integrate a well-resolved signal of this compound and the signal of the internal standard.
-
Calculate the concentration based on the integral ratio, molar masses, and weights.
-
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
This method is used to detect and quantify volatile organic compounds that may be present from the manufacturing process.
-
Instrumentation: Agilent 7890B GC with a 7697A Headspace Sampler or equivalent.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Oven Program: 40°C (5 min), then ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 260°C
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 min
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 5 mL of dimethyl sulfoxide (B87167) (DMSO).
Visualizing Experimental and Biological Pathways
Graphical representations of workflows and biological mechanisms provide a clear and concise understanding of complex processes.
Aconitine alkaloids, including this compound, are known to exert their biological effects through various mechanisms, including the modulation of ion channels and inflammatory pathways.
Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. It is essential to perform these analyses on each new lot of this compound to ensure its quality and suitability for research purposes. The signaling pathway diagram represents potential mechanisms of action for aconitine-type alkaloids and may not have been specifically validated for this compound.
Unveiling the Potential of 13-Dehydroxyindaconitine: A Comparative Efficacy Analysis
In the quest for novel therapeutic agents, 13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a compound of interest due to its potential anti-inflammatory and antioxidant properties. This guide provides a comparative analysis of the preclinical efficacy of this compound against established drugs in models of pain, inflammation, and oxidative stress. The information is intended for researchers, scientists, and drug development professionals to provide a benchmark for its potential therapeutic applications.
Efficacy in Analgesic and Anti-inflammatory Models
For a comparative perspective, this guide presents data from established drugs in widely used preclinical models.
Table 1: Comparative Efficacy in a Neuropathic Pain Model (Hot Plate Test)
| Compound | Animal Model | Efficacy Metric (ED50) | Established Drug for Comparison | Efficacy Metric (ED50) |
| This compound | Data Not Available | - | Amitriptyline | ~10 mg/kg (intraperitoneal) in rats[3][4] |
| (Note: Data for this compound is currently unavailable. Amitriptyline is a tricyclic antidepressant commonly used to treat neuropathic pain.) |
Table 2: Comparative Efficacy in an Inflammatory Model (Carrageenan-Induced Paw Edema)
| Compound | Animal Model | Efficacy Metric (% Inhibition or IC50) | Established Drug for Comparison | Efficacy Metric (% Inhibition) |
| This compound | Data Not Available | - | Diclofenac | Significant inhibition at 5 and 20 mg/kg in rats[5][6] |
| (Note: Data for this compound is currently unavailable. Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammation.) |
Antioxidant Potential
The antioxidant activity of a compound is a key indicator of its potential to mitigate cellular damage caused by oxidative stress, a process implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to evaluate this activity.
Table 3: Comparative Efficacy in an In Vitro Antioxidant Model (DPPH Radical Scavenging Assay)
| Compound | Assay | Efficacy Metric (IC50) | Established Antioxidant for Comparison | Efficacy Metric (IC50) |
| This compound | Data Not Available | - | Ascorbic Acid (Vitamin C) | ~6.1 - 8.4 µg/mL |
| (Note: Data for this compound is currently unavailable. Ascorbic acid is a well-established antioxidant used as a standard in this assay.) |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Hot Plate Test for Analgesia
The hot plate test is a widely used method to assess the central analgesic activity of drugs.
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface is used. The surface is typically maintained at a constant temperature of 55 ± 0.5°C.
-
Animals: Male Swiss albino mice are commonly used.
-
Procedure:
-
Animals are placed individually on the heated surface of the hot plate.
-
The latency to the first sign of nociception, such as licking of the hind paw or jumping, is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test substance or vehicle is administered (e.g., intraperitoneally) at a specified time before placing the animal on the hot plate.
-
The increase in reaction time compared to the control group is indicative of analgesic activity.
-
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to evaluate the anti-inflammatory properties of a compound.
Methodology:
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rat.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Drug Administration: The test compound or a standard anti-inflammatory drug (e.g., diclofenac) is administered, typically orally or intraperitoneally, before the carrageenan injection.
-
Evaluation: The percentage inhibition of paw edema in the treated group is calculated by comparing the increase in paw volume to that of the control group.
DPPH Radical Scavenging Assay for Antioxidant Activity
This in vitro assay measures the ability of a compound to scavenge free radicals.
Methodology:
-
Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Procedure:
-
Different concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
The test solution is added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically 517 nm).
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Putative anti-inflammatory signaling pathway and points of inhibition.
Caption: Workflow for preclinical efficacy testing.
Disclaimer: The information provided in this guide is for research and informational purposes only. The efficacy of this compound requires further investigation through rigorous preclinical and clinical studies.
References
Safety Operating Guide
Navigating the Safe Disposal of 13-Dehydroxyindaconitine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of potent compounds like 13-Dehydroxyindaconitine is a critical component of laboratory safety and environmental responsibility. As a naturally occurring aconitine (B1665448) alkaloid, this compound is classified as a highly toxic substance and requires stringent disposal protocols.[1] This guide provides essential, step-by-step instructions for its safe handling and disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the utmost care in a designated and controlled area.
Personal Protective Equipment (PPE): All personnel handling the compound must wear appropriate PPE, including:
-
Gloves: Chemically resistant gloves are mandatory.[2]
-
Eye Protection: Safety goggles or a face shield should be worn.[2]
-
Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of aerosolization, a suitable respirator must be used.[2][3]
Work Area: All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[3][4] The work area should be equipped with an accessible safety shower and eye wash station.[2]
II. Waste Identification and Classification
This compound and any materials contaminated with it are classified as hazardous chemical waste. Specifically, due to its high toxicity, it may be categorized as an acutely toxic waste (P-listed) under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[5] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements.
Contaminated Materials: This classification extends to any items that have come into contact with the compound, including:
-
Gloves and other disposable PPE
-
Pipette tips
-
Wipes and absorbent materials
-
Empty containers
Empty containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent.[6] The rinsate must also be collected and disposed of as hazardous waste.[7]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[7] The original container may be used if it is in good condition.[7][8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] The accumulation start date should also be clearly marked on the label.[8]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[7][9] Store in a designated and properly signed hazardous waste accumulation area.[9]
2. Storage:
-
Location: Store the sealed waste container in a well-ventilated, secure area, away from general laboratory traffic.[9]
-
Secondary Containment: Utilize secondary containment, such as a chemically resistant bin or tray, to prevent the spread of material in case of a leak.[7][8]
-
Temperature: The product information for this compound indicates a storage temperature of -20°C.[10] While waste may not require such stringent conditions, it should be stored in a cool, dry place.
3. Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[11] Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.[7][9]
-
Scheduling Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[7][8]
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
IV. Spill and Emergency Procedures
In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS department immediately. Only trained personnel with appropriate PPE should attempt to clean up the spill.
Spill Cleanup:
-
Absorb the spill with an inert, non-combustible absorbent material.
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
V. Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Generally no more than 25 gallons of total chemical waste per laboratory. | [8] |
| Acutely Hazardous Waste Limit | No more than one (1) quart of reactive acutely hazardous chemical waste. | [8] |
| Accumulation Time | Containers are typically removed by a hazardous waste professional no later than six months after the accumulation start date. | [8] |
VI. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. This compound - Immunomart [immunomart.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Operational Guide for Handling 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 13-Dehydroxyindaconitine, a naturally occurring Aconitum alkaloid.[1][2] Adherence to these protocols is essential to mitigate the significant health risks associated with this class of toxic compounds. Aconitum alkaloids are known cardiotoxins and neurotoxins.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or accidental ingestion.[4] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard | Purpose |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | ASTM D6978 | To prevent skin contact and absorption. Thicker gloves generally offer better protection.[5] |
| Body | Full-coverage lab coat or a chemical-resistant suit. | EN ISO 27065 | To protect skin from accidental spills. |
| Eyes | Safety goggles with side shields or a full-face shield. | ANSI Z87.1 / EN 166 | To protect eyes from splashes and airborne particles. |
| Respiratory | Work must be conducted in a certified chemical fume hood. For procedures outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required. | NIOSH | To prevent inhalation of airborne particles. Surgical masks offer little to no protection from chemical exposure.[5] |
Operational Plan: Handling and Experimental Procedures
All work with this compound, in solid form or in solution, must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.
General Handling Protocol:
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including a dedicated chemical spill kit.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the chemical fume hood. Use disposable equipment whenever possible to minimize cross-contamination.
-
Post-Handling: After completing work, thoroughly decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated hazardous waste stream. Wash hands thoroughly with soap and water after removing gloves.
Decontamination and Disposal Plan
A comprehensive decontamination and waste management program is crucial for laboratory safety.
Decontamination Procedures:
-
Surfaces and Equipment: Decontaminate surfaces and non-disposable equipment by scrubbing with a suitable solvent such as alcohol, followed by a thorough cleaning with soap and water.[6]
-
Spills: In the event of a spill, evacuate the area and ensure proper ventilation. Use a chemical spill kit to absorb the material. The contaminated absorbent material must be treated as hazardous waste. For large spills, a chemical cartridge-type respirator is required.[5]
Waste Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, wipes, and contaminated PPE, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.
-
Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service, following all local and national regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. Aconitum Alkaloid Poisoning Because of Contamination of Herbs by Aconite Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. mdpi.com [mdpi.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
